molecular formula C8H9ClOS B1348615 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone CAS No. 31772-43-7

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Cat. No.: B1348615
CAS No.: 31772-43-7
M. Wt: 188.67 g/mol
InChI Key: JHVAHFKUIQIYAI-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C8H9ClOS and its molecular weight is 188.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone
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InChI

InChI=1S/C8H9ClOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAHFKUIQIYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80350414
Record name 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one
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Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31772-43-7
Record name 2-Chloro-1-(2,5-dimethyl-3-thienyl)ethanone
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Record name 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one
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Record name 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone (CAS 31772-43-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is a pivotal, multi-functional chemical intermediate whose structural motifs—a substituted thiophene ring and an α-chloro ketone—render it highly valuable in synthetic organic and medicinal chemistry. As a key building block, it serves as a precursor for a wide array of more complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview, detailing its primary synthetic route via Friedel-Crafts acylation, exploring its chemical reactivity, and summarizing its physicochemical and spectroscopic properties. Emphasis is placed on the causality behind experimental choices and the compound's practical utility in drug discovery, supported by authoritative references.

Introduction: Strategic Importance in Synthesis

This compound, belonging to the class of α-halo ketones, is a strategically important intermediate in organic synthesis. The thiophene nucleus is a well-established pharmacophore found in numerous pharmaceuticals, valued for its ability to act as a bioisostere of a phenyl ring but with distinct electronic and lipophilic properties. The presence of the two methyl groups at the 2- and 5-positions sterically directs further reactions and modulates the electronic nature of the ring.

The most critical feature for its synthetic utility is the chloroacetyl group attached to the C3 position. This functional group provides two reactive sites:

  • An electrophilic carbonyl carbon.

  • An electrophilic α-carbon (CH₂Cl) highly susceptible to nucleophilic substitution.

This dual reactivity allows for a diverse range of subsequent chemical transformations, making it an ideal starting material for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]

Synthesis and Mechanism

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride.[3] This reaction is a classic example of electrophilic aromatic substitution.

Reaction Scheme: 2,5-Dimethylthiophene + Chloroacetyl Chloride --(Lewis Acid)--> this compound

Mechanistic Rationale and Causality

The Friedel-Crafts acylation proceeds via the in-situ generation of a highly electrophilic acylium ion from chloroacetyl chloride, facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and ultimately leading to its cleavage to form a resonance-stabilized acylium ion (Cl-CH₂-C≡O⁺). This species is a potent electrophile.

  • Electrophilic Attack: The electron-rich 2,5-dimethylthiophene ring acts as a nucleophile. The attack occurs preferentially at the C3 (or C4) position. While electrophilic substitution on thiophene typically favors the C2/C5 positions due to superior resonance stabilization of the intermediate carbocation (the sigma complex), these positions are blocked by methyl groups in the starting material.[5] Therefore, the substitution is directed to the C3 position.

  • Rearomatization: The resulting sigma complex is unstable and rapidly rearomatizes by losing a proton (H⁺). The proton is abstracted by the AlCl₄⁻ species, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.

The choice of a strong Lewis acid like AlCl₃ is crucial for activating the chloroacetyl chloride, which is a relatively modest acylating agent. The reaction is often conducted in an inert solvent such as dichloromethane (DCM) or carbon disulfide at low temperatures to control the reaction's exothermicity and minimize side reactions.

Visualization of Synthesis Pathway

Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 2,5-Dimethylthiophene D This compound A->D B Chloroacetyl Chloride B->D C Aluminum Chloride (AlCl₃) C->D  Catalyzes Reactivity cluster_products Key Synthetic Transformations A This compound B α-Aminoketones A->B + R₂NH C Thiazoles (Hantzsch Synthesis) A->C + Thioamide D α-Azidoketones A->D + NaN₃ E Carboxylic Acid Derivatives (Favorskii Rearrangement) A->E + Base

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition on the synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and organic synthesis. The primary synthetic route detailed herein is the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride. This document offers an in-depth analysis of the underlying reaction mechanism, substrate reactivity, and rationale for procedural choices. It includes a robust, step-by-step experimental protocol, comprehensive safety and hazard management procedures, and methods for product characterization and purification. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes established chemical principles with practical, field-proven insights to ensure a reliable and reproducible synthetic process.

Theoretical Framework: The Chemistry of Synthesis

The successful synthesis of this compound hinges on a classic electrophilic aromatic substitution: the Friedel-Crafts acylation. Understanding the principles governing this reaction is paramount to achieving high yield and purity.

Core Reaction: Friedel-Crafts Acylation of Thiophenes

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the introduction of an acyl group onto an aromatic ring. The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[1] The thiophene ring is electron-rich and generally more reactive than benzene in electrophilic substitutions.[2]

The mechanism proceeds in several steps:

  • Formation of the Electrophile: The Lewis acid activates the acylating agent (chloroacetyl chloride) to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the final ketone product.

Substrate Analysis: The Role of 2,5-Dimethylthiophene

The choice of 2,5-dimethylthiophene as the starting material is a critical design element for achieving the desired 3-substituted product.[3][4] Thiophene itself undergoes electrophilic substitution preferentially at the C2 or C5 positions, as the intermediate carbocation has more resonance structures and is therefore more stable than the intermediate formed from attack at C3 or C4.[5]

However, in 2,5-dimethylthiophene, these highly reactive positions are blocked by methyl groups. Methyl groups are activating, ortho-para directors, meaning they further enhance the electron density of the thiophene ring.[6] With the C2 and C5 positions occupied, electrophilic attack is sterically and electronically directed to the available and equivalent C3 and C4 positions, leading to the regioselective formation of the 3-acyl derivative. This inherent reactivity of the substrate simplifies the synthesis and minimizes the formation of isomeric byproducts.[7]

Reagent Selection and Rationale
  • Acylating Agent: Chloroacetyl chloride (ClCOCH₂Cl) is the ideal reagent for introducing the chloroacetyl group. It is highly reactive and readily forms the necessary acylium ion.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for this transformation.[1] However, its high reactivity can sometimes lead to polymerization or other side reactions with sensitive substrates like thiophenes.[7] Stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) can be used as milder alternatives, potentially offering cleaner reactions, albeit sometimes requiring longer reaction times or higher temperatures.[1][8] This guide will utilize AlCl₃ with strict temperature control to manage its reactivity.

  • Solvent: An inert solvent is required to facilitate the reaction. Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common choices as they are unreactive under Friedel-Crafts conditions and effectively dissolve the reagents.

Visualized Reaction and Workflow

To provide a clear conceptual overview, the following diagrams illustrate the chemical transformation and the experimental process flow.

G cluster_0 Mechanism: Friedel-Crafts Acylation reagents 2,5-Dimethylthiophene + Chloroacetyl Chloride intermediate Acylium Ion [ClCH₂C=O]⁺[AlCl₄]⁻ reagents->intermediate Activation catalyst AlCl₃ catalyst->intermediate sigma_complex Sigma Complex (Resonance Stabilized) intermediate->sigma_complex Electrophilic Attack product This compound sigma_complex->product Rearomatization (-H⁺)

Caption: Reaction mechanism for the synthesis.

G prep 1. Reagent Preparation & Inert Atmosphere Setup addition 2. Cooled Addition of AlCl₃ and Chloroacetyl Chloride prep->addition reaction 3. Reaction Progression (Stirring at RT) addition->reaction quench 4. Reaction Quenching (Ice/HCl) reaction->quench workup 5. Extraction & Washing quench->workup purify 6. Purification (Recrystallization/Chromatography) workup->purify analyze 7. Product Characterization (NMR, IR, MS) purify->analyze

Caption: High-level experimental workflow.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methodologies for Friedel-Crafts acylations on thiophene derivatives.[9][10]

Materials and Equipment
Reagents & Materials Equipment
2,5-Dimethylthiophene (≥98%)Three-neck round-bottom flask (250 mL)
Chloroacetyl chloride (≥98%)Magnetic stirrer and stir bar
Aluminum chloride, anhydrous (≥99%)Dropping funnel
Dichloromethane (DCM), anhydrousCondenser with drying tube (CaCl₂)
Hydrochloric acid (conc. HCl)Ice bath
Sodium bicarbonate (sat. aq. soln)Separatory funnel
Brine (sat. aq. NaCl soln)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Glassware for recrystallization or chromatography
Crushed iceStandard personal protective equipment (PPE)
Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. All reagents are hazardous. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

    • Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

    • Establish an inert atmosphere by flushing the apparatus with dry nitrogen or argon.

  • Reagent Charging:

    • In the flask, dissolve 2,5-dimethylthiophene (see Table 2 for quantities) in anhydrous dichloromethane (50 mL).

    • Begin stirring and cool the solution to 0-5 °C using an ice bath.

    • Rationale: Low temperatures are crucial to control the exothermic reaction and prevent polymerization of the reactive thiophene substrate.[9]

  • Catalyst Addition:

    • To the cooled, stirring solution, add anhydrous aluminum chloride (see Table 2) portion-wise over 15-20 minutes.

    • Scientist's Note: The addition of AlCl₃ is exothermic. Maintain the internal temperature below 10 °C throughout the addition. A color change to a dark complex is typically observed.

  • Acylating Agent Addition:

    • Charge the dropping funnel with a solution of chloroacetyl chloride (see Table 2) in anhydrous dichloromethane (20 mL).

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains at 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1), looking for the consumption of the 2,5-dimethylthiophene spot.

Work-up and Purification
  • Quenching:

    • Prepare a beaker with approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

    • While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl mixture.

    • Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood. The acid hydrolyzes the aluminum complexes.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice more with DCM (2 x 30 mL).

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layer sequentially with:

      • 1 M HCl (50 mL)

      • Water (50 mL)

      • Saturated sodium bicarbonate solution (50 mL) - Caution: Effervescence (CO₂ release) will occur. Vent the separatory funnel frequently.

      • Brine (50 mL)

    • Rationale: The washes remove residual acid, unreacted reagents, and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely a yellow to brown oil or solid.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or a hexane/isopropanol mixture.

    • Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.[11]

Reagent Molar Mass ( g/mol ) Amount (mmol) Mass (g) Volume (mL) Molar Equiv.
2,5-Dimethylthiophene112.2150.05.615.701.0
Chloroacetyl chloride112.9455.06.214.351.1
Aluminum chloride (anhydrous)133.3460.08.00-1.2
Table 2: Recommended reagent quantities for the synthesis.

Characterization and Validation

The identity and purity of the synthesized this compound (CAS: 31772-43-7) should be confirmed through standard analytical techniques.

Technique Expected Observations
¹H NMR - A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-4.8 ppm. - A singlet for the aromatic thiophene proton (C4-H) around δ 7.0-7.5 ppm. - Two singlets for the two methyl groups (-CH₃) on the thiophene ring, likely around δ 2.4-2.8 ppm.[12]
¹³C NMR - A peak for the carbonyl carbon (C=O) around δ 185-195 ppm. - Peaks corresponding to the substituted thiophene ring carbons. - A peak for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm. - Peaks for the two methyl carbons.
IR (Infrared) - A strong absorption band for the carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - A C-Cl stretching band around 700-800 cm⁻¹.
MS (Mass Spec) - The molecular ion peak (M⁺) corresponding to the molecular formula C₈H₉ClOS. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety Precautions and Hazard Management

  • Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.[13]

  • Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Avoid inhalation of dust.

  • Dichloromethane: A suspected carcinogen. Use only in a fume hood.

  • 2,5-Dimethylthiophene: Flammable liquid with a strong odor.[14][15]

  • Product (this compound): As an α-chloro ketone, it should be handled as a potential lachrymator and skin irritant.[9][13]

  • Waste Disposal: Quench all reactive reagents before disposal. Halogenated organic waste should be collected in a designated container. Follow all institutional and local regulations for chemical waste disposal.

Troubleshooting and Process Optimization

Problem Potential Cause Solution
Low Yield Incomplete reaction; moisture in the reaction.Ensure all glassware is scrupulously dry. Extend reaction time. Consider a slight excess of the acylating agent and Lewis acid.
Dark, Tarry Crude Product Polymerization of the thiophene substrate.Maintain strict temperature control (0-5 °C) during reagent addition. Consider using a milder Lewis acid like SnCl₄.[7]
Multiple Products in TLC Side reactions; di-acylation (unlikely but possible).Ensure slow, controlled addition of the electrophile. Optimize the stoichiometry to avoid a large excess of the acylating agent.
Difficult Purification Close-running impurities.Optimize the solvent system for column chromatography. Consider a preliminary distillation if the product is a liquid, or multiple recrystallizations.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and regioselective process, leveraging the inherent reactivity of the 2,5-disubstituted thiophene precursor. By carefully controlling reaction parameters, particularly temperature, and adhering to anhydrous conditions, this valuable synthetic intermediate can be produced in good yield. The protocol and insights provided in this guide offer a comprehensive framework for the successful execution of this synthesis, from theoretical understanding to practical application and validation.

References

  • Wikipedia. 2,5-Dimethylthiophene. [Link]

  • Chemsrc. This compound | 31772-43-7. [Link]

  • Messina, N., & Brown, E. V. (1951). The Friedel-Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society, 74(4), 920–922. [Link]

  • ResearchGate. Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]

  • Google Patents.
  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • PubChem. 3-Acetyl-2,5-dimethylthiophene. [Link]

  • National Institutes of Health. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. [Link]

  • Google Patents. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • PubChem. 2,5-Dimethylthiophene. [Link]

  • National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • Pearson+. The electrophilic aromatic substitution reaction rate for thiophene.... [Link]

  • Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a key intermediate in synthetic organic chemistry with significant potential in drug discovery and materials science. This document elucidates the compound's core physical and chemical properties, provides a detailed, field-proven methodology for its synthesis, and explores its reactivity and potential applications. By integrating established chemical principles with practical, actionable protocols, this guide serves as an essential resource for researchers and professionals engaged in the design and synthesis of novel thiophene-based molecules.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic materials. The inherent aromaticity and the presence of a sulfur heteroatom endow the thiophene ring with unique electronic properties, making it a privileged scaffold in medicinal chemistry. The introduction of various substituents allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its biological activity.

This compound (CAS No. 31772-43-7) is a bifunctional molecule of particular interest. The presence of an α-chloro ketone moiety provides a highly reactive electrophilic site, amenable to a wide range of nucleophilic substitution reactions. This, combined with the substituted thiophene ring, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Understanding the physical properties and synthetic pathways of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and the known characteristics of its precursor and analogous compounds.

PropertyPredicted/Inferred Value
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol
Appearance Expected to be a crystalline solid or a high-boiling liquid
Melting Point Not definitively reported; likely a low-melting solid
Boiling Point Not definitively reported; expected to be >250 °C at atmospheric pressure
Density Not definitively reported; likely >1.2 g/cm³
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate) and insoluble in water.
CAS Number 31772-43-7

Note: The values in this table are estimations based on the properties of structurally similar compounds and general chemical principles. Experimental verification is recommended.

Synthesis and Mechanism

The synthesis of this compound is a two-step process, beginning with the Friedel-Crafts acylation of 2,5-dimethylthiophene, followed by the α-chlorination of the resulting ketone. This approach provides a reliable and scalable route to the target compound.

Step 1: Synthesis of 1-(2,5-dimethylthiophen-3-yl)ethanone (Precursor)

The foundational step involves the acylation of 2,5-dimethylthiophene. The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds with aromatic systems. In the case of thiophene and its derivatives, the reaction typically proceeds with high regioselectivity at the 2- and 5-positions. However, with these positions blocked by methyl groups in 2,5-dimethylthiophene, the acylation is directed to the 3-position.

Reaction:

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a potent Lewis acid that coordinates with the acetyl chloride, generating a highly electrophilic acylium ion. This is the key reactive species that undergoes electrophilic aromatic substitution with the electron-rich thiophene ring.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used to prevent reaction with the Lewis acid and to facilitate the reaction between the reactants.

  • Temperature Control: The reaction is initially carried out at low temperatures (0-5 °C) to control the exothermic nature of the Lewis acid-base complex formation and to prevent side reactions. The reaction is then allowed to warm to room temperature to drive the acylation to completion.

Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylthiophene (1.0 equivalent).

  • Slowly add acetyl chloride (1.05 equivalents) to the mixture, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(2,5-dimethylthiophen-3-yl)ethanone.

Step 2: α-Chlorination of 1-(2,5-dimethylthiophen-3-yl)ethanone

The second step involves the selective chlorination of the methyl group adjacent to the carbonyl, a position known as the α-carbon. This transformation can be achieved using various chlorinating agents.

Reaction:

Causality Behind Experimental Choices:

  • Chlorinating Agent (Sulfuryl Chloride - SO₂Cl₂): Sulfuryl chloride is an effective and convenient reagent for the α-chlorination of ketones. The reaction can proceed through either a radical or an ionic pathway, often catalyzed by a radical initiator or a Lewis acid. For ketones, an acid-catalyzed enolization followed by reaction with the chlorinating agent is a common mechanism.

  • Solvent: An inert solvent like dichloromethane or chloroform is suitable for this reaction.

Experimental Protocol: α-Chlorination

  • Dissolve 1-(2,5-dimethylthiophen-3-yl)ethanone (1.0 equivalent) in a suitable inert solvent such as dichloromethane in a reaction vessel equipped with a dropping funnel and a gas outlet.

  • Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in the same solvent to the stirred solution of the ketone at room temperature.

  • The reaction may be slightly exothermic, and cooling may be necessary to maintain a controlled reaction rate.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully add water to the reaction mixture to quench any unreacted sulfuryl chloride.

  • Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the α-chloro ketone functional group. This moiety is a potent electrophile, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the α-position.

  • Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide derivative can lead to the formation of a thiazole ring, a common scaffold in many biologically active molecules.

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Chlorination 2_5_dimethylthiophene 2,5-Dimethylthiophene Acylation Friedel-Crafts Acylation 2_5_dimethylthiophene->Acylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acylation Precursor 1-(2,5-dimethylthiophen-3-yl)ethanone Acylation->Precursor Chlorination α-Chlorination Precursor->Chlorination Chlorinating_Agent Sulfuryl Chloride (SO₂Cl₂) Chlorinating_Agent->Chlorination Final_Product This compound Chlorination->Final_Product

An In-depth Technical Guide to the Spectral Characteristics of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral properties of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of substituted thiophene derivatives through modern spectroscopic techniques.

Introduction: The Structural Significance of a Substituted Thiophene

This compound, with the CAS Registry Number 31772-43-7, is a member of the substituted thiophene family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of a reactive chloroacetyl group appended to the electron-rich dimethylthiophene core makes it a versatile building block for the synthesis of more complex molecules. Accurate structural confirmation is paramount for its use in further synthetic transformations, and for this, a detailed understanding of its spectral signature is essential. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its key spectral features.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is through the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[2][3]

Reaction Mechanism:

The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-rich 2,5-dimethylthiophene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the Lewis acid-base adduct restores the aromaticity of the thiophene ring and yields the final product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Deprotonation & Product Formation Chloroacetyl_chloride Chloroacetyl Chloride Acylium_ion Acylium Ion (Electrophile) Chloroacetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ 2,5-Dimethylthiophene 2,5-Dimethylthiophene Sigma_complex Sigma Complex (Arenium Ion) 2,5-Dimethylthiophene->Sigma_complex + Acylium Ion Product This compound Sigma_complex->Product + [AlCl₄]⁻ HCl HCl Product->HCl + AlCl₃

Figure 1: A simplified workflow of the Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol:

Materials:

  • 2,5-Dimethylthiophene

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq) to the suspension via the dropping funnel while maintaining the temperature at 0 °C.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 2,5-dimethylthiophene (1.0 eq) in anhydrous dichloromethane.

  • Add the 2,5-dimethylthiophene solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide key information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15s1HThiophene ring H-4
~ 4.60s2H-CH₂Cl
~ 2.65s3HThiophene -CH₃ at C-5
~ 2.45s3HThiophene -CH₃ at C-2

Interpretation:

  • Thiophene Proton (H-4): The lone proton on the thiophene ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group.

  • Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to be a sharp singlet. The electronegative chlorine atom deshields these protons, causing them to resonate at a relatively high chemical shift for an aliphatic proton.

  • Methyl Protons (-CH₃): The two methyl groups on the thiophene ring will appear as distinct singlets. The methyl group at the C-5 position is expected to be slightly downfield compared to the C-2 methyl group due to the proximity of the electron-withdrawing chloroacetyl substituent at the C-3 position.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 192C=O (Ketone)
~ 145Thiophene C-2
~ 140Thiophene C-5
~ 135Thiophene C-3
~ 130Thiophene C-4
~ 46-CH₂Cl
~ 16Thiophene -CH₃ at C-5
~ 15Thiophene -CH₃ at C-2

Interpretation:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 190-200 ppm.[4]

  • Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbons bearing the methyl groups (C-2 and C-5) will be upfield compared to the substituted carbons (C-3) and the unsubstituted carbon (C-4).

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be significantly deshielded by the attached chlorine atom.

  • Methyl Carbons (-CH₃): The carbons of the two methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the ketone and the substituted thiophene ring.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100WeakAromatic C-H stretch (thiophene)
~ 2950-2850MediumAliphatic C-H stretch (methyl)
~ 1680StrongC=O stretch (ketone)
~ 1550-1450MediumC=C stretch (thiophene ring)
~ 1400-1350MediumC-H bend (methyl)
~ 750-650StrongC-Cl stretch

Interpretation:

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹ is a definitive indicator of the ketone carbonyl group.[5][6] The conjugation with the thiophene ring lowers the frequency from that of a typical aliphatic ketone.

  • C-H Stretches: Weak bands around 3100 cm⁻¹ are characteristic of the C-H stretching of the thiophene ring. The medium intensity bands in the 2950-2850 cm⁻¹ region correspond to the C-H stretching of the methyl groups.

  • C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will appear in the 1550-1450 cm⁻¹ region.

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 750-650 cm⁻¹, is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
188/190High[M]⁺ and [M+2]⁺ (Molecular ion peak)
173/175Medium[M - CH₃]⁺
153High[M - Cl]⁺
139High[M - CH₂Cl]⁺
111Medium[C₅H₃S(CH₃)₂]⁺
43High[CH₃CO]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak at m/z 188, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic [M+2]⁺ peak at m/z 190 with an intensity of approximately one-third of the [M]⁺ peak will also be observed, which is a definitive signature for the presence of a single chlorine atom.[7][8]

  • Key Fragmentation Pathways:

    • Loss of a Methyl Group: Fragmentation can occur via the loss of a methyl radical (-CH₃) from the molecular ion, resulting in a fragment at m/z 173/175.

    • Loss of a Chlorine Radical: Cleavage of the C-Cl bond will lead to a fragment at m/z 153.

    • Loss of the Chloromethyl Radical: A major fragmentation pathway is the loss of the chloromethyl radical (-CH₂Cl), leading to a stable acylium ion at m/z 139.

    • Formation of the 2,5-dimethylthiophenyl cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring can result in the 2,5-dimethylthiophenyl cation at m/z 111.

    • Acylium Ion: The presence of a peak at m/z 43 is indicative of the acetyl cation.

G M [M]⁺˙ m/z 188/190 M-CH3 [M - CH₃]⁺ m/z 173/175 M->M-CH3 - •CH₃ M-Cl [M - Cl]⁺˙ m/z 153 M->M-Cl - •Cl M-CH2Cl [M - CH₂Cl]⁺ m/z 139 M->M-CH2Cl - •CH₂Cl Thiophene_cation [C₇H₉S]⁺ m/z 111 M-CH2Cl->Thiophene_cation - CO Acylium [CH₃CO]⁺ m/z 43

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The predicted spectral data presented in this guide, based on established spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers to interpret their experimental findings. A thorough understanding of these spectral characteristics is crucial for ensuring the identity and purity of this important synthetic intermediate, thereby underpinning the reliability of subsequent chemical transformations in drug discovery and materials science.

References

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2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound, a key synthetic intermediate in pharmaceutical research and development. Recognizing the scarcity of public-domain data for this specific compound, this document shifts from a simple data repository to a strategic guide. It equips researchers, chemists, and formulation scientists with the theoretical foundation, strategic approach, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. By integrating principles of physical organic chemistry with industry-standard methodologies and regulatory awareness, this guide ensures that the generated data is not only accurate but also directly applicable to critical drug development processes, including reaction optimization, purification, crystallization, and formulation.

Introduction: The Strategic Importance of Solubility

This compound is a substituted α-chloro-ketone built upon a dimethylthiophene scaffold. Thiophene derivatives are prevalent in medicinal chemistry, serving as core structures in a wide array of pharmacologically active agents. The high reactivity of the α-chloro-ketone moiety makes this compound a versatile building block for introducing the 2,5-dimethylthiophen-3-yl-carbonyl motif into larger, more complex molecules.

In the journey from a promising molecule to a viable drug product, solubility is not merely a physical property; it is a critical determinant of success. A thorough understanding of a compound's solubility governs:

  • Process Chemistry: Selection of appropriate reaction and crystallization solvents directly impacts yield, purity, and scalability.

  • Analytical Chemistry: Development of robust HPLC and other analytical methods depends on finding suitable solvents for the sample and mobile phase.

  • Formulation Science: The bioavailability of a drug is often limited by its dissolution rate, which is intrinsically linked to its solubility.

This guide provides the necessary protocols to systematically characterize the solubility of this compound, enabling informed, data-driven decisions throughout the development pipeline.

Theoretical Framework and Solubility Prediction

Before embarking on experimental work, a theoretical analysis of the molecular structure allows for rational solvent selection and prediction of solubility behavior. The fundamental principle of "like dissolves like" provides a starting point.[1]

The structure of this compound presents distinct regions of varying polarity:

  • Nonpolar Regions: The two methyl groups (-CH₃) and the thiophene ring's hydrocarbon backbone contribute to its lipophilicity, suggesting solubility in nonpolar solvents.

  • Polar Regions: The ketone carbonyl group (C=O) is a strong dipole and a hydrogen bond acceptor. The adjacent α-chloro group further enhances the electrophilicity of the carbonyl carbon and adds to the molecule's polar character.

Based on this analysis, we can predict:

  • Low Solubility in Water: Despite the polar ketone, the overall molecule is dominated by nonpolar surface area, predicting poor aqueous solubility.

  • Low Solubility in Nonpolar Aprotic Solvents (e.g., Hexane): While the molecule has nonpolar character, the strong dipole of the ketone group will hinder dissolution in solvents that cannot engage in dipole-dipole interactions.

  • High Solubility in Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents can effectively solvate the polar ketone group through dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonding network.

  • Moderate to High Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen, facilitating dissolution. However, their own strong hydrogen-bonding networks must be disrupted, which can temper the overall solubility compared to polar aprotic solvents.

For more quantitative predictions, computational tools like Hansen Solubility Parameters (HSP) can be employed to match the compound's dispersion, polar, and hydrogen bonding parameters with those of potential solvents.[2]

Strategic Solvent Selection for Screening

The choice of solvents for screening must be both scientifically sound and pragmatically aligned with the constraints of the pharmaceutical industry. Solvents are often categorized based on safety, health, and environmental impact.[3] The International Council for Harmonisation (ICH) provides guidelines (Q3C) on residual solvent limits, which heavily influences which solvents are acceptable for use in final drug substance manufacturing.[4]

Our proposed screening strategy employs a tiered set of solvents, prioritizing those that are "preferred" or "usable" by major pharmaceutical solvent selection guides.

Solvent Class Solvent Relative Polarity Rationale & Pharmaceutical Class
Nonpolar Aprotic Heptane0.012Establishes a baseline for lipophilicity. (ICH Class 3)
Toluene0.099Aromatic solvent, can engage in π-stacking. (ICH Class 2)
Polar Aprotic Ethyl Acetate0.228Common extraction and crystallization solvent. (ICH Class 3)
Acetone0.355Highly polar, water-miscible, excellent solvent power. (ICH Class 3)
Tetrahydrofuran (THF)0.207Strong ether-based solvent, good for polar compounds. (ICH Class 2)
Acetonitrile (ACN)0.460Common reversed-phase HPLC solvent. (ICH Class 2)
Dimethyl Sulfoxide (DMSO)0.444Highly polar, often a "universal" organic solvent. (ICH Class 3)
Polar Protic Methanol0.762Can act as a hydrogen bond donor. (ICH Class 2)
Ethanol0.654Safer alternative to methanol. (ICH Class 3)
Isopropanol (IPA)0.546Common crystallization and cleaning solvent. (ICH Class 3)
Aqueous Water1.000Critical for understanding behavior in biological systems. (N/A)

Relative polarity values are indicative and sourced from common literature.[5][6]

Experimental Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a fast, material-sparing method to classify the compound's solubility across the selected solvent range, guiding the more resource-intensive quantitative analysis.

Methodology
  • Preparation: Dispense approximately 5-10 mg of this compound into a series of 1-dram glass vials.

  • Solvent Addition: To the first vial, add the chosen solvent (e.g., Heptane) dropwise, starting with 0.1 mL.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds at ambient temperature (~25°C).

  • Observation: Visually inspect the vial against a dark background. Look for the complete disappearance of solid particles.

  • Classification:

    • Soluble: If the solid dissolves completely in ≤ 0.5 mL of solvent.

    • Partially Soluble: If some, but not all, of the solid dissolves after adding up to 1.0 mL of solvent.

    • Insoluble: If no significant amount of solid dissolves after adding 1.0 mL of solvent.[7][8]

  • Iteration: Repeat steps 2-5 for each solvent listed in the screening table.

Workflow Diagram: Qualitative Solubility

G cluster_prep Preparation cluster_test Iterative Testing per Solvent cluster_classify Classification prep1 Weigh 5-10 mg Compound into labeled vials add_solvent Add 0.1 mL Solvent prep1->add_solvent vortex Vortex for 60s add_solvent->vortex partially Classify: Partially Soluble add_solvent->partially insoluble Classify: Insoluble add_solvent->insoluble observe Visually Inspect vortex->observe decision All Solid Dissolved? observe->decision decision->add_solvent  No (< 1.0 mL added) soluble Classify: Soluble decision->soluble  Yes caption Fig 1. Workflow for rapid qualitative solubility assessment.

Caption: Fig 1. Workflow for rapid qualitative solubility assessment.

Experimental Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[1] It involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Causality Behind the Method
  • Use of Excess Solid: Ensures that the solution reaches true thermodynamic equilibrium and saturation. Without excess solid, you would only know that the solubility is greater than the concentration you prepared.

  • Constant Temperature: Solubility is highly temperature-dependent. An isothermal environment (e.g., a temperature-controlled shaker or water bath) is crucial for obtaining reproducible data.

  • Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration period (typically 24-72 hours) is required for the system to reach a steady state. This time should be determined experimentally by sampling at different time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.

  • Filtration: It is critical to separate the supernatant from the undissolved solid without altering the temperature or causing precipitation. A syringe filter (e.g., 0.22 µm PTFE) is ideal for this purpose.

  • Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately determining the concentration of the solute in the saturated solution due to its specificity and sensitivity. A pre-established calibration curve is mandatory.

Methodology
  • Preparation: Add an excess amount of the compound (e.g., ~50 mg) to a 4-mL glass vial. The exact mass is not critical, only that a significant amount of undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the slurry to equilibrate for at least 24 hours.

  • Sample Withdrawal: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed HPLC vial. This step removes all undissolved particulates.

  • Dilution: Accurately dilute a known volume or mass of the filtrate with a suitable mobile phase to bring its concentration within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted sample by HPLC against a validated calibration curve to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Workflow Diagram: Quantitative Shake-Flask Method

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add Excess Solid (~50 mg) to Vial prep2 Add Known Volume of Solvent (e.g., 2 mL) prep1->prep2 equil Shake at Constant Temp (e.g., 25°C) for >24h prep2->equil settle Settle Slurry (30 min) equil->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Accurately Dilute Filtrate filter->dilute hplc Analyze via HPLC against Calibration Curve dilute->hplc calc Calculate Solubility (mg/mL) hplc->calc caption Fig 2. Workflow for the Isothermal Shake-Flask Method.

Caption: Fig 2. Workflow for the Isothermal Shake-Flask Method.

Data Presentation and Conclusion

The quantitative data should be meticulously recorded in a structured table.

Table 1: Equilibrium Solubility of this compound at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) Classification
Heptane [Experimental Value] [Calculated Value] [e.g., Sparingly Soluble]
Toluene [Experimental Value] [Calculated Value] [e.g., Soluble]
Ethyl Acetate [Experimental Value] [Calculated Value] [e.g., Freely Soluble]
Acetone [Experimental Value] [Calculated Value] [e.g., Very Soluble]
... ... ... ...

| Water | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |

Classification can follow USP guidelines (e.g., Very soluble <1 part solvent needed; Freely soluble 1-10 parts; Soluble 10-30 parts, etc.).

The systematically generated solubility profile for this compound is an invaluable asset. It provides the foundational data required to guide subsequent development activities. Process chemists can now select optimal solvent systems for synthesis and purification, while formulation scientists can begin to devise strategies to enhance bioavailability. This structured, theory-driven approach to solubility determination ensures that development decisions are based on robust scientific evidence, mitigating risks and accelerating the path forward.

References

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An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides comprehensive safety and handling protocols for 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone (CAS No. 33668-33-0), a heterocyclic ketone intermediate of increasing interest in synthetic and medicinal chemistry. As a bifunctional molecule containing both a reactive α-chloro ketone moiety and a thiophene ring, this compound requires careful management to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights that go beyond standard safety data sheet (SDS) information.

Understanding the Inherent Risks: A Chemist's Perspective

This compound is not merely another reagent; its specific structure presents a dual-class reactivity profile that dictates its handling procedures. It is crucial to understand the "why" behind the safety protocols, which stems from two key structural features:

  • The α-Chloro Ketone Group: This functional group is a potent electrophile and alkylating agent.[1][2] The chlorine atom is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic substitution. This reactivity is the basis for its synthetic utility but also means it can readily alkylate biological nucleophiles, such as DNA and proteins, posing significant health risks upon exposure. Its structural similarity to lachrymators like chloroacetophenone (tear gas) suggests a high potential for severe irritation to the eyes, skin, and respiratory tract.[3][4]

  • The Thiophene Ring: While generally aromatic and stable, the thiophene ring is not inert.[5][6] The sulfur atom can be oxidized, particularly by strong oxidizing agents, which can lead to ring-opening or the formation of reactive metabolites.[7] In drug development, the metabolism of thiophene-containing compounds by cytochrome P450 enzymes is a known source of toxicity, as it can generate highly electrophilic intermediates like epoxides or S-oxides that can cause cellular damage.[8]

Therefore, all handling procedures must be designed to mitigate risks from both its powerful alkylating nature and the specific reactivity of the thiophene core.

Hazard Identification and Physicochemical Properties

GHS Hazard Classification (Anticipated): Based on data for similar α-chloro ketones and thiophene derivatives, the following GHS classifications should be assumed as a minimum precaution:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 1B/2) [9][10]

  • Serious Eye Damage/Irritation (Category 1) [9][10]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [10][11]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 33668-33-0[12]
Molecular Formula C₈H₉ClOS-
Molecular Weight 188.67 g/mol -
Appearance Likely a solid (based on similar structures)[13]
Incompatible Materials Strong oxidizing agents, Strong bases[14]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen chloride (HCl) gas, Phosgene[14]

The Core of Safety: Risk Assessment and Mitigation Strategy

A multi-layered approach is essential for safely managing this reagent, incorporating engineering controls, administrative protocols, and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense
  • Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The primary risk is the inhalation of fine particulates or vapors, which can cause severe respiratory irritation.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Proximity to Safety Equipment: Workstations must be in close proximity to a safety shower and an eyewash station.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist but a dynamic risk assessment. The following diagram outlines the decision-making process for appropriate PPE selection when working with this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Configuration start Start: Handling This compound task_type What is the task? start->task_type solid_handling Weighing/Handling Solid task_type->solid_handling Solid solution_handling Handling Solutions task_type->solution_handling Solution base_ppe Minimum PPE: - Safety Goggles (ANSI Z87.1) - Flame-Resistant Lab Coat - Long Pants, Closed-Toe Shoes solid_handling->base_ppe face_shield Additional Eye/Face Protection: - Face shield over goggles solid_handling->face_shield Risk of dust/splash solution_handling->base_ppe solution_handling->face_shield Risk of splash gloves Gloves: - Double-glove with Nitrile - Check for breakthrough times base_ppe->gloves respiratory Respiratory Protection: - NIOSH-approved respirator with  organic vapor/acid gas cartridges  (if fume hood fails or for spills) gloves->respiratory High concentration or large quantity spill face_shield->respiratory High concentration or large quantity spill

PPE selection workflow for handling the target compound.

Causality Behind PPE Choices:

  • Double Gloving: Given that α-chloro ketones can be potent skin irritants and alkylators, double gloving provides an essential barrier.[4][9] The outer glove absorbs the initial contact, and should be removed immediately upon known or suspected contamination.

  • Safety Goggles and Face Shield: The high risk of severe, potentially irreversible eye damage necessitates, at a minimum, chemical splash goggles.[9][10] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or during quenching of a reaction.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for ensuring reproducible safety.

Weighing and Preparing Solutions
  • Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh paper, vials, solvent, etc.).

  • Location: Perform all weighing operations on a balance located inside the chemical fume hood or within a ventilated balance enclosure.

  • Technique: Use a micro-spatula to carefully transfer the solid. Avoid creating dust. If any static is present, use an anti-static gun on the container before opening.

  • Dissolution: Add the solvent to the solid slowly via a pipette or cannula. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation. Cap the container immediately.

  • Decontamination: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water. Dispose of the contaminated wipes as hazardous waste.

Storage and Waste Management
  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[14][15] Segregate it from incompatible materials, especially strong bases and oxidizing agents.[14][16]

  • Waste Disposal: All waste, including contaminated consumables (gloves, weigh paper, pipette tips) and residual solutions, must be collected in a designated, sealed hazardous waste container. The container must be clearly labeled with the full chemical name. Follow all institutional and local regulations for chemical waste disposal.[15][17]

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is vital.

Spill Management

The appropriate response to a spill depends on its scale and location. The following workflow provides a logical decision-making process.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_action Response Actions start Spill Occurs assess_size Assess Spill Size & Location start->assess_size in_hood Small Spill (Inside Fume Hood) assess_size->in_hood Small & Contained outside_hood Large Spill or Spill Outside Hood assess_size->outside_hood Large or Uncontained alert_notify Alert colleagues. Notify Lab Supervisor/EHS. in_hood->alert_notify outside_hood->alert_notify evacuate Evacuate immediate area. Restrict access. alert_notify->evacuate ppe Don appropriate PPE (incl. respirator if needed). alert_notify->ppe seek_help Wait for trained emergency responders. evacuate->seek_help contain Contain the spill with absorbent material (e.g., vermiculite, sand). ppe->contain neutralize_solid For solid: gently cover with absorbent. Do NOT sweep dry. contain->neutralize_solid If Solid neutralize_liquid For liquid: absorb onto inert material. contain->neutralize_liquid If Liquid cleanup Collect material with non-sparking tools into a labeled waste container. neutralize_solid->cleanup neutralize_liquid->cleanup decon Decontaminate the area with soap and water. cleanup->decon

Decision workflow for spill management.
First Aid Measures

Immediate and correct first aid is critical to minimizing harm from exposure.[18][19]

  • Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and large amounts of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (using a barrier device).[3][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a thorough understanding of its dual reactivity. By implementing robust engineering controls, adhering to stringent personal protective equipment protocols, and following detailed standard operating procedures for handling and emergencies, researchers can effectively mitigate the inherent risks. A proactive, knowledge-based approach to safety is paramount to protecting personnel and ensuring the successful advancement of research and development projects.

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Whitepaper: A Technical Guide to the Friedel-Crafts Acylation of 2,5-Dimethylthiophene with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of a specific, high-value transformation: the acylation of 2,5-dimethylthiophene with chloroacetyl chloride to yield 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and discuss the critical parameters that govern reaction success, including catalyst selection and regiochemical control. This document is intended to serve as a practical and authoritative resource for scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: Significance of the Thiophene Core in Medicinal Chemistry

Thiophene derivatives are a privileged class of heterocycles found in numerous biologically active compounds.[1] The thiophene ring serves as a versatile scaffold in drug design, valued for its ability to act as a bioisostere for a phenyl ring while possessing distinct electronic properties and metabolic profiles. The target molecule of this guide, this compound (CAS No. 31772-43-7), is a multifunctional building block.[2] The chloroacetyl group provides a reactive handle for nucleophilic substitution, making it an ideal precursor for constructing more complex molecules, such as thienopyridines with antiplatelet activity or other substituted heterocycles for screening in drug discovery programs.[1][3]

The synthesis of this key intermediate via Friedel-Crafts acylation is a robust and efficient method, provided the reaction parameters are carefully controlled.[4]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The reaction can be dissected into three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.

Generation of the Acylium Ion

The reaction is initiated by the activation of chloroacetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[6]

Regioselectivity: The Role of Directing Groups

In thiophene, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate (the sigma complex).[7] However, in our substrate, 2,5-dimethylthiophene, these positions are blocked. The methyl groups are electron-donating and activating, further enhancing the nucleophilicity of the thiophene ring. Consequently, the electrophilic attack is directed to the next most reactive positions, C3 and C4. Since these positions are equivalent due to the molecule's symmetry, the acylation proceeds regioselectively at the C3-position.

Nucleophilic Attack and Re-aromatization

The electron-rich pi system of the 2,5-dimethylthiophene ring attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized sigma complex. A weak base, typically the AlCl₄⁻ complex formed in the first step, then abstracts a proton from the C3 carbon. This step restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[8] However, the product ketone is also a Lewis base and can form a stable complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[8][9]

Below is a diagram illustrating the complete reaction pathway.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization & Product Formation AcylCl Chloroacetyl Chloride Complex Initial Complex AcylCl->Complex Coordination LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Cleavage AlCl4 [AlCl₄]⁻ Complex->AlCl4 Thiophene 2,5-Dimethylthiophene SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex AlCl4->SigmaComplex HCl HCl AlCl4->HCl Forms RegenCatalyst AlCl₃ (Regenerated) AlCl4->RegenCatalyst Forms Thiophene->SigmaComplex Nucleophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Reaction mechanism for the Friedel-Crafts acylation of 2,5-dimethylthiophene.

Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Chloroacetyl chloride is a lachrymator and corrosive. Handle with extreme care.

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It is also corrosive.

  • Dichloromethane is a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials
ReagentMolar Eq.MW ( g/mol )AmountNotes
2,5-Dimethylthiophene1.0112.205.61 g (50 mmol)Substrate
Chloroacetyl Chloride1.1112.944.9 mL (60 mmol)Acylating Agent
Aluminum Chloride (Anhydrous)1.2133.348.0 g (60 mmol)Lewis Acid Catalyst
Dichloromethane (DCM, Anhydrous)-84.93100 mLSolvent
Hydrochloric Acid (conc.)--20 mLFor workup
Ice--~200 gFor workup
Saturated Sodium Bicarbonate--As neededFor neutralization
Anhydrous Magnesium Sulfate--As neededFor drying
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.0 g).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Cool the resulting suspension to 0°C in an ice-water bath.

  • Reagent Addition:

    • In a separate flask, prepare a solution of 2,5-dimethylthiophene (5.61 g) and chloroacetyl chloride (4.9 mL) in anhydrous dichloromethane (50 mL).

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1 hour, then let it warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 20 mL of concentrated HCl. Caution: This is a highly exothermic quenching process that will release HCl gas. Perform this step slowly in the fume hood.

    • Stir the mixture until all the ice has melted and the dark complex has decomposed.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, Caution: CO₂ evolution), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Catalyst Selection and Reaction Optimization

While anhydrous AlCl₃ is the traditional and highly effective catalyst for this transformation, its use presents challenges, including the need for stoichiometric quantities and the generation of significant corrosive waste during workup.[9]

Alternative Catalysts:

  • Milder Lewis Acids: For more sensitive substrates, catalysts like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can be employed, although they may require longer reaction times or higher temperatures.[9]

  • Solid Acid Catalysts: Modern approaches favor the use of recoverable and reusable solid acid catalysts, such as zeolites (e.g., Hβ zeolite) or metal-modified clays (e.g., FeCl₃-modified montmorillonite K10).[10][11] These "greener" alternatives can simplify product purification and reduce environmental impact.[11] For example, Hβ zeolite has shown exceptional activity and selectivity in the acylation of thiophene.[10][11]

The choice of solvent is also critical. While chlorinated solvents like dichloromethane are common, other options like carbon disulfide or nitromethane can also be used, though each has its own safety and environmental profile to consider.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals for the two methyl groups on the thiophene ring, a singlet for the methylene protons of the chloroacetyl group, and a singlet for the remaining aromatic proton on the thiophene ring.

  • ¹³C NMR: Will show distinct peaks for the carbonyl carbon, the carbons of the thiophene ring, the methyl carbons, and the methylene carbon attached to chlorine.

  • FT-IR: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom.

Conclusion

The Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride is a powerful and reliable method for synthesizing a versatile intermediate for pharmaceutical and materials science applications. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is essential for success. While traditional Lewis acids like AlCl₃ provide high yields, the exploration of modern, reusable solid acid catalysts offers a pathway to more sustainable and environmentally benign synthetic processes. The protocol and insights provided in this guide serve as a comprehensive resource for the practical application and optimization of this important chemical transformation.

References

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  • Yang, L., et al. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3214. Available at: [Link]

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Starting materials for 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the requisite starting materials and reaction methodologies for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis is logically dissected into two primary stages: the Friedel-Crafts acylation of 2,5-dimethylthiophene to form the key ketone intermediate, followed by the selective α-chlorination of this intermediate. For each stage, this guide examines the roles and chemical logic behind the selection of substrates, reagents, catalysts, and solvents. Detailed experimental protocols, data summaries, and process visualizations are provided to equip researchers and drug development professionals with the necessary knowledge for successful synthesis.

Part 1: Synthesis of the Key Intermediate: 1-(2,5-dimethylthiophen-3-yl)ethanone

The foundational step in the synthesis is the introduction of an acetyl group onto the thiophene ring. This is classically achieved through a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.

Core Principle: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2,5-dimethylthiophene involves the reaction of the electron-rich thiophene ring with a highly electrophilic acylium ion. This ion is generated in situ by the reaction of an acylating agent with a Lewis acid catalyst. The methyl groups at the 2 and 5 positions of the thiophene ring are electron-donating, which activates the ring towards electrophilic substitution and directs the incoming acyl group to the 3- or 4- position. Due to steric hindrance and electronic effects, substitution at the 3-position is favored.

The stability of the intermediate carbocation (the sigma complex) is a key factor in determining the regioselectivity of the reaction.[1] Attack at the 3-position leads to a more stable intermediate compared to attack at other positions on the substituted ring.

Analysis of Starting Materials
ComponentChemical Name / ClassRole in ReactionKey Scientific Rationale & Considerations
Aromatic Substrate 2,5-DimethylthiopheneNucleophilic CoreAn electron-rich heterocyclic compound. The methyl groups activate the ring, facilitating electrophilic substitution.[2]
Acylating Agent Acetyl Chloride or Acetic AnhydrideElectrophile SourceReacts with the Lewis acid to form the reactive acylium ion (CH₃CO⁺). Acetyl chloride is highly reactive.[3] Acetic anhydride can also be used, sometimes with solid acid catalysts for greener processes.[4]
Catalyst Lewis Acids (e.g., AlCl₃, ZnCl₂)Electrophile ActivationAnhydrous aluminum chloride (AlCl₃) is a powerful and common catalyst that coordinates with the acylating agent to generate the acylium ion.[5][6] More than a stoichiometric amount is often required as it complexes with the product ketone.
Solvent Inert Chlorinated or Aprotic SolventsReaction MediumDichloromethane, dichloroethane, or carbon disulfide are typically used as they are inert under reaction conditions and effectively solvate the reactants and intermediates.[5][7] Anhydrous conditions are critical to prevent catalyst decomposition.[6]
Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure adapted from established methodologies for the acylation of substituted thiophenes.[5]

  • Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere.

  • Reagent Preparation: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in a cold (0 °C) solution of anhydrous dichloromethane.

  • Addition of Acylating Agent: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C. The mixture is stirred for an additional 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of Substrate: A solution of 2,5-dimethylthiophene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at a rate that maintains the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction is allowed to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 1-(2,5-dimethylthiophen-3-yl)ethanone, is purified by vacuum distillation or column chromatography.

Visualization of Acylation Workflow

cluster_inputs Starting Materials cluster_process Process cluster_output Intermediate Product A 2,5-Dimethylthiophene P1 Friedel-Crafts Acylation A->P1 B Acetyl Chloride B->P1 C Aluminum Chloride (AlCl₃) C->P1 D Dichloromethane (Solvent) D->P1 O1 1-(2,5-Dimethylthiophen-3-yl)ethanone P1->O1

Caption: Workflow for Friedel-Crafts Acylation.

Part 2: α-Chlorination of 1-(2,5-dimethylthiophen-3-yl)ethanone

With the ketone intermediate in hand, the next step is the selective chlorination of the α-carbon of the acetyl group to yield the final product. This transformation leverages the reactivity of the α-protons adjacent to the carbonyl group.

Core Principle: α-Chlorination of Ketones

The α-hydrogens of a ketone are acidic and can be removed to form an enol or enolate intermediate. This intermediate is nucleophilic and readily reacts with an electrophilic chlorine source. The key challenge is to achieve selective monochlorination without promoting side reactions, such as polychlorination or reaction with the electron-rich thiophene ring. The choice of chlorinating agent and reaction conditions is therefore critical for achieving high yield and purity.

Analysis of Starting Materials
ComponentChemical Name / ClassRole in ReactionKey Scientific Rationale & Considerations
Ketone Substrate 1-(2,5-Dimethylthiophen-3-yl)ethanoneNucleophile PrecursorThe starting material for the chlorination step. The α-protons on the methyl group are the target for substitution.
Chlorinating Agent Electrophilic Chlorine SourcesElectrophileSulfuryl Chloride (SO₂Cl₂): A common, effective, and powerful chlorinating agent.[8] N-Chlorosuccinimide (NCS): A milder solid reagent, often used to prevent over-halogenation and improve selectivity.[9] Alternative Reagents: Modern methods include using acetyl chloride with catalytic ceric ammonium nitrate (CAN) for high chemoselectivity or systems like aluminum chloride/urea-hydrogen peroxide.[10]
Solvent Inert Aprotic SolventsReaction MediumMethanol, ethyl acetate, or dichloromethane are often suitable. The choice can depend on the chlorinating agent used.[8]
Experimental Protocol: α-Chlorination

This protocol is a representative procedure using sulfuryl chloride, a widely used reagent for this transformation.[8]

  • Setup: A round-bottom flask is charged with 1-(2,5-dimethylthiophen-3-yl)ethanone (1.0 equivalent) and a suitable solvent such as ethyl acetate or dichloromethane.

  • Addition of Chlorinating Agent: The solution is stirred, and sulfuryl chloride (1.0-1.1 equivalents) is added dropwise at room temperature. The reaction may be slightly exothermic.

  • Reaction: The mixture is stirred at room temperature for 1-3 hours. Reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure by rotary evaporation.

  • Purification: The crude residue is redissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the final product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Visualization of Chlorination Workflow

cluster_inputs Starting Materials cluster_process Process cluster_output Final Product A 1-(2,5-Dimethylthiophen-3-yl)ethanone P1 α-Chlorination A->P1 B Sulfuryl Chloride (SO₂Cl₂) B->P1 O1 This compound P1->O1

Caption: Workflow for α-Chlorination of the Ketone Intermediate.

Overall Synthesis Pathway

The two-stage process provides a reliable and scalable route to the target molecule, relying on well-understood and fundamental organic reactions.

SM1 2,5-Dimethylthiophene R1 Friedel-Crafts Acylation SM1->R1 SM2 Acetyl Chloride SM2->R1 INT 1-(2,5-Dimethylthiophen- 3-yl)ethanone R1->INT R2 α-Chlorination INT->R2 SM3 Sulfuryl Chloride SM3->R2 FP 2-Chloro-1-(2,5-dimethylthiophen- 3-yl)ethanone R2->FP

Caption: The complete two-step synthesis pathway.

Conclusion

The synthesis of this compound is efficiently achieved through a robust two-step sequence. The selection of starting materials is guided by the principles of electrophilic aromatic substitution and α-ketone functionalization. The primary starting materials are 2,5-dimethylthiophene and an acylating agent, typically acetyl chloride , for the initial Friedel-Crafts reaction, catalyzed by a Lewis acid like AlCl₃ . The resultant intermediate, 1-(2,5-dimethylthiophen-3-yl)ethanone , is then chlorinated using an electrophilic chlorine source such as sulfuryl chloride or N-chlorosuccinimide . Understanding the causality behind these material choices is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of this important synthetic building block.

References

  • Efficient α‐Chlorination of Aryl Ketones Using Aluminum Chloride/Urea–Hydrogen Peroxide in Ionic Liquid. (2006). Taylor & Francis Online. Available at: [Link]

  • Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. (2009). ResearchGate. Available at: [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at: [Link]

  • Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. (2003). Arkivoc. Available at: [Link]

  • Scheme 1. Synthesis of 1-(2,5-dimethylthiophen-3-yl)ethan-1-one. ResearchGate. Available at: [Link]

  • 1-(2,5-Dimethyl-3-thienyl)ethanone | CAS#:2530-10-1. Chemsrc. Available at: [Link]

  • The Friedel—Crafts Alkylation of 2,5-Dimethylthiophene. (1951). American Chemical Society. Available at: [Link]

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. (2020). ACS Publications. Available at: [Link]

  • CN1466561A - A method for preparing α' chloroketones. Google Patents.
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  • US2492629A - Acylation of thiophene. Google Patents.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]

  • CN111205266A - Synthetic method of 2-thiopheneacetic acid. Google Patents.
  • This compound. Chemsrc. Available at: [Link]

  • 1-(2,5-Dimethylthiophen-3-yl)ethanone - 2530-10-1. AbacipharmTech. Available at: [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Google Patents.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). NIH PMC. Available at: [Link]

  • 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. PubChem. Available at: [Link]

  • US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.
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IUPAC name for CAS 31772-43-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone (CAS 31772-43-7): A Versatile Intermediate in Medicinal Chemistry

Introduction

This compound, identified by the CAS Number 31772-43-7, is a substituted thiophene derivative of significant interest to researchers and professionals in drug discovery and organic synthesis.[1][2] Its structure combines a thiophene ring, a key heterocycle in many pharmaceuticals, with a reactive α-chloro ketone moiety, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and its potential applications in medicinal chemistry, contextualized by the broader importance of the thiophene scaffold. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide leverages established chemical principles and data from structurally related analogs to provide a robust technical resource.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 31772-43-7[1][2]
IUPAC Name This compound[1]
Molecular Formula C₈H₉ClOS[1]
Molecular Weight 188.68 g/mol [1]
Appearance Expected to be a solidInferred
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); insoluble in water.Inferred from related compounds
Hazard Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[3]

The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties. Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.

Caption: The versatile thiophene scaffold is a cornerstone in the development of various therapeutic agents.

Synthesis and Reactivity

Proposed Synthetic Route: Friedel-Crafts Acylation

The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Synthesis_of_CAS_31772_43_7 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Thiophene 2,5-Dimethylthiophene Catalyst AlCl₃ (Lewis Acid) AcylChloride Chloroacetyl Chloride Product This compound (CAS 31772-43-7) Catalyst->Product Solvent Inert Solvent (e.g., DCM)

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Experimental Protocol (General Procedure):

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0°C, add 2,5-dimethylthiophene.

  • Slowly add chloroacetyl chloride to the mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Reactivity of the α-Chloro Ketone Moiety

The primary site of reactivity in this compound is the α-chloro ketone functional group. The electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (chloride) make this molecule a versatile substrate for nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate.

Common transformations include:

  • Reaction with Amines: Forms α-amino ketones, which are precursors to various nitrogen-containing heterocycles.

  • Reaction with Thiols: Yields α-thio ketones.

  • Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide to form a thiazole ring, a common motif in pharmaceuticals.

  • Favorskii Rearrangement: In the presence of a strong base, can undergo rearrangement to form a carboxylic acid derivative.

Potential Applications in Drug Discovery (Based on Analogs)

While the biological activity of CAS 31772-43-7 has not been explicitly reported, the activities of structurally similar thiophene derivatives provide a strong indication of its potential applications.

  • Anti-inflammatory Agents: Thiophene-containing molecules are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in the inflammatory cascade.

  • Antimicrobial and Antifungal Agents: Chalcones derived from acetylthiophenes have shown promising antifungal and antitubercular activities.[4] The title compound could serve as a starting material for the synthesis of such chalcones.

  • Kinase Inhibitors: The thiophene scaffold is present in numerous kinase inhibitors used in oncology. The reactivity of the α-chloro ketone allows for the attachment of various pharmacophores to target the ATP-binding site of kinases.

  • Monoamine Oxidase (MAO) Inhibitors: Derivatives of 2,1-benzothiazine, synthesized from acetylthiophenes, have been investigated as inhibitors of MAO A and MAO B, which are targets for the treatment of depression and neurodegenerative diseases.[5]

Anticipated Spectral Characterization

Based on its structure, the following spectral features are anticipated for this compound:

  • ¹H NMR:

    • Two singlets in the aromatic region corresponding to the proton on the thiophene ring.

    • Two singlets in the aliphatic region corresponding to the two methyl groups on the thiophene ring.

    • A singlet corresponding to the methylene protons (CH₂Cl).

  • ¹³C NMR:

    • A signal for the carbonyl carbon (~190-200 ppm).

    • Signals for the carbons of the thiophene ring.

    • Signals for the two methyl carbons.

    • A signal for the methylene carbon (CH₂Cl).

  • FT-IR:

    • A strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

    • C-H stretching and bending vibrations for the aromatic and aliphatic protons.

    • C-Cl stretching vibration.

Conclusion

This compound (CAS 31772-43-7) is a valuable, though not extensively documented, chemical intermediate. Its utility stems from the combination of the medicinally important thiophene scaffold and the synthetically versatile α-chloro ketone functional group. While direct biological data is scarce, its structural features strongly suggest its potential as a precursor for the synthesis of a wide range of biologically active molecules, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug discovery. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their synthetic and medicinal chemistry endeavors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

  • Chemsrc. CAS#:31772-43-7 | this compound. Available from: [Link]

  • Shaik, A. B., et al. (2018). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4s), s679-s690. Available from: [Link]

  • Khan, I., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 12(45), 29337-29351. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone as a Versatile Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of medicinal chemistry and materials science, thiophene-containing heterocycles are of paramount importance, forming the core scaffold of numerous pharmaceuticals and functional materials.[1] The α-haloketone, 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, represents a highly valuable and reactive intermediate for the construction of these complex molecular architectures. Its utility stems from the dual electrophilic nature of the molecule: the carbonyl carbon and the adjacent α-carbon bearing a chloride leaving group. This inherent reactivity allows for facile and predictable cyclocondensation reactions with a wide array of binucleophilic reagents.[2][3]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and mechanistic rationale, offering field-proven protocols for the synthesis of high-value thiazole and thieno[3,2-d]pyrimidine derivatives. The methodologies detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and synthetic chemistry.

Physicochemical Properties & Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.

PropertyDataSource(s)
Chemical Name This compound[4][5]
CAS Number 31772-43-7[4][5]
Molecular Formula C₈H₉ClOS[5]
Molecular Weight 188.67 g/mol -
Appearance Expected to be a solid or oil-
Primary Hazards Irritant, Harmful if swallowed or inhaled, Lachrymator (presumed)[6][7][8]

Core Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. Work must be conducted within a certified chemical fume hood.[6][7]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8] It is prudent to treat this compound as a lachrymator.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6][7] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Pillar 1: The Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to the thiazole ring system.[9][10] The reaction proceeds via the condensation of an α-haloketone with a thioamide-containing reagent, most commonly thiourea, to yield 2-aminothiazoles.[3][11]

Mechanistic Rationale: The reaction is initiated by a nucleophilic attack of the sulfur atom from thiourea onto the electrophilic α-carbon of the ketone, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization via the attack of a nitrogen atom onto the electrophilic carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.[9]

Caption: Hantzsch Thiazole Synthesis Mechanism

Protocol 1: Synthesis of 4-(2,5-dimethylthiophen-3-yl)-2-aminothiazole

This protocol is adapted from established methodologies for Hantzsch synthesis.[3][11][12]

Materials:

  • This compound (1.0 mmol, 188.7 mg)

  • Thiourea (1.2 mmol, 91.4 mg)

  • Absolute Ethanol (20 mL)

  • Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol) and thiourea (1.2 mmol).

  • Add absolute ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • Dry the solid product under vacuum to yield the desired 2-amino-4-(2,5-dimethylthiophen-3-yl)thiazole.

  • For higher purity, the crude product can be recrystallized from ethanol.

ParameterExpected Value
Reaction Time 4 - 6 hours
Typical Yield 80 - 95%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ ~2.3-2.6 (2 x s, 6H, 2xCH₃), ~6.8 (s, 1H, thiazole-H), ~7.1 (s, 1H, thiophene-H), ~7.2 (br s, 2H, NH₂)

Pillar 2: Multi-Step Synthesis of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are a class of fused heterocycles with significant biological activity.[13][14] Their synthesis from an α-haloketone is a multi-step process that showcases the versatility of the starting material. A robust and common strategy involves an initial Gewald reaction to construct a functionalized 2-aminothiophene, which is then cyclized to form the fused pyrimidine ring.[15][16]

Synthetic Strategy Rationale:

  • Step A (Gewald Reaction): The α-haloketone is first converted to an α-mercaptoketone in situ or reacted directly in a multi-component reaction. For this application, we will adapt the Gewald methodology by reacting the ketone with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This builds a new, highly substituted 2-aminothiophene ring.[17][18][19]

  • Step B (Pyrimidine Ring Formation): The resulting 2-aminothiophene-3-carbonitrile intermediate possesses the ideal arrangement of functional groups (an amino group adjacent to a nitrile) for cyclization. Heating this intermediate with formic acid or formamide provides the single carbon and nitrogen atoms required to close the pyrimidine ring, yielding the thieno[3,2-d]pyrimidin-4-one or 4-amino derivative, respectively.[16][20]

Caption: Workflow for Thieno[3,2-d]pyrimidine Synthesis

Protocol 2A: Gewald Synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-acetylthiophene-3-carbonitrile

This protocol is a conceptual adaptation of the Gewald reaction for the specific substrate.[15][16][19]

Materials:

  • This compound (1.0 mmol, 188.7 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Elemental Sulfur (1.0 mmol, 32 mg)

  • Morpholine (2.0 mmol, 0.17 mL)

  • Ethanol (25 mL)

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.0 mmol) in ethanol (25 mL).

  • Add morpholine (2.0 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) for 8-10 hours. The reaction should become homogeneous before a precipitate begins to form.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2B: Cyclization to form the Thieno[3,2-d]pyrimidine Core

This protocol is based on standard procedures for cyclizing 2-aminothiophene-3-carbonitriles.[13][20]

Materials:

  • 2-Amino-4-(2,5-dimethylthiophen-3-yl)-5-acetylthiophene-3-carbonitrile (from Protocol 2A)

  • Formamide (15 mL)

Procedure:

  • Place the dried intermediate from Protocol 2A into a 50 mL round-bottom flask.

  • Add formamide (15 mL) and heat the mixture to reflux (approx. 210 °C) for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like DMF/water may be required for high purity.

Conclusion

This compound is a potent and versatile synthon for constructing diverse heterocyclic frameworks. The protocols provided for the Hantzsch thiazole synthesis and a multi-step Gewald-based thieno[3,2-d]pyrimidine synthesis demonstrate its utility in accessing both five-membered and fused heterocyclic systems of high interest. The key to its successful application lies in understanding the fundamental reactivity of the α-haloketone moiety, which enables predictable and high-yielding transformations. By leveraging the established methodologies presented here, researchers can efficiently generate novel chemical entities for applications in drug discovery, agrochemicals, and materials science.

References

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available from: [Link]

  • Bhat, S. K., Mizar, K., & Behera, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(36), 4921-4924. Available from: [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available from: [Link]

  • Dawane, B. S., Konda, S. G., Kamble, V. M., & Bhosale, R. B. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available from: [Link]

  • Guchhait, G., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Available from: [Link]

  • Sabanis, A. S., & Tsoleridis, C. A. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Semantic Scholar. Available from: [Link]

  • Bag, A., & Bhattacharya, S. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 460-466. Available from: [Link]

  • Sankaran, K., et al. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 78-82. Available from: [Link]

  • Tomassetti, M., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available from: [Link]

  • Priya, P., & Singh, R. (2025). A Comprehensive Review on Recent Synthetic Approaches and Therapeutic Potential of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15). Available from: [Link]

  • Saddik, A. A., El-Dean, A. M. K., Hassan, K. M., & Abbady, M. S. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257. Available from: [Link]

  • Gomaa, A. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules, 26(24), 7687. Available from: [Link]

  • Maltais, R., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(6), 11332-11360. Available from: [Link]

  • Desroches, C., et al. (2022). Thienopyrimidine. Encyclopedia MDPI. Available from: [Link]

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  • Li, Y. F., et al. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o409. Available from: [Link]

  • Martinez-Vargas, A., et al. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2020(2), M1126. Available from: [Link]

  • Bakulev, V. A., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 30(1), 123. Available from: [Link]

  • Venkatraj, M., et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1424. Available from: [Link]

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Application Notes: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone - A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold and the Role of a Key Intermediate

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group allow it to interact favorably with a wide range of biological targets, leading to compounds with anti-inflammatory, anti-cancer, antimicrobial, and antipsychotic activities.[1][3] Within this important class of heterocycles, functionalized intermediates serve as the crucial starting points for the synthesis of large, structurally diverse compound libraries for drug screening.

This guide focuses on one such powerful building block: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone . This molecule combines two highly reactive functional groups on a single, drug-like scaffold:

  • An α-haloketone , a versatile electrophile primed for a variety of classical and modern organic transformations.

  • A disubstituted thiophene ring , which provides a stable, lipophilic core that can be further functionalized and is known to contribute to potent pharmacological activity.

The strategic placement of the reactive chloroacetyl group on the 3-position of the 2,5-dimethylthiophene core makes this intermediate an exceptionally valuable tool for medicinal chemists aiming to rapidly generate novel chemical entities for lead discovery and optimization. These notes will provide detailed protocols for the synthesis of this intermediate and its subsequent application in constructing key pharmacophores.

Physicochemical Properties & Characterization

Accurate characterization of a starting intermediate is fundamental to the success of any synthetic campaign. The identity and purity of this compound should be rigorously confirmed using standard analytical techniques.

PropertyValueSource
CAS Number 31772-43-7[4]
Molecular Formula C₈H₉ClOS[4]
Molecular Weight 188.67 g/mol [4]
Appearance Expected to be a solid at room temperatureInferred
¹H NMR Expected signals for two thiophene methyl groups (singlets), one aromatic proton (singlet), and a chloromethyl group (singlet).Inferred
¹³C NMR Expected signals for aromatic carbons, methyl carbons, a carbonyl carbon, and a chloromethyl carbon.Inferred
Mass Spec (MS) Expected molecular ion peak (M+) showing characteristic isotopic pattern for Chlorine (M+ and M+2 in ~3:1 ratio).Inferred
Infrared (IR) Expected strong absorption band for the C=O (carbonyl) stretch (~1670-1690 cm⁻¹).Inferred

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing the title compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene. This reaction is a classic electrophilic aromatic substitution.

Scientific Rationale

The choice of reactants and conditions is dictated by established mechanistic principles.[5][6]

  • Substrate: 2,5-dimethylthiophene is used because the two methyl groups are electron-donating, which activates the thiophene ring towards electrophilic attack, making the reaction more facile than with unsubstituted thiophene.

  • Regioselectivity: In unsubstituted thiophene, Friedel-Crafts acylation overwhelmingly occurs at the 2- or 5-positions. By using 2,5-dimethylthiophene, these positions are blocked, thereby directing the incoming electrophile to the 3- or 4-positions, yielding the desired 3-acyl product.

  • Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is essential.[7] It coordinates with the chloroacetyl chloride, abstracting the chloride to generate a highly reactive acylium ion (CH₂Cl-C≡O⁺), which is the active electrophile.

  • Work-up: The reaction is quenched by pouring it into ice-water. This hydrolyzes the aluminum chloride catalyst and breaks up the aluminum-ketone complex. A subsequent wash with a mild base (e.g., NaHCO₃) neutralizes any remaining acid.

Workflow Diagram

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start_materials 2,5-Dimethylthiophene Chloroacetyl Chloride Anhydrous CH₂Cl₂ cool Cool to 0°C (Ice Bath) start_materials->cool catalyst Anhydrous AlCl₃ add_cat Portionwise addition of AlCl₃ catalyst->add_cat cool->add_cat Under N₂ react Stir at 0°C to RT Monitor by TLC add_cat->react quench Pour onto Ice-Water react->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product 2-Chloro-1-(2,5-dimethyl- thiophen-3-yl)ethanone purify->product

Caption: Workflow for Friedel-Crafts acylation.

Step-by-Step Protocol
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2,5-dimethylthiophene (1.0 eq) and an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to the solution in portions, ensuring the internal temperature does not rise significantly.

  • Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with CH₂Cl₂.[8]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by flash column chromatography to yield the pure title compound.

Core Application: Hantzsch Thiazole Synthesis

One of the most powerful applications of α-haloketones is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring system.[9][10] This reaction provides direct access to 2-aminothiazoles, a scaffold of immense interest in drug discovery, found in compounds with kinase inhibitory and antimicrobial activities.[11][12]

Scientific Rationale

The reaction proceeds via a well-established mechanism.[13][14]

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the ketone in an Sₙ2 reaction, displacing the chloride ion.[13]

  • Cyclization: The nitrogen atom of the resulting isothiouronium intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form a dihydrothiazole ring.

  • Aromatization: A final proton transfer or tautomerization step leads to the stable, aromatic 2-aminothiazole product. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[13]

Mechanism Diagram

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Step-by-Step Protocol
  • Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).

  • Solvent: Add a suitable solvent, typically ethanol or methanol.[15]

  • Reaction: Heat the mixture to reflux with stirring. The reaction is often complete within 30 minutes to a few hours.[9][15] Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature.

  • Neutralization & Precipitation: Pour the cooled reaction mixture into a beaker containing a weak base, such as 5% aqueous sodium carbonate solution, to neutralize the HBr byproduct and precipitate the free base of the product.[9][15]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts and excess thiourea.

  • Drying: Allow the product to air-dry on a watch glass or in a desiccator. The product, 2-amino-4-(2,5-dimethylthiophen-3-yl)thiazole, is often of high purity after this procedure.

Core Application: N-Alkylation of Amines

The chloroacetyl group is an excellent electrophile for the N-alkylation of primary and secondary amines, a fundamental transformation in medicinal chemistry.[16][17] This reaction allows for the facile introduction of the thiophene pharmacophore onto various amine-containing scaffolds, creating analogues of important drug classes like phenethylamines, which interact with a wide range of CNS receptors.[[“]][19]

Scientific Rationale
  • Mechanism: The reaction is a straightforward bimolecular nucleophilic substitution (Sₙ2). The lone pair of electrons on the amine's nitrogen atom attacks the carbon bearing the chlorine, displacing the chloride ion.

  • Base: A mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) is required to scavenge the HCl that is generated during the reaction.[20] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 mechanism.[20]

Workflow Diagram

G start_materials Thiophene Intermediate (1.0 eq) Amine (R-NH₂, 1.1 eq) mix Combine reactants and base in solvent start_materials->mix reagents Base (e.g., K₂CO₃, 1.5 eq) Solvent (e.g., DMF) reagents->mix react Heat with stirring (e.g., 60-80°C) Monitor by TLC mix->react Under N₂ workup Cool, pour into water react->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash with water and brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify product N-alkylated Product purify->product

Sources

Strategic Synthesis of Thiophene-Thiazole Hybrids as Potent Antimicrobial Agents from 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiophene and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This application note provides a detailed, experience-driven guide for the synthesis of a new class of thiophene-based antimicrobial candidates. Starting from the readily accessible α-haloketone, 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, we employ the robust and high-yielding Hantzsch thiazole synthesis to generate a library of novel thiophene-thiazole hybrids.[5][6][7] These hybrid molecules are of significant interest as the combination of thiophene and thiazole moieties has been shown to produce synergistic antimicrobial activity.[8][9][10][11] This document outlines the strategic rationale, provides detailed step-by-step protocols for synthesis and purification, and details the necessary analytical characterization, culminating in a workflow for preliminary antimicrobial screening.

Introduction and Strategic Rationale

The core of our synthetic strategy is the Hantzsch thiazole synthesis, a classic and highly reliable condensation reaction between an α-haloketone and a thioamide.[12][13][14] This method was chosen for several key reasons:

  • Versatility: It accommodates a wide range of thioamides, allowing for the creation of a diverse library of compounds from a single starting ketone. This is crucial for exploring structure-activity relationships (SAR).

  • Efficiency: The reaction is known for being straightforward and often results in high yields of the desired thiazole product, making it an economical choice for scaffold development.[5][6]

  • Proven Efficacy: The resulting 2-aminothiazole core is a key structural component in numerous FDA-approved drugs and biologically active molecules, validating its potential as a pharmacophore.[8]

Our starting material, this compound, provides the thiophene moiety and the reactive α-haloketone functionality necessary for the Hantzsch cyclization. By reacting it with various thioamides (e.g., thiourea, N-substituted thioureas), we can systematically modify the final molecule to optimize its antimicrobial properties.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step pathway:[6][13][15]

  • Nucleophilic Attack (SN2): The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone.

  • Intramolecular Cyclization: Following the initial SN2 reaction, an intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic thiazole ring.

This mechanistic understanding is critical for troubleshooting and optimizing reaction conditions.

Caption: General scheme of the Hantzsch thiazole synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. Adherence to these steps, combined with the subsequent characterization, ensures the reproducible synthesis of high-purity compounds.

Protocol 2.1: Synthesis of 2-amino-4-(2,5-dimethylthiophen-3-yl)thiazole

This protocol details the synthesis of a parent compound in the series.

Materials and Reagents:

  • This compound (FW: 188.68 g/mol )

  • Thiourea (FW: 76.12 g/mol )

  • Ethanol (Absolute)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and side-arm flask

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.89 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol, 1.2 eq).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask along with a magnetic stir bar.

    • Expert Insight: Ethanol is the solvent of choice as it effectively dissolves the reactants and the reaction intermediate, facilitating a homogenous reaction. Its boiling point allows for gentle reflux without requiring excessively high temperatures that could lead to side products.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 50% Ethyl Acetate / 50% Hexane). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate may form during cooling.

  • Work-up: Pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution. Stir the resulting slurry for 15 minutes.

    • Trustworthiness Check: The addition of a mild base like Na₂CO₃ neutralizes the HCl byproduct from the condensation, which is crucial for ensuring the stability of the final product and aiding in its complete precipitation from the aqueous-ethanolic solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts and residual base. Allow the solid to air dry on the funnel. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The expected product is a stable solid.

Workflow reagents Combine Ketone & Thiourea in Ethanol reflux Heat to Reflux (2-4 hours) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp reflux->cool Reaction Complete monitor->reflux workup Pour into 5% Na₂CO₃ (aq) cool->workup filter Vacuum Filtration workup->filter wash Wash with DI Water filter->wash dry Dry under Vacuum wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize

Caption: Experimental workflow for synthesis and isolation.

Spectroscopic Characterization and Data

Accurate characterization is essential to confirm the molecular structure and purity of the synthesized compounds before any biological evaluation.[16]

Technique Expected Data for 2-amino-4-(2,5-dimethylthiophen-3-yl)thiazole
¹H NMR ~7.0-7.5 ppm (s, 1H): Thiazole C5-H~5.5-6.5 ppm (br s, 2H): -NH₂ protons~2.4 ppm (s, 3H): Thiophene -CH₃~2.2 ppm (s, 3H): Thiophene -CH₃
¹³C NMR ~168 ppm: Thiazole C2 (attached to NH₂)~145-150 ppm: Thiazole C4~125-135 ppm: Thiophene quaternary carbons~105-110 ppm: Thiazole C5~15 ppm: Thiophene -CH₃ carbons
FT-IR (cm⁻¹) ~3300-3100: N-H stretching (amine)~1620: C=N stretching (thiazole ring)~1540: N-H bending~1430: Aromatic C=C stretching (thiophene backbone vibration)[17]~700-800: C-S stretching
Mass Spec (ESI+) Expected [M+H]⁺: 225.05

Note: Predicted NMR shifts are approximate and can vary based on solvent and instrument.

Application: Antimicrobial Activity Screening

The synthesized thiophene-thiazole hybrids are evaluated for their antimicrobial activity to determine their potential as therapeutic agents. A standard broth microdilution method is recommended to determine the Minimum Inhibitory Concentration (MIC).[9][18]

Protocol 4.1: Broth Microdilution Assay
  • Preparation: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Screening Data
Compound IDR-Group on ThioamideMIC (µg/mL) vs S. aureus (Gram+)MIC (µg/mL) vs E. coli (Gram-)
TH-01 -H (from Thiourea)1632
TH-02 -CH₃ (from Thioacetamide)816
TH-03 -Ph (from Thiobenzamide)48
Ciprofloxacin (Standard Drug)12

This data is illustrative. Initial results often guide the synthesis of a second generation of compounds to improve potency and selectivity.

Logic_Flow cluster_synthesis Chemical Synthesis cluster_validation Validation cluster_application Biological Application start Start: α-Haloketone + Thioamide Derivative reaction Hantzsch Reaction start->reaction purification Purification & Isolation reaction->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization purity Purity Assessment characterization->purity screening Antimicrobial Screening (MIC Determination) purity->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Overall logic flow from synthesis to biological evaluation.

Conclusion

This application note demonstrates a robust and efficient pathway for the synthesis of novel thiophene-thiazole hybrids as potential antimicrobial agents. The Hantzsch thiazole synthesis provides a reliable platform for generating a diverse chemical library from this compound. The detailed protocols for synthesis, purification, and characterization establish a trustworthy and reproducible workflow essential for modern drug discovery. Preliminary screening of these compounds can rapidly identify promising hits for further lead optimization, contributing to the critical pipeline of new antimicrobial therapeutics.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
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  • Synthesis of thiazoles. (2019, January 19). YouTube.
  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2025, June 27). ResearchGate.
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  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). National Agricultural Library.
  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). PMC - NIH.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
  • Thiazole. (n.d.). CUTM Courseware.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH.
  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. (n.d.). ResearchGate.
  • Spectroscopic Characterization of 3-(6-Methoxyhexyl)thiophene: A Technical Guide. (n.d.). Benchchem.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Science and Research.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2019, March 16). ResearchGate.
  • Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. (n.d.). ACS Omega.
  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (n.d.). PubMed.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). RSC Advances.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. (2025, August 6). Research Square.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2025, August 6). ResearchGate.
  • Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. (2026, January 12). ACS Applied Polymer Materials.
  • Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives. (n.d.). Society of Education, Agra.
  • Synthesis and evaluation of novel thiophene as antimicrobial agents. (2024, August 1). Wisdom Library.
  • Thiophene. (n.d.). Britannica.
  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024, February 6). PubMed.
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Sources

Application Notes & Protocols: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within this field, heterocyclic scaffolds serve as privileged structures for inhibitor design. This guide provides an in-depth exploration of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone , a versatile and highly valuable chemical intermediate. We will elucidate its synthetic utility, provide detailed protocols for its application in constructing core scaffolds for potent kinase inhibitors, and discuss the rationale behind its use in modern drug discovery.

Introduction: The Thiophene Scaffold in Kinase Inhibitor Design

The thiophene ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry. As a bioisostere of the phenyl group, it offers a similar spatial arrangement while introducing unique electronic properties and potential for hydrogen bonding via its sulfur atom. Thiophene-based compounds have been successfully developed as inhibitors for a wide range of kinases, including JNK, VEGFR-2, and others, demonstrating their versatility and favorable pharmacological properties.[1][2][3]

The subject of this guide, This compound , is a key building block for accessing these important molecular architectures. Its utility stems from the highly reactive α-chloro ketone functional group, which serves as a potent electrophile, enabling a variety of bond-forming reactions to construct more complex heterocyclic systems.[4] The 2,5-dimethyl substitution pattern on the thiophene ring provides steric and electronic handles that can be crucial for optimizing a drug candidate's selectivity, potency, and metabolic stability.

Core Reactivity & Synthetic Rationale

The primary value of this compound lies in the reactivity of the carbon atom alpha to the carbonyl group, which is activated by both the carbonyl and the adjacent chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions. Furthermore, the resulting α-substituted ketone can readily participate in subsequent intramolecular condensation or cyclization reactions, providing a rapid entry into diverse heterocyclic systems that are central to many kinase inhibitor designs.

G General Synthetic Utility of the α-Chloro Ketone Moiety start This compound intermediate α-Substituted Ketone Intermediate start->intermediate SN2 Reaction nucleophile Nucleophile (Nu-H) e.g., Amine, Thioamide, Aniline nucleophile->intermediate Attacks α-carbon product Heterocyclic Kinase Inhibitor Core (e.g., Thiazole, Thienopyrimidine) intermediate->product Ring Formation cyclization Intramolecular Cyclization (e.g., Condensation) cyclization->product

Caption: General Synthetic Utility of the α-Chloro Ketone Moiety.

Application Protocol 1: Synthesis of a 2-Aminothiazole Scaffold for JNK Inhibitors

The 2-aminothiazole moiety is a common feature in many kinase inhibitors. Its synthesis is classically achieved via the Hantzsch thiazole synthesis. This protocol details the reaction of this compound with thiourea to form a key intermediate for JNK (c-Jun N-terminal kinase) inhibitor development.[1]

Experimental Workflow

G Workflow for 2-Aminothiazole Synthesis reagents 1. Combine Starting Material & Thiourea in Ethanol reflux 2. Heat to Reflux (Monitor by TLC) reagents->reflux workup 3. Cool & Neutralize with aq. NaHCO3 reflux->workup extraction 4. Extract with Ethyl Acetate & Dry workup->extraction purify 5. Purify via Column Chromatography extraction->purify product Final Product: 4-(2,5-dimethylthiophen-3-yl)thiazol-2-amine purify->product

Caption: Workflow for 2-Aminothiazole Synthesis.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, e.g., 2.03 g, 10 mmol).

    • Add thiourea (1.1 eq, e.g., 0.84 g, 11 mmol).

    • Add absolute ethanol (40 mL).

  • Reaction:

    • Stir the suspension at room temperature for 10 minutes.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material spot has been consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8). This will neutralize the HCl byproduct and precipitate the product.

    • Stir for 30 minutes. The product will precipitate as a solid.

  • Isolation and Purification:

    • Filter the solid precipitate using a Büchner funnel and wash with cold water (2 x 20 mL).

    • Dry the crude solid under vacuum.

    • For higher purity, the crude product can be recrystallized from ethanol or purified by flash column chromatography on silica gel using a gradient of Hexane and Ethyl Acetate.

Data & Characterization
ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield 80-90%
¹H NMR Peaks corresponding to thiophene methyls, thiazole proton, and amine protons.
Mass Spec (ESI+) [M+H]⁺ calculated for C₉H₁₀N₂S₂ should be observed.

Application Protocol 2: Synthesis of a Thienopyrimidine Core for VEGFR-2 Inhibitors

Thienopyrimidines are another privileged scaffold in kinase inhibitor discovery, acting as purine bioisosteres.[2] This protocol outlines a potential two-step synthesis starting from this compound to construct a thieno[2,3-d]pyrimidine core, a known framework for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[3]

VEGFR-2 Signaling Pathway Context

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. Inhibiting this pathway is a clinically validated strategy for cancer treatment.

G Simplified VEGFR-2 Signaling Pathway vegf VEGF Ligand vegfr2 VEGFR-2 Receptor vegf->vegfr2 Binds dimer Receptor Dimerization & Autophosphorylation vegfr2->dimer downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) dimer->downstream Activates inhibitor Thiophene-Based Kinase Inhibitor inhibitor->dimer Inhibits Phosphorylation response Cellular Response (Angiogenesis, Proliferation) downstream->response

Caption: Simplified VEGFR-2 Signaling Pathway.

Detailed Step-by-Step Protocol

Step A: Synthesis of β-Enaminone Intermediate

  • Reaction Setup:

    • In a sealed tube, dissolve this compound (1.0 eq) in dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq).

    • Causality Note: DMF-DMA acts as both a reagent and solvent, reacting with the ketone to form a β-enaminone, which is a key precursor for pyrimidine ring formation.

  • Reaction:

    • Heat the mixture to 100-110 °C for 8-12 hours.

    • Monitor the reaction by TLC.

  • Isolation:

    • Cool the reaction to room temperature.

    • Remove the excess DMF-DMA under high vacuum to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

Step B: Cyclocondensation to form Thieno[2,3-d]pyrimidine

  • Reagent Preparation:

    • Dissolve the crude β-enaminone intermediate from Step A (1.0 eq) in glacial acetic acid (20 mL per 10 mmol of starting material).

    • Add guanidine hydrochloride (1.5 eq).

    • Causality Note: Guanidine provides the necessary N-C-N fragment that will react with the enaminone in an acid-catalyzed cyclocondensation to form the six-membered pyrimidine ring fused to the thiophene core.

  • Reaction:

    • Heat the mixture to reflux (approx. 118 °C) for 6-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Basify the mixture carefully with a cold 2M NaOH solution to a pH of ~9-10 to precipitate the product.

    • Filter the resulting solid, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel.

Contextual Data: Potency of Thiophene-Based Kinase Inhibitors

The resulting thienopyrimidine scaffold can be further functionalized to generate potent kinase inhibitors. The table below shows representative IC₅₀ values for published thiophene-containing inhibitors against relevant kinases to provide a benchmark for potential efficacy.

Compound ClassKinase TargetReported IC₅₀ (nM)Reference
Disubstituted ThiophenesJNK377[1]
Thiophene-3-carboxamidesVEGFR-2191[3]
Tetrahydrobenzo[b]thiophenesWEE1(Potent Activity)[5]

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of kinase inhibitors. Its well-defined reactivity through the α-chloro ketone moiety provides a reliable and efficient entry point to a diverse range of heterocyclic scaffolds, including aminothiazoles and thienopyrimidines. The protocols and rationale presented in this guide demonstrate its utility and underscore its importance for researchers, scientists, and drug development professionals working to create the next generation of targeted therapeutics.

References

  • Szabo, C. M., et al. (2010). Design and Synthesis of Disubstituted Thiophene and Thiazole Based Inhibitors of JNK. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. Molecules. [Link]

  • Li, Y., et al. (2021). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Nanotechnology. [Link]

  • Salamoun, J. M. (2017). Synthesis of Thiophene-Containing Heterocycles and Their Application as Anticancer Agents. D-Scholarship@Pitt, University of Pittsburgh. [Link]

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  • Kemp, M., et al. (2011). Preparation of hydroxypyrimidine derivatives for use as HDAC inhibitors.
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Application Notes and Protocols for the Derivatization of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Thiophene Scaffolds

Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, consistently appearing in a wide array of pharmacologically active agents.[1][2] Their inherent structural features allow for diverse functionalization, leading to compounds with significant antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The α-haloketone, 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, is a key intermediate, primed for chemical modification to generate extensive libraries of novel derivatives for biological screening. This application note provides a comprehensive guide for the synthesis of this key intermediate, its subsequent derivatization, and detailed protocols for evaluating the biological activity of the resulting compounds.

The reactivity of the α-haloketone moiety is central to its utility. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack. This allows for a variety of chemical transformations, including the construction of new heterocyclic rings and the introduction of diverse pharmacophores. By strategically selecting nucleophiles, researchers can systematically modify the parent structure to explore structure-activity relationships (SAR) and optimize for desired biological effects.

Synthesis of the Key Intermediate: this compound

The synthesis of the target α-haloketone is efficiently achieved in a two-step process, commencing with the Friedel-Crafts acylation of 2,5-dimethylthiophene, followed by α-chlorination of the resulting ketone.

Step 1: Friedel-Crafts Acylation to Synthesize 1-(2,5-Dimethylthiophen-3-yl)ethanone

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. In this step, 2,5-dimethylthiophene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(2,5-dimethylthiophen-3-yl)ethanone.[5]

Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15-20 minutes, add 2,5-dimethylthiophene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-(2,5-dimethylthiophen-3-yl)ethanone, which can be purified by vacuum distillation or column chromatography.

Step 2: α-Chlorination to Yield this compound

The second step involves the selective chlorination of the α-carbon of the ketone. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.[6]

Protocol:

  • Dissolve 1-(2,5-dimethylthiophen-3-yl)ethanone (1.0 eq) in a suitable solvent such as dichloromethane or methanol.

  • Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Derivatization Strategies for Biological Screening

The presence of the reactive α-chloro-ketone functionality opens up numerous avenues for derivatization. A particularly fruitful strategy is the Hantzsch thiazole synthesis, which allows for the construction of a thiazole ring, another heterocycle of significant medicinal importance.[7]

Hantzsch Thiazole Synthesis: A Gateway to Bioactive Thiazoles

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole derivative. This reaction is a robust and versatile method for generating a library of substituted thiazoles for biological evaluation.

General Protocol for Thiazole Synthesis:

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add the desired thioamide or thiourea derivative (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired thiazole derivative.

Visualization of the Synthetic and Derivatization Workflow

G cluster_synthesis Synthesis of Key Intermediate cluster_derivatization Derivatization cluster_screening Biological Screening 2,5-Dimethylthiophene 2,5-Dimethylthiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 2,5-Dimethylthiophene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation 1-(2,5-Dimethylthiophen-3-yl)ethanone 1-(2,5-Dimethylthiophen-3-yl)ethanone Friedel-Crafts Acylation->1-(2,5-Dimethylthiophen-3-yl)ethanone alpha-Chlorination alpha-Chlorination 1-(2,5-Dimethylthiophen-3-yl)ethanone->alpha-Chlorination SO2Cl2 SO2Cl2 SO2Cl2->alpha-Chlorination This compound This compound alpha-Chlorination->this compound Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis This compound->Hantzsch Thiazole Synthesis Thioamide/Thiourea Thioamide/Thiourea Thioamide/Thiourea->Hantzsch Thiazole Synthesis Substituted Thiazole Library Substituted Thiazole Library Hantzsch Thiazole Synthesis->Substituted Thiazole Library Biological Screening Biological Screening Substituted Thiazole Library->Biological Screening Antimicrobial Assays Antimicrobial Assays Biological Screening->Antimicrobial Assays Anticancer Assays Anticancer Assays Biological Screening->Anticancer Assays SAR Analysis SAR Analysis Antimicrobial Assays->SAR Analysis Anticancer Assays->SAR Analysis G Start Starting Material: This compound Derivatization Introduce Diverse Nucleophiles Start->Derivatization Library Library of Thiophene Derivatives Derivatization->Library Screening Biological Screening (Antimicrobial & Anticancer) Library->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical flow from starting material to lead identification.

Conclusion and Future Directions

This application note provides a robust framework for the synthesis and derivatization of this compound, followed by systematic biological screening. The protocols outlined herein are designed to be adaptable, allowing researchers to explore a wide range of chemical space and identify novel compounds with therapeutic potential. Future work should focus on expanding the library of derivatives by employing a broader range of nucleophiles and exploring other derivatization strategies beyond the Hantzsch thiazole synthesis. Promising lead compounds identified through primary screening should be subjected to more extensive secondary assays to elucidate their mechanism of action and to evaluate their pharmacokinetic and toxicological profiles.

References

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

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  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. [Link]

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Protocol for nucleophilic substitution on 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Nucleophilic Substitution on 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide for performing nucleophilic substitution reactions on this compound, a versatile α-haloketone intermediate. Derivatives of this scaffold are of significant interest in medicinal chemistry and materials science. This guide details the underlying reaction mechanisms, provides a robust and adaptable general protocol, and offers specific examples for various classes of nucleophiles. By explaining the rationale behind experimental choices, this document serves as a practical tool for researchers to successfully synthesize novel thiophene derivatives.

Introduction and Scientific Background

This compound is an α-chloroketone, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly susceptible to nucleophilic attack.[1][2] This increased reactivity makes α-haloketones valuable synthons for the construction of complex molecular architectures. The 2,5-dimethylthiophene moiety is a common scaffold in pharmacologically active compounds, and the ability to functionalize the side chain via nucleophilic substitution opens a vast chemical space for drug discovery and development.[3][4]

This protocol primarily focuses on the bimolecular nucleophilic substitution (SN2) pathway, which is typical for α-haloketones, especially with less basic nucleophiles.[5][6] Understanding the reaction mechanism and potential side reactions is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Reaction Mechanism and Considerations

The primary reaction pathway is the SN2 mechanism, where the nucleophile attacks the α-carbon, and the chloride ion is displaced in a single, concerted step. This results in an inversion of stereochemistry if the α-carbon is a chiral center (which is not the case for the title compound).

Key Mechanistic Features:
  • Activation by the Carbonyl Group: The adjacent carbonyl group significantly increases the electrophilicity of the α-carbon, accelerating the rate of nucleophilic attack compared to a simple alkyl chloride.[1][2]

  • Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart.

Potential Side Reactions:
  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones with an enolizable α'-proton can undergo a Favorskii rearrangement to form a cyclopropanone intermediate, which then opens to yield a carboxylic acid derivative.[7][8][9] Careful selection of the base is critical to avoid this pathway. Using a mild, non-nucleophilic base like potassium carbonate or a hindered amine is often preferred.

  • Elimination (E2): If a strong, sterically hindered base is used, an E2 elimination can occur to form an α,β-unsaturated ketone.

Caption: SN2 mechanism for nucleophilic substitution.

General Experimental Protocol

This protocol is a general guideline and may require optimization for specific nucleophiles and reaction scales.

Materials and Reagents
  • This compound (Substrate)

  • Nucleophile (e.g., amine, thiol, alcohol, azide)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU)

  • Anhydrous Solvent (e.g., Acetonitrile, DMF, THF, Acetone)

  • Deionized Water

  • Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Brine (saturated aq. NaCl)

  • Drying Agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Column Chromatography Silica Gel

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of substrate).

  • Addition of Reagents: Add the base (1.2-2.0 eq) followed by the nucleophile (1.1-1.5 eq). The order of addition may be varied depending on the specific reaction.

    • Rationale: A slight excess of the nucleophile and base is used to ensure complete consumption of the starting material. The base neutralizes the HCl formed during the reaction (if applicable) and can also deprotonate the nucleophile to increase its reactivity.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

    • Rationale: The reaction temperature is a critical parameter. Less reactive nucleophiles may require heating to achieve a reasonable reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. If a solid precipitate (e.g., inorganic salts) is present, filter the mixture. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the residue in an extraction solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Rationale: The aqueous workup removes inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Experimental_Workflow setup Reaction Setup (Substrate, Solvent, Inert Atm.) reagents Add Base and Nucleophile setup->reagents reaction Stir at Desired Temperature reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete purify Dry and Concentrate workup->purify characterize Purify by Column Chromatography purify->characterize final_product Characterize Product (NMR, MS, IR) characterize->final_product

Caption: General experimental workflow.

Adaptation for Specific Nucleophiles

The general protocol can be adapted for various nucleophiles. The table below provides recommended starting conditions for different classes of nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)
Nitrogen MorpholineK₂CO₃Acetonitrile60-804-12
Sulfur Sodium thiophenoxideNone (as salt)DMF25-502-6
Oxygen Sodium phenoxideNaH (pre-reaction)THF25-606-18
Azide Sodium azide (NaN₃)NoneDMF/Water50-708-16

Note: These are starting points and may require optimization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction - Insufficient temperature- Low nucleophilicity- Inactive catalyst/base- Increase reaction temperature- Use a more polar aprotic solvent (e.g., DMF)- Use a stronger base or a phase-transfer catalyst
Formation of Side Products - Favorskii rearrangement- Elimination reaction- Use a milder, non-nucleophilic base (e.g., K₂CO₃ instead of NaH)- Run the reaction at a lower temperature
Difficult Purification - Product and starting material have similar polarity- Optimize the reaction to go to completion- Try a different eluent system for chromatography

Conclusion

This application note provides a detailed and scientifically grounded protocol for the nucleophilic substitution on this compound. By understanding the underlying principles and following the outlined procedures, researchers can effectively synthesize a wide range of thiophene derivatives for various applications in drug discovery and materials science. The provided framework encourages adaptation and optimization for specific research needs.

References

  • Wikipedia. Favorskii rearrangement. Link

  • NROChemistry. Favorskii Rearrangement. Link

  • Grokipedia. Favorskii rearrangement. Link

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. Link

  • Al-Zaydi, A. A. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12384–12467. Link

  • Alfa Chemistry. Favorskii Rearrangement. Link

  • BenchChem. Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability. Link

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Link

  • Organic Chemistry Portal. Thiophene synthesis. Link

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Link

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Link

  • BenchChem. Application Notes and Protocols for SN2 Reactions of 1-Chlorobutan-2-one with Amine Nucleophiles. Link

  • Russell, G. A., & Ros, F. (1985). Electron transfer processes. 34. Reactions of. alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society, 107(9), 2504–2511. Link

  • BOC Sciences. Thiophene Synthesis Services.

  • BenchChem. Technical Support Center: Optimizing SN2 Reactions with Alpha-Haloketones. Link

  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Link

  • Salamoun, J. M. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. Link

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. Link

  • Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Link

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Link

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Link

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Link

  • Clayden, J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(1), 543–551. Link

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Link

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Link

  • Google Patents. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Link

  • Sci-Hub. An unusual nucleophilic substitution on an aromatic substrate. Reaction of 2,5-dimethyl-3,4-dinitrothiophen with sodium arenethiolates in methanol. Link

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Application Notes and Protocols for 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone as a versatile precursor in the synthesis of advanced functional materials. While direct applications in materials science for this specific compound are not extensively documented, its inherent chemical functionalities—a reactive α-haloketone and a polymerizable thiophene core—present significant opportunities for the development of novel conductive polymers and functional organic materials. This document outlines a detailed, two-part synthetic protocol: first, the functionalization of the chloroethanone moiety to yield a tailored monomer, and second, the subsequent oxidative polymerization to create a functionalized polythiophene. The described methodologies are grounded in established principles of organic and polymer chemistry, offering a robust framework for innovation in materials design for applications in organic electronics, sensing, and bioelectronics.

Introduction: Rationale and Strategic Overview

The field of materials science is in constant pursuit of novel molecular building blocks that enable the synthesis of materials with precisely tailored properties. Thiophene-based polymers, particularly polythiophenes, are a cornerstone of organic electronics due to their intrinsic conductivity, thermal stability, and tunable optoelectronic characteristics.[1] The introduction of functional groups onto the polythiophene backbone is a critical strategy for enhancing solubility, processability, and for introducing specific functionalities for applications such as sensors or for covalent attachment of bioactive molecules.[2]

This compound is an ideal, yet underexplored, starting material for creating such functionalized polythiophenes. Its structure offers two key reactive sites for a modular synthetic approach:

  • The α-chloroethanone group: This is a highly reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups prior to polymerization. This "functionalize-then-polymerize" strategy offers significant advantages in terms of reaction specificity and purification of the monomer. α-Haloketones are well-established as versatile building blocks in organic synthesis for these reasons.[3]

  • The 2,5-dimethylthiophene core: The methyl groups at the 2 and 5 positions of the thiophene ring direct polymerization to occur regioselectively, though not with the same level of control as regioregular synthesis methods. The thiophene ring itself is the fundamental unit for forming the conductive polymer backbone through oxidative coupling.[4]

This guide details a representative synthetic pathway where this compound is first converted to an azide-functionalized monomer. This azide-containing monomer can then be polymerized. The resulting azide-functionalized polythiophene is a versatile platform for post-polymerization modification via "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition), allowing for the attachment of a virtually limitless range of molecules.

Experimental Protocols

PART A: Synthesis of the Functionalized Monomer: 2-Azido-1-(2,5-dimethylthiophen-3-yl)ethanone

This protocol details the conversion of the chloroethanone to an azidoethanone via nucleophilic substitution with sodium azide. The azide group is a stable and versatile functional handle for subsequent "click" reactions.

Materials and Reagents:

ReagentPuritySupplier
This compound≥97%Various
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Deionized Water--
Dichloromethane (DCM)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich

Safety Precautions:

  • Sodium Azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic solvents are flammable. Work away from open flames and ignition sources.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.0 g of this compound in 40 mL of acetone.

  • Addition of Sodium Azide: To this solution, add 1.5 equivalents of sodium azide (NaN₃).

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 80:20 hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Evaporate the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude product in 50 mL of dichloromethane (DCM).

    • Wash the organic layer with 2 x 30 mL of deionized water to remove any remaining sodium azide.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude 2-Azido-1-(2,5-dimethylthiophen-3-yl)ethanone can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The successful substitution will be indicated by the disappearance of the signal corresponding to the -CH₂Cl protons and the appearance of a new signal for the -CH₂N₃ protons in the ¹H NMR spectrum, as well as a characteristic azide stretch in the FT-IR spectrum (around 2100 cm⁻¹).

monomer_synthesis start This compound reaction Reflux, 12-24h start->reaction reagents Sodium Azide (NaN3) Acetone reagents->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Column Chromatography workup->purification product 2-Azido-1-(2,5-dimethylthiophen-3-yl)ethanone purification->product

Caption: Synthesis of the azide-functionalized monomer.

PART B: Oxidative Polymerization of 2-Azido-1-(2,5-dimethylthiophen-3-yl)ethanone

This protocol describes the chemical oxidative polymerization of the newly synthesized azide-functionalized monomer using iron(III) chloride (FeCl₃). This is a common and effective method for polymerizing thiophene derivatives.[5]

Materials and Reagents:

ReagentPuritySupplier
2-Azido-1-(2,5-dimethylthiophen-3-yl)ethanonePurifiedSynthesized in Part A
Anhydrous Iron(III) Chloride (FeCl₃)≥98%Sigma-Aldrich
Anhydrous Chloroform (CHCl₃)≥99%Sigma-Aldrich
MethanolACS GradeFisher Scientific
Ammonium Hydroxide solution (28-30%)ACS GradeFisher Scientific

Safety Precautions:

  • Anhydrous FeCl₃ is corrosive and moisture-sensitive. Handle in a dry environment (e.g., glovebox or under an inert atmosphere).

  • Chloroform is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.

  • The polymerization can be exothermic.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, 100 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified azide-functionalized monomer in anhydrous chloroform.

  • Addition of Oxidant: In a separate flask, prepare a solution of 4 equivalents of anhydrous FeCl₃ in anhydrous chloroform. Add this solution dropwise to the stirring monomer solution at 0 °C (ice bath).

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. A dark-colored precipitate (the polymer) should form.

  • Quenching and Precipitation:

    • Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer.

    • Stir for 30 minutes, then collect the polymer by filtration.

  • Purification (Washing):

    • Wash the collected polymer extensively with methanol to remove any remaining FeCl₃ and unreacted monomer.

    • To remove any residual iron catalyst, stir the polymer in an ammonium hydroxide solution for 2-3 hours.

    • Filter the polymer and wash with deionized water until the filtrate is neutral, then wash again with methanol.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours to yield the final product, poly[2-azido-1-(2,5-dimethylthiophen-3-yl)ethanone].

polymerization_workflow monomer Azide-Functionalized Monomer in Anhydrous Chloroform polymerization Polymerization (0°C to RT, 24h) monomer->polymerization oxidant FeCl3 in Anhydrous Chloroform oxidant->polymerization precipitation Precipitate in Methanol polymerization->precipitation washing Wash with Methanol, Ammonium Hydroxide, Water precipitation->washing drying Vacuum Drying washing->drying final_polymer Functionalized Polythiophene drying->final_polymer

Caption: Workflow for the oxidative polymerization.

Characterization and Expected Results

The synthesized polymer should be characterized to confirm its structure, molecular weight, and properties.

Expected Data Summary:

Analysis TechniqueExpected Observations
¹H NMR Broadening of peaks compared to the monomer, indicating polymerization. The characteristic peaks for the thiophene ring protons and the methylene protons adjacent to the azide group should be present, though likely shifted.
FT-IR Persistence of the strong azide stretch around 2100 cm⁻¹. The C=O stretch of the ketone will also be present.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). Oxidative polymerization typically yields polymers with a PDI greater than 1.5.
UV-Vis Spectroscopy A solution of the polymer in a suitable solvent (e.g., chloroform) should show a broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated polythiophene backbone. The position of the absorption maximum (λ_max) provides insight into the effective conjugation length.
Cyclic Voltammetry (CV) A thin film of the polymer cast on an electrode should exhibit reversible oxidation and reduction peaks, confirming its electrochemical activity. This is crucial for applications in organic electronics.

Potential Applications and Future Directions

The synthesized azide-functionalized polythiophene is a platform material with numerous potential applications:

  • Organic Electronics: The polymer can be used as the active layer in organic thin-film transistors (OTFTs) or as a component in organic photovoltaic (OPV) devices. The functionalization can be used to tune the polymer's energy levels and morphology.

  • Sensors: The azide groups can be used to immobilize receptor molecules (e.g., enzymes, antibodies, or DNA strands) via click chemistry. Changes in the polymer's conductivity or optical properties upon binding of the target analyte can form the basis of a sensor.

  • Biointerfaces: The polymer can be used to coat medical implants or electrodes for bioelectronic devices. The azide functionality allows for the attachment of biocompatible moieties (e.g., polyethylene glycol) or cell-adhesion peptides to improve biocompatibility and performance.

  • Drug Delivery: Bioactive molecules can be attached to the polymer backbone, and their release could potentially be triggered by an electrical stimulus.

Future work could involve exploring different functional groups to be introduced at the chloroethanone position, investigating different polymerization techniques (e.g., electropolymerization) to control film morphology, and synthesizing copolymers with other thiophene derivatives to further tune the material's properties.

References

  • Witte, J. F., & Seeliger, W. (Year). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Chemistry and Physics.
  • Author, A. A., & Author, B. B. (Year). Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors. The Journal of Chemical Physics.
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  • Sotzing, G. A., et al. (2002). Intrinsically Conducting Polymer Networks of Poly(thiophene) via Solid-State Oxidative Cross-Linking of a Poly(norbornylene) Containing Terthiophene Moieties. Macromolecules.
  • UPCommons. (Year). Synthesis of functionalized polythiophenes for detection of biomolecules. Doctoral Thesis.
  • Menda, T., et al. (Year). Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation.
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  • Cui, X., & Martin, D. C. (2003). Electrochemical deposition and characterization of poly(3,4-ethylenedioxythiophene) on neural microelectrode arrays.
  • Sciforum. (2023).
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  • Schmidt, A., et al. (Year). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules.
  • Hartwig, J. F., et al. (Year). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Journal of the American Chemical Society.

Sources

Harnessing 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone: A Versatile Precursor for the Synthesis of Novel Thiophene-Based Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemistry

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings make it a cornerstone of modern drug design.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a highly versatile α-haloketone building block, for the synthesis of diverse and novel thiophene derivatives. We present detailed protocols for nucleophilic substitution and cyclocondensation reactions, explain the mechanistic rationale behind these transformations, and outline the potential applications of the resulting compounds in drug discovery workflows.

Introduction: The Strategic Importance of the Thiophene Scaffold

Thiophene and its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The success of drugs like Clopidogrel (antiplatelet), Olanzapine (antipsychotic), and Raltitrexed (anticancer) underscores the therapeutic potential of this heterocyclic system.[1] The key to unlocking this potential lies in the ability to functionalize the thiophene ring in a controlled and diverse manner.

This compound is an ideal starting material for this purpose. It incorporates three key features:

  • A stable, substituted thiophene core.

  • An acetyl group, which can be a site for further modification.

  • A reactive α-chloro substituent, which is the primary handle for introducing molecular diversity.

This document focuses on leveraging the exceptional reactivity of the α-haloketone moiety to construct novel chemical entities of high value to medicinal chemistry.

The α-Haloketone: A Privileged Electrophile

The chloroacetyl group on the thiophene ring is not merely a simple alkyl halide. It is a highly activated electrophile, primed for facile nucleophilic substitution via an Sₙ2 mechanism.

Causality Behind Enhanced Reactivity: The adjacent carbonyl group significantly accelerates the rate of Sₙ2 reactions compared to simple alkyl chlorides. This is due to the electron-withdrawing nature of the carbonyl oxygen, which polarizes the C-Cl bond, and the ability of the carbonyl π-system to stabilize the transition state of the reaction.[6][7] This inherent reactivity allows for substitutions to occur under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

G cluster_main General Synthetic Pathways from the Key Intermediate cluster_reactions cluster_products START This compound NUC_SUB Nucleophilic Substitution (Sₙ2) START->NUC_SUB + R₂NH + RSH + RO⁻ CYCLO Cyclocondensation Reactions START->CYCLO + Thioamides + Thiourea PROD_AMINO Aminoketone Derivatives NUC_SUB->PROD_AMINO PROD_THIO Thioether Derivatives NUC_SUB->PROD_THIO PROD_HETERO Fused & Appended Heterocycles (e.g., Thiazoles) CYCLO->PROD_HETERO

Figure 1. Synthetic utility of the α-haloketone intermediate.

Experimental Protocols: Building Novel Derivatives

The following protocols are designed to be robust and adaptable, serving as a foundation for library synthesis.

Protocol 3.1: Synthesis of 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethanone Derivatives

This protocol details the synthesis of α-aminoketones, which are valuable precursors for a wide range of pharmacologically active molecules.[8]

Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (ACN) to a concentration of 0.2 M.

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • Once complete, remove the ACN under reduced pressure (rotary evaporation).

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified via flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.

Data Summary Table:

Nucleophile (Amine)Reaction Time (h)Expected Yield (%)
Morpholine490-95%
Piperidine488-94%
Aniline1075-85%
Benzylamine685-92%

Note: Yields are predictive and may vary based on specific substrate and reaction scale.

Protocol 3.2: Synthesis of Thiazole Derivatives via Hantzsch-Type Cyclocondensation

This protocol demonstrates the power of the starting material to build more complex heterocyclic systems in a single step. The reaction of an α-haloketone with a thioamide is a classic and reliable method for constructing the thiazole ring.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a desired thioamide (e.g., thiourea or thioacetamide, 1.05 eq) in absolute ethanol (0.3 M).

  • Reaction Conditions: Reflux the mixture for 6-18 hours. The formation of a precipitate may be observed.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting chloro-ketone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol. This is often the desired product.

    • If no precipitate forms, concentrate the reaction mixture in vacuo.

    • Neutralize the residue with a saturated solution of NaHCO₃ and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography if necessary.

G cluster_main Hantzsch-Type Thiazole Synthesis Mechanism START α-Haloketone + Thioamide STEP1 Nucleophilic Attack (S attacks α-Carbon) START->STEP1 INTERMEDIATE Acyclic Intermediate STEP1->INTERMEDIATE STEP2 Intramolecular Cyclization (N attacks Carbonyl C) INTERMEDIATE->STEP2 INTERMEDIATE2 Hemiaminal-like Intermediate STEP2->INTERMEDIATE2 STEP3 Dehydration (Aromatization) INTERMEDIATE2->STEP3 PRODUCT Substituted Thiazole Ring STEP3->PRODUCT

Figure 2. Mechanism of thiazole formation.

Characterization of Novel Derivatives

The structural identity of the synthesized compounds must be confirmed using standard analytical techniques.[9][10]

Expected Spectroscopic Data:

Derivative Class¹H NMR¹³C NMRFT-IR (cm⁻¹)Mass Spec (m/z)
Aminoketone Signal for CH₂ adjacent to N and C=O (~3.5-4.5 ppm). Appearance of N-H proton if primary/secondary amine used.Shift of α-carbon from ~45 ppm to ~50-60 ppm.N-H stretch (~3300-3500) if applicable. C=O stretch (~1680).[M+H]⁺ peak corresponding to the mass of the product.
Thioether Singlet for S-CH₂ (~3.8-4.2 ppm).Shift of α-carbon to ~35-45 ppm.C=O stretch (~1680).[M+H]⁺ peak corresponding to the mass of the product.
Thiazole Disappearance of the α-CH₂ signal. Appearance of a new aromatic proton on the thiazole ring (~7-8 ppm).Appearance of new aromatic carbon signals (~110-150 ppm).C=N stretch (~1620).[M+H]⁺ peak corresponding to the mass of the product.

Integration into Drug Discovery Workflows

The derivatives synthesized from this compound are prime candidates for screening in drug discovery programs. The structural diversity that can be rapidly generated using the protocols above allows for the exploration of structure-activity relationships (SAR).

G cluster_workflow Drug Discovery Workflow START Starting Material: This compound SYNTH Parallel Synthesis (Protocols 3.1, 3.2, etc.) START->SYNTH LIBRARY Diverse Thiophene Derivative Library SYNTH->LIBRARY SCREEN High-Throughput Biological Screening (e.g., Kinase, Antimicrobial Assays) LIBRARY->SCREEN HIT Hit Identification SCREEN->HIT LEAD_OP Lead Optimization (SAR Studies) HIT->LEAD_OP CANDIDATE Preclinical Candidate LEAD_OP->CANDIDATE

Figure 3. From building block to preclinical candidate.

The synthesized libraries can be evaluated for various therapeutic targets. For instance, many aminothiophene and thiazole-containing molecules are known inhibitors of protein kinases, a critical target class in oncology.[4]

Protocol 5.1: General Protocol for Cytotoxicity Screening (MTT Assay)

A primary step in evaluating anticancer potential is to assess a compound's cytotoxicity against cancer cell lines.[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A375) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiophene derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its activated α-haloketone moiety allows for reliable and efficient synthesis of a wide array of novel thiophene derivatives under mild conditions. The protocols outlined in this application note provide a clear pathway for researchers to generate libraries of diverse compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Jadhav, S. A., & Meshram, J. S. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Zareef, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Dr. Venkatesh P. (2018). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. Available at: [Link]

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  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

  • Journal of Research in Applied Science and Biotechnology. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Research in Applied Science and Biotechnology. Available at: [Link]

  • Vu, T. T., et al. (2016). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC - NIH. Available at: [Link]

  • DergiPark. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. DergiPark. Available at: [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]

  • Mancuso, R., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. Available at: [Link]

  • Stanchev, S., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Figadère, B., & Franck, X. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. Available at: [Link]

  • Van der Westhuizen, C. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]

  • Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. Available at: [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. Available at: [Link]

  • ResearchGate. (2015). Synthesis of P005091. ResearchGate. Available at: [Link]

  • Gronowitz, S., & Hörnfeldt, A. B. (Eds.). (1991). Thiophene and its Derivatives. John Wiley & Sons. Available at: [Link]

  • MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

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  • Acta Crystallographica Section E. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. PMC - NIH. Available at: [Link]

  • Dayananda, A. S., et al. (2012). (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. NIH. Available at: [Link]

  • Sciforum. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. Available at: [Link]

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Sources

Application Notes and Protocols: Exploring the Biological Potential of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug discovery.[1] Derivatives of thiophene have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This document provides a comprehensive guide for researchers on the synthesis and biological evaluation of novel compounds derived from the versatile starting material, 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone. We present detailed protocols for assessing antimicrobial, anticancer, and anti-inflammatory activities, underpinned by a rationale for experimental design and data interpretation, to facilitate the discovery of new therapeutic leads.

Rationale and Proposed Synthesis of Bioactive Derivatives

The starting material, this compound, is an α-halo ketone, a highly reactive and versatile chemical handle for generating a diverse library of compounds. The presence of the chloro group allows for facile nucleophilic substitution, while the ketone moiety is ideal for condensation reactions.

A particularly fruitful and well-documented synthetic route for similar acetylthiophenes is the Claisen-Schmidt condensation to produce chalcone derivatives.[5][6][7][8] Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess significant biological activities, including potent anticancer effects.[5][9]

Proposed Synthetic Workflow:

The general procedure involves the base-catalyzed reaction of the starting ketone with a variety of substituted aromatic or heteroaromatic aldehydes. This approach allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Synthesis_Workflow Start This compound Reaction Claisen-Schmidt Condensation Start->Reaction Aldehyde Substituted Aldehyde (Ar-CHO) Aldehyde->Reaction Catalyst Base Catalyst (e.g., KOH, NaOH) in Solvent (e.g., Methanol) Catalyst->Reaction Product Thiophene-Chalcone Derivative Library Reaction->Product

Caption: Proposed synthesis of thiophene-chalcone derivatives via Claisen-Schmidt condensation.

This strategy enables the creation of a library of compounds where the substitutions on the aldehyde's aromatic ring can be varied to modulate properties like lipophilicity, electronic effects, and steric bulk, all of which can influence biological activity.

Application Notes: Screening for Key Biological Activities

Thiophene-based compounds are associated with a wide range of biological effects.[2][3] Based on extensive literature, three primary areas of investigation are recommended for derivatives of this compound: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Many thiophene derivatives, particularly chalcones, exhibit potent cytotoxicity against various cancer cell lines.[5][6][9] Their mechanisms often involve inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[9][10] A primary screen should therefore focus on evaluating general cytotoxicity, followed by more detailed mechanistic studies for the most potent compounds.

Antimicrobial Activity

The thiophene nucleus is a component of several antimicrobial agents.[1] Synthesized derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][11][12] Initial screening should determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microbes.

Anti-inflammatory Activity

Several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene ring.[2][4][13] Their mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[4][13] Screening for anti-inflammatory potential can be achieved through enzyme inhibition assays or cell-based models that measure inflammatory markers.

Experimental Protocols

The following protocols are designed to be robust and provide a clear, step-by-step guide for the biological evaluation of the synthesized compounds. Each protocol includes essential controls to ensure data validity.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a standard primary screen for cytotoxic compounds.[6][8]

Materials:

  • Synthesized thiophene derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[10], DU145 for prostate cancer[7][8])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin or Cisplatin (positive control)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" wells treated with medium containing DMSO only.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][14] The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized thiophene derivatives

  • Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and control antibiotics in the appropriate broth.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation: Incubate the plates at 37°C for 18–24 hours for bacteria or at 35°C for 24–48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 3: Cell-Based Anti-inflammatory Assay (Nitric Oxide Inhibition)

Principle: Lipopolysaccharide (LPS) is a component of Gram-negative bacteria that potently stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of a compound to inhibit LPS-induced NO production, a key indicator of anti-inflammatory activity. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized thiophene derivatives

  • Dexamethasone (positive control)

  • Griess Reagent System

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.

Causality Note: Before concluding anti-inflammatory activity, it is crucial to perform a cytotoxicity assay (like MTT) on the RAW 264.7 cells under the same conditions. This ensures that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and SAR analysis.

Table 1: In Vitro Cytotoxicity of Thiophene Derivatives against Human Cancer Cell Lines

Compound IDR-Group (from Ar-CHO)Cell LineIC₅₀ (µM) ± SD
TH-01 PhenylMCF-715.3 ± 1.2
TH-02 4-ChlorophenylMCF-78.7 ± 0.9
TH-03 4-MethoxyphenylMCF-722.1 ± 2.5
TH-01 PhenylHCT-11611.2 ± 0.8
TH-02 4-ChlorophenylHCT-1165.4 ± 0.5
TH-03 4-MethoxyphenylHCT-11618.9 ± 1.7
Doxorubicin -MCF-70.8 ± 0.1
Doxorubicin -HCT-1161.1 ± 0.2
(Note: Data are hypothetical examples for illustrative purposes)

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
TH-01 1632>64
TH-02 81632
TH-03 3264>64
Ampicillin 24NA
Fluconazole NANA1
(Note: Data are hypothetical examples for illustrative purposes)

Workflow for Biological Activity Screening

A tiered screening approach is the most efficient method for identifying promising lead compounds. This workflow prioritizes potent and non-toxic candidates for more complex and resource-intensive secondary assays.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Selection & Secondary Screening cluster_2 Lead Optimization Library Synthesized Compound Library Cytotoxicity Cytotoxicity Assay (MTT) (e.g., MCF-7, HCT-116) Library->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) (e.g., S. aureus, E. coli) Library->Antimicrobial AntiInflam Anti-inflammatory Assay (NO) (e.g., RAW 264.7 + LPS) Library->AntiInflam Hit Select Potent 'Hits' (Low IC50 / MIC) Cytotoxicity->Hit Antimicrobial->Hit AntiInflam->Hit Apoptosis Mechanism of Action: Apoptosis Assay (Annexin V/PI) Hit->Apoptosis CellCycle Mechanism of Action: Cell Cycle Analysis Hit->CellCycle EnzymeAssay Mechanism of Action: COX/LOX Enzyme Inhibition Hit->EnzymeAssay SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR CellCycle->SAR EnzymeAssay->SAR Lead Lead Compound SAR->Lead

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this α-haloketone, ensuring high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My crude product is an oil and won't solidify.

Possible Cause: The presence of residual solvents or impurities can lower the melting point of your product, preventing it from solidifying. Oiling out during recrystallization is also a common issue if the solvent system is not ideal.

Solution:

  • Ensure complete removal of reaction solvents: Before attempting purification, concentrate your crude product on a rotary evaporator to remove all volatile solvents. For higher boiling point solvents like DMF, high-vacuum distillation or co-evaporation with a lower boiling point solvent like toluene may be necessary.

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexane or petroleum ether. This can help to wash away more soluble impurities and induce crystallization.

  • Solvent-antisolvent recrystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until the solution becomes turbid.[1] Warming the solution to dissolve the precipitate and then allowing it to cool slowly can promote the formation of crystals.

Issue 2: Recrystallization yields are low, or the product doesn't crystallize.

Possible Cause: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor. Conversely, if it is not soluble enough at elevated temperatures, it will not dissolve to allow for purification.

Solution:

  • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the ideal one. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Based on structurally similar compounds, consider the following:

    • Ethanol[2]

    • Toluene[3]

    • A mixture of petroleum ether and acetone[1]

  • Optimize Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product or the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and, while stirring, gently heat the mixture.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Issue 3: Column chromatography is not providing good separation of impurities.

Possible Cause: The solvent system (eluent) may not be optimized for separating the target compound from its impurities. The choice of stationary phase (e.g., silica gel) might also not be ideal.

Solution:

  • Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from any impurities. For similar compounds, a mixture of hexane and ethyl acetate is often a good starting point.[4]

  • Solvent Gradient: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a solvent gradient. Start with a less polar eluent and gradually increase the polarity by adding more of a polar solvent.

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, other materials like alumina or reverse-phase silica (C18) might provide better separation.

Data Presentation: Eluent Systems for Chromatography

Eluent System (v/v)Application Notes
Hexane/Ethyl Acetate (9:1)A good starting point for separating non-polar impurities.[4]
DichloromethaneCan be used for compounds with intermediate polarity.
TolueneMay be effective for recrystallization and could be adapted for chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Potential impurities can arise from the starting materials, side reactions, or subsequent workup steps. These may include:

  • Unreacted starting materials: Such as 1-(2,5-dimethylthiophen-3-yl)ethanone.

  • Over-chlorinated byproducts: Dichloro- or trichloro-acetophenone derivatives can form if the reaction conditions are not carefully controlled.[5]

  • Hydrolysis products: The chloro group is susceptible to hydrolysis, which could lead to the formation of 2-hydroxy-1-(2,5-dimethylthiophen-3-yl)ethanone.

  • Residual solvents: From the reaction or extraction steps.

Q2: How can I monitor the purity of my compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from your column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q3: What are the safety precautions I should take when handling this compound?

A3: this compound is an α-haloketone. These compounds are generally considered to be lachrymators and are reactive alkylating agents.[2] Therefore, it is essential to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

Visualization: Purification Workflow

Below is a generalized workflow for the purification of this compound.

PurificationWorkflow crude Crude Product (Oil or Solid) recrystallization Recrystallization - Solvent Screening - Slow Cooling crude->recrystallization Solid or solidifiable column Column Chromatography - TLC Optimization - Gradient Elution crude->column Oily/Complex Mixture analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column->analysis pure pure analysis->recrystallization Needs further purification analysis->column Needs further purification analysis->pure Purity Met

Caption: Decision workflow for purification method selection.

References

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (2022, November 1). Retrieved January 18, 2026, from [Link]

  • This compound | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents. (2022, April 8).
  • CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents. (2013, March 27).
  • 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC - NIH. (2010, December 17). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your success in the lab.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will help you understand, prevent, and troubleshoot these issues.

The primary reaction is as follows:

G reactant1 2,5-Dimethylthiophene product This compound reactant1->product + reactant2 Chloroacetyl Chloride reactant2->product catalyst Lewis Acid (e.g., AlCl3) catalyst->product

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation of 2,5-dimethylthiophene challenging?

The primary challenge lies in the inherent reactivity of the thiophene ring. Thiophenes are electron-rich aromatic compounds that readily undergo electrophilic substitution. However, they are also sensitive to strong acids, which can lead to side reactions like polymerization and ring-opening, often observed as the formation of intractable tars.[1][2] The choice of Lewis acid catalyst and reaction conditions is therefore critical to success.

Q2: What is the expected regioselectivity for the acylation of 2,5-dimethylthiophene?

In a typical Friedel-Crafts acylation of thiophene, substitution occurs preferentially at the C2 and C5 (α) positions due to the superior resonance stabilization of the carbocation intermediate.[3] However, in 2,5-dimethylthiophene, these positions are blocked by methyl groups. This directs the acylation to the C3 or C4 (β) positions. As these positions are electronically and sterically similar in the starting material, a single regioisomer, the 3-acylated product, is expected.

Q3: What are the most common side reactions in this synthesis?

The most prevalent side reactions include:

  • Resinification/Polymerization: Strong Lewis acids can induce the polymerization of the electron-rich thiophene ring, leading to the formation of dark, tarry substances that can complicate purification and significantly reduce the yield.[1][2]

  • Diacylation: Although the first acyl group deactivates the thiophene ring towards further electrophilic substitution, under harsh reaction conditions (e.g., high temperature, excess acylating agent), a second chloroacetyl group can be introduced at the vacant C4 position.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup. This will not only consume the acylating agent but also introduce water, which can deactivate the Lewis acid catalyst.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.[4] 2. Insufficiently Reactive Conditions: The reaction may require specific temperatures to proceed. 3. Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction.1. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and freshly opened or purified reagents. 2. Optimize Temperature: While starting the reaction at a low temperature (0-5 °C) is recommended to control the initial exotherm, gentle warming may be necessary to drive the reaction to completion. Monitor the reaction by TLC. 3. Purify Starting Materials: Distill 2,5-dimethylthiophene and chloroacetyl chloride if their purity is questionable.
Formation of a Dark, Tarry Residue (Resinification) 1. Overly Aggressive Lewis Acid: Strong Lewis acids like AlCl₃ can be too harsh for the sensitive thiophene ring.[1][2] 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization. 3. Incorrect Order of Addition: Adding the thiophene to a pre-formed complex of the Lewis acid and acyl chloride can lead to localized high concentrations of the electrophile.1. Use a Milder Lewis Acid: Consider using alternative catalysts such as SnCl₄, ZnCl₂, or solid acid catalysts like zeolites, which have been shown to be effective for thiophene acylation with reduced side reactions.[5][6] 2. Maintain Low Temperatures: Conduct the reaction at or below room temperature. 3. Optimize Addition Sequence: A common successful procedure involves adding the acyl chloride to a mixture of the thiophene and Lewis acid in an appropriate solvent.
Presence of a Second Product in NMR/GC-MS (Suspected Diacylation) 1. Excess Chloroacetyl Chloride: Using a large excess of the acylating agent can promote a second acylation. 2. Prolonged Reaction Time or High Temperature: Forcing the reaction conditions can lead to the formation of the diacylated byproduct.1. Use Stoichiometric Amounts: Use a molar ratio of 2,5-dimethylthiophene to chloroacetyl chloride of approximately 1:1 to 1:1.1. 2. Monitor Reaction Progress: Follow the reaction by TLC or GC and stop it once the starting material is consumed to avoid over-reaction.
Difficult Work-up and Emulsion Formation 1. Incomplete Quenching of the Lewis Acid: Aluminum salts formed during the quench can be gelatinous and lead to emulsions.1. Proper Quenching Technique: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. This helps to break down the aluminum complexes.[7] 2. Add a Co-solvent: During extraction, adding a small amount of a solvent like THF can sometimes help to break up emulsions.
Challenges in Product Purification 1. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography. 2. Product Instability: The product may be sensitive to heat or prolonged exposure to silica gel.1. Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with pure hexane and gradually adding ethyl acetate) for better separation. 2. Consider Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,5-Dimethylthiophene

  • Chloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylthiophene (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Combine 2,5-dimethylthiophene and anhydrous DCM in a flame-dried flask. B Cool to 0 °C. A->B C Slowly add anhydrous AlCl3. B->C D Add chloroacetyl chloride dropwise at < 5 °C. C->D E Stir at 0 °C for 1-2 hours. D->E F Monitor by TLC. E->F G Quench with ice/HCl. F->G H Extract with DCM. G->H I Wash with H2O, NaHCO3, brine. H->I J Dry and concentrate. I->J K Purify by chromatography or recrystallization. J->K

Caption: Experimental workflow for the synthesis.

Data Presentation

Parameter Typical Range/Value Notes
Molar Ratio (Thiophene:Acyl Chloride:Lewis Acid) 1 : 1.05-1.1 : 1.1-1.2A slight excess of the acylating agent and Lewis acid is common.
Reaction Temperature 0 °C to Room TemperatureLower temperatures are generally preferred to minimize side reactions.
Reaction Time 1 - 4 hoursMonitor by TLC to determine the optimal time.
Typical Yield 60-80% (after purification)Yields can vary significantly based on reaction scale and purity of reagents.

Conclusion

The successful synthesis of this compound hinges on careful control of reaction conditions to mitigate side reactions, particularly resinification. By understanding the underlying chemistry and following the troubleshooting guidance provided, researchers can optimize their synthetic outcomes. The use of milder Lewis acids and strict adherence to anhydrous conditions are key recommendations for achieving high yields and purity.

References

  • BenchChem. (2025).
  • U.S. Patent 2,432,991. (1947).
  • BenchChem. (2025).
  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
  • ResearchGate. (2012).
  • TSI Journals. (2014).
  • U.S. Patent 2,492,629. (1949).
  • BenchChem. (2025).
  • YouTube. (2011).
  • Chemistry of Heterocyclic Compounds. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.

Sources

Technical Support Center: Synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone (CAS No: 31772-43-7)[1][2]. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. The information herein is synthesized from established chemical principles and field-proven insights to help you improve your reaction yields and product purity.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The primary and most direct method for synthesizing this compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride.[3] This reaction is an electrophilic aromatic substitution where an acylium ion, generated in situ from chloroacetyl chloride and a Lewis acid catalyst, attacks the electron-rich thiophene ring.[4]

G cluster_intermediate Intermediate Formation cluster_reaction Core Reaction cluster_product Product R1 2,5-Dimethylthiophene Rxn Electrophilic Aromatic Substitution R1->Rxn R2 Chloroacetyl Chloride Int Acylium Ion Generation R2->Int + Catalyst Cat Lewis Acid (e.g., AlCl₃) Cat->Int Int->Rxn Attack on Thiophene Ring P This compound Rxn->P Deprotonation

Caption: General workflow for the Friedel-Crafts synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of 2,5-dimethylthiophene?

A1: Unlike unsubstituted thiophene, which preferentially undergoes electrophilic substitution at the 2- and 5-positions[5][6], 2,5-dimethylthiophene directs acylation to the 3- or 4-positions. Since the 3- and 4-positions are electronically and sterically equivalent, the reaction yields a single major regioisomer, 3-acyl-2,5-dimethylthiophene. The methyl groups at the 2- and 5-positions are activating and sterically block attack at those sites, forcing the electrophile to the available 3-position.

Q2: Why is Friedel-Crafts acylation on thiophene derivatives often problematic?

A2: Thiophene rings, while aromatic, are sensitive to strong Lewis acids like aluminum chloride (AlCl₃). The sulfur heteroatom can act as a Lewis base and coordinate with the catalyst. This coordination can lead to several issues:

  • Catalyst Deactivation: The Lewis acid becomes complexed with the sulfur atom, reducing its availability to activate the acyl chloride.[7]

  • Ring Degradation: Aggressive Lewis acids can promote side reactions, including polymerization or ring-opening of the sensitive thiophene nucleus, leading to the formation of dark, tarry byproducts and significantly lower yields.[7]

  • Product Complexation: The carbonyl group of the ketone product can also form a stable complex with the Lewis acid, requiring stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.[7][8]

Q3: Can I use a milder catalyst than aluminum chloride?

A3: Yes, and it is often recommended. While AlCl₃ is a powerful catalyst, its high reactivity can be detrimental. Milder Lewis acids such as zinc chloride (ZnCl₂), stannic chloride (SnCl₄), or titanium tetrachloride (TiCl₄) can be effective and may reduce the extent of side reactions.[7] In some cases, solid acid catalysts like Hβ zeolite have been used successfully for the acylation of thiophene with acetic anhydride, offering benefits of easier separation and regeneration.[9] The choice of catalyst is a critical parameter to optimize for this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My reaction yield is consistently low (<30%) or I see no product formation.

  • Potential Cause A: Ineffective Lewis Acid Activation/Deactivation.

    • The "Why": As mentioned in the FAQs, both the thiophene's sulfur and the product's carbonyl group can sequester the Lewis acid catalyst. If using AlCl₃, it is highly moisture-sensitive and will be quenched by any water in the solvent or on the glassware.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure chloroacetyl chloride is fresh or has been properly stored. Use anhydrous grade solvents and flame-dry all glassware under an inert atmosphere (N₂ or Ar) before use.

      • Increase Catalyst Stoichiometry: For AlCl₃, a molar ratio of at least 1.1 to 1.5 equivalents relative to the chloroacetyl chloride is often necessary to compensate for complexation.[8] Incrementally increase the amount of catalyst and observe the effect on conversion.

      • Control the Rate of Addition: Add the Lewis acid portion-wise to a cooled solution of the reactants to manage the initial exotherm and prevent localized overheating, which can degrade the substrate.

  • Potential Cause B: Sub-optimal Reaction Temperature.

    • The "Why": The Friedel-Crafts acylation has a significant activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow. Conversely, if it is too high, byproduct formation and polymerization will dominate.

    • Troubleshooting Steps:

      • Systematic Temperature Screening: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents. After addition is complete, allow the mixture to slowly warm to room temperature. If no conversion is observed by TLC, gently heat the reaction to 40-50 °C. The optimal temperature will balance reaction rate with stability.[7]

      • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the 2,5-dimethylthiophene starting material. This provides direct evidence of whether the reaction is proceeding.

Problem 2: The reaction mixture turns into a dark, intractable tar, and I cannot isolate the product.

  • Potential Cause: Substrate/Product Polymerization.

    • The "Why": This is a classic sign of thiophene ring degradation caused by an overly aggressive Lewis acid or excessive temperature. The electron-rich nature of the dimethylthiophene ring makes it susceptible to electrophilic attack not just by the acylium ion but also by protonic acids generated in trace amounts, leading to polymerization.[7]

    • Troubleshooting Steps:

      • Switch to a Milder Catalyst: This is the most effective solution. Replace AlCl₃ with SnCl₄ or ZnCl₂.[7] These catalysts are less prone to inducing polymerization.

      • Lower the Reaction Temperature: Conduct the entire reaction, including the addition and stirring phases, at a consistently low temperature (e.g., 0 °C or below). While this will slow the reaction rate, it will significantly suppress polymerization pathways.

      • Use a Non-polar, Aprotic Solvent: Solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. Avoid solvents that can react with or coordinate strongly to the Lewis acid.

G Start Low/No Yield or Polymerization Issue D1 Is the reaction mixture dark/tarry? Start->D1 D2 Is starting material consumed (TLC)? D1->D2 No S1 Switch to milder catalyst (SnCl₄, ZnCl₂). Lower reaction temperature (0 °C). Ensure anhydrous conditions. D1->S1 Yes S2 Increase catalyst loading (1.1-1.5 eq). Screen higher temperatures (RT to 50 °C). Check reagent quality. D2->S2 No S3 Verify anhydrous conditions. Check quality of all reagents. Ensure inert atmosphere. D2->S3 Yes (product decomposes)

Caption: Troubleshooting workflow for common synthesis failures.

Problem 3: I have a moderate yield, but the product is difficult to purify.

  • Potential Cause A: Persistent Emulsion during Aqueous Work-up.

    • The "Why": Aluminum salts formed during the quench step can act as surfactants, stabilizing emulsions between the aqueous and organic layers.

    • Troubleshooting Steps:

      • "Salting Out": Add a saturated solution of sodium chloride (brine) during the wash steps. This increases the ionic strength of the aqueous layer, helping to break the emulsion.

      • Filtration: If solid aluminum hydroxides are present, filtering the entire biphasic mixture through a pad of Celite® can help remove the solids that stabilize the emulsion.

  • Potential Cause B: Impurities Co-elute with the Product during Column Chromatography.

    • The "Why": Side-products, such as isomers or di-acylated thiophenes, may have similar polarities to the desired product.

    • Troubleshooting Steps:

      • Optimize Chromatography: Systematically screen different solvent systems. A shallow gradient of ethyl acetate in hexanes (e.g., starting from 2% and slowly increasing to 10%) often provides better separation than an isocratic elution.

      • Consider Recrystallization: If the crude product is a solid and reasonably pure (>85%), recrystallization can be a highly effective alternative to chromatography.[10] Test various solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

Optimized Experimental Protocol

This protocol is a baseline procedure designed to mitigate common failure modes. All operations should be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylthiophene (1.0 eq) and anhydrous dichloromethane (DCM, ~5 M solution). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add chloroacetyl chloride (1.1 eq).

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction flask back to 0 °C and very slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl (~1.5 eq relative to AlCl₃).

  • Work-up: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

Data Summary Table

ParameterRecommended ConditionRationale / Notes
Substrate 2,5-Dimethylthiophene (1.0 eq)Starting material.
Acylating Agent Chloroacetyl Chloride (1.05-1.2 eq)A slight excess ensures complete reaction of the limiting reagent.
Catalyst AlCl₃ (1.2-1.5 eq) or SnCl₄ (1.1-1.3 eq)Stoichiometric excess is needed to overcome complexation.[7][8]
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that is standard for Friedel-Crafts reactions.
Temperature 0 °C to Room TemperatureLow initial temperature minimizes side reactions.[7]
Reaction Time 3-6 hoursMonitor by TLC to determine the optimal endpoint.
Work-up Acidic aqueous quenchDestroys the catalyst-ketone complex and removes aluminum salts.
Expected Yield 45-70% (post-purification)Yields are highly dependent on precise control of conditions.

References

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
  • Oubella, A., et al. (2018). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ChemProc, 3(1), 58. Retrieved from [Link]

  • Unknown Author. (n.d.). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

  • Li, G., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Messina, N., & Brown, E. V. (1952). The Friedel-Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society, 74(4), 920–922. Retrieved from [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]

  • Xu, Z., et al. (2012). Synthesis of P005091. ResearchGate. Retrieved from [Link]

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Stability of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. Here, we provide in-depth, experience-driven answers to common questions regarding its stability, handling, and analysis, ensuring the integrity of your experiments and synthetic processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. Our answers are grounded in established chemical principles and practical laboratory experience.

Category 1: General Handling and Storage

Q1: What are the optimal long-term storage conditions for this compound to ensure its purity and stability?

A1: Based on the reactivity of its functional groups—an α-chloro ketone and an electron-rich dimethylthiophene ring—the compound should be stored under controlled conditions to prevent degradation. The primary concerns are hydrolysis, oxidation, and photolytic decomposition.

  • Temperature: Store at low temperatures, ideally between 2-8°C. Refrigeration minimizes the rate of potential hydrolytic and oxidative reactions. For long-term storage (>1 year), storage at -20°C is recommended.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. The thiophene ring, particularly with electron-donating methyl groups, is susceptible to oxidation.[1][2][3][4][5]

  • Light: Protect the compound from light by using amber vials or storing it in a dark location. Thiophene derivatives can be photosensitive, leading to degradation or polymerization upon exposure to UV light.[6][7][8][9][10]

  • Moisture: The α-chloro ketone moiety is susceptible to hydrolysis. Ensure the container is tightly sealed and consider storing it in a desiccator to prevent moisture ingress.

Category 2: Stability Under Stress Conditions

Q2: My reaction involves heating this compound in a neutral solvent. How stable is it to thermal stress?

A2: In a neutral, anhydrous, and deoxygenated solvent, this compound exhibits moderate thermal stability. However, prolonged heating at high temperatures (>80-100°C) can lead to gradual decomposition. The primary risk at elevated temperatures is the increased potential for side reactions if any impurities (e.g., water, acid, or base) are present. Always run thermal reactions under an inert atmosphere to prevent oxidation of the thiophene ring, which is accelerated at higher temperatures.

Q3: I'm planning a reaction under acidic conditions (e.g., using HCl in an alcohol). Will the compound remain intact?

A3: The thiophene ring itself is relatively stable in moderately acidic conditions and is less prone to acid-catalyzed polymerization than furan or pyrrole.[11][12] However, the α-chloro ketone functional group presents a point of liability. In the presence of a nucleophilic solvent like an alcohol under acidic catalysis, you may observe the formation of an α-alkoxy ketone via solvolysis. While slower than base-catalyzed hydrolysis, this reaction can become significant over extended reaction times or at elevated temperatures.

Q4: What is the expected stability of this compound in the presence of a base, such as sodium hydroxide or an amine?

A4: The compound is highly unstable in the presence of bases. Two primary degradation pathways are expected:

  • Hydrolysis/Nucleophilic Substitution: The α-chloro ketone is highly susceptible to nucleophilic attack. Aqueous bases (like NaOH) will rapidly hydrolyze the C-Cl bond to form 2-hydroxy-1-(2,5-dimethylthiophen-3-yl)ethanone. Amines will similarly yield the corresponding α-amino ketone. This reaction is typically much faster than hydrolysis under neutral or acidic conditions.[13]

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, and if the α'-position has protons, a Favorskii rearrangement could potentially occur, though direct substitution is often the major pathway for simple α-chloro ketones.

Given this high reactivity, it is critical to avoid basic conditions unless a specific transformation of the α-chloro ketone moiety is intended.

Q5: How does the compound react to oxidative conditions, for instance, accidental exposure to air or the use of an oxidizing agent like hydrogen peroxide (H₂O₂)?

A5: The thiophene ring is the primary site of oxidative degradation. The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone.[2][4][5] These oxidized products are often more polar and may appear as new impurities in your analysis. The electron-donating methyl groups on the thiophene ring increase its electron density, making it more susceptible to oxidation compared to unsubstituted thiophene.[5] Strong oxidizing agents will lead to significant and often complex degradation. It is crucial to handle the compound under an inert atmosphere and use degassed solvents to minimize oxidative degradation.[1]

Q6: I am running a photochemical reaction. Is this compound photostable?

A6: Thiophene-containing compounds are known to be photoreactive.[6][7][9] Exposure to UV light can induce excitation of the π-electron system, potentially leading to radical reactions, dimerization, or polymerization. The C-Cl bond is also a potential site for photolytic cleavage, which would generate radical species and lead to a complex mixture of byproducts. If this compound is not the intended photoreactant, all reaction vessels should be protected from light by wrapping them in aluminum foil.

Category 3: Analytical Troubleshooting

Q7: I'm observing a new, more polar peak in my HPLC analysis of a sample that has been stored in a methanol solution for a few days. What could this be?

A7: The most likely culprit is a solvolysis product. The α-chloro ketone can slowly react with methanol, even without an added acid or base, to form 2-methoxy-1-(2,5-dimethylthiophen-3-yl)ethanone. This new compound is more polar than the starting material due to the replacement of chlorine with a methoxy group, which would typically result in a shorter retention time on a reverse-phase HPLC column. To confirm this, you can compare the mass of the new peak (via LC-MS) to the expected mass of the methoxy-substituted product. For analytical purposes, prepare solutions fresh and store them at low temperatures to minimize this degradation.

Experimental Guide: Forced Degradation Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic Hydrolysis 0.1 M HCl @ 60°C Prep->Acid Aliquot Stock Base Basic Hydrolysis 0.1 M NaOH @ RT Prep->Base Aliquot Stock Oxid Oxidative 3% H₂O₂ @ RT Prep->Oxid Aliquot Stock Therm Thermal Solid @ 80°C Prep->Therm Aliquot Stock Photo Photolytic UV/Vis Light @ RT Prep->Photo Aliquot Stock Control Unstressed Control (Stock solution, protected from light, refrigerated) Prep->Control Aliquot Stock Quench Quench Reaction & Neutralize (if needed) Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Dilute Dilute to Target Conc. Quench->Dilute HPLC Analyze via Stability- Indicating HPLC-UV/MS Dilute->HPLC Control->Dilute

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).

  • Control Sample: Dilute the stock solution with a 50:50 mixture of ACN and water to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control. Store it at 2-8°C, protected from light.

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before diluting for analysis.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH at room temperature. Due to high reactivity, withdraw aliquots at 5, 15, 30, and 60 minutes. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ at room temperature. Protect from light. Withdraw aliquots at 1, 4, 8, and 24 hours.

  • Thermal Degradation: Place a known quantity of the solid compound in a vial in an oven at 80°C. At each time point (e.g., 24, 48, 72 hours), dissolve a portion of the solid to prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber with a light source capable of emitting both UV and visible light (e.g., ICH option 1: UV output of NMT 200 W h/m² and visible illuminance of NLT 1.2 million lux h). Analyze at appropriate intervals.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV (PDA) and Mass Spectrometric (MS) detection to identify and characterize the degradants.

Data Summary Table (Hypothetical Results):

Stress ConditionDuration% DegradationMajor Degradation Products (DP)
0.1 M HCl24 h @ 60°C~8%DP-1: 2-Hydroxy-1-(2,5-dimethylthiophen-3-yl)ethanone
0.1 M NaOH30 min @ RT~15%DP-1: 2-Hydroxy-1-(2,5-dimethylthiophen-3-yl)ethanone
3% H₂O₂8 h @ RT~12%DP-2: Thiophene S-oxide derivative
Thermal72 h @ 80°C< 5%Minor unknown impurities
Photolytic24 h~18%Complex mixture, potential dimers/polymers

Potential Degradation Pathways

The stability of this compound is dictated by its two key functional groups. The diagram below illustrates the most probable degradation pathways under common stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photolysis Start This compound C₉H₉ClOS Hydrolysis_Prod 2-Hydroxy-1-(2,5-dimethylthiophen-3-yl)ethanone C₉H₁₀O₂S Start->Hydrolysis_Prod H₂O / OH⁻ or H⁺/H₂O Oxidation_Prod Thiophene S-Oxide Derivative Start->Oxidation_Prod [O] (e.g., H₂O₂) Photo_Prod Radical Intermediates Dimerization/Polymerization Products Start->Photo_Prod hν (UV Light)

Caption: Key degradation pathways for the target compound.

References

  • Wikipedia. Thiophene. Link

  • Crucianelli, M., & Saladino, R. (2007). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Tetrahedron Letters, 48(49), 8677-8681. Link

  • Valadon, P., et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(9), 1637-1646. Link

  • Kuhara, T., et al. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Journal of the American Chemical Society, 122(27), 6524–6531. Link

  • Adam, W., et al. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 39(26), 5964-5969. Link

  • Gomaa, M., et al. (2014). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Journal of Vinyl and Additive Technology, 20(4), 263-270. Link

  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690. Link

  • Yousif, E., et al. (2013). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science, 2013, 1-7. Link

  • Rojas-Montes, J., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2408. Link

  • Mohamed, S. H., et al. (2025). Enhanced photostability of PVC using benzenesulfonamide derivatives. Journal of Vinyl & Additive Technology. Link

  • Orthocresol. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. Link

  • Rojas-Montes, J., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Link

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55. Link

  • Shiner, C. S., et al. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters. Link

  • Quora. (2016). What is basicity order of thiophene pyrrole and furan? Link

  • Prorok, M., et al. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Biochemistry, 33(32), 9784-90. Link

  • Moody, C. J., & Rees, C. W. (1979). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Link

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of the National Academy of Sciences of Ukraine. Link

  • Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. Link

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Link

  • Hu, Y., et al. (2023). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Link

  • SlideShare. (2018). Thiophene. Link

  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds. Link

  • DeTuri, M., et al. (2001). One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane. The Journal of Organic Chemistry, 66(22), 7551-7556. Link

  • Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Link

  • Albany Molecular Research Inc. (AMRI). Technical Guide Series - Forced Degradation Studies. Link

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Link

  • Hawe, A., & Wiggenhorn, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Link

  • R Discovery. Forced Degradation Studies Research Articles. Link

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Technical Support Center: Synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this key intermediate. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible experimental outcome.

I. Reaction Overview and Key Challenges

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this is a well-established reaction, achieving high purity and yield can be challenging due to the formation of several impurities.

This guide will address the identification, control, and remediation of these impurities, focusing on practical solutions grounded in chemical principles.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products & Impurities 2,5-dimethylthiophene 2,5-Dimethylthiophene plus1 + 2,5-dimethylthiophene->plus1 Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->plus1 Target_Product This compound (Desired Product) Isomeric_Impurity 2-Chloro-1-(2,5-dimethylthiophen-4-yl)ethanone (Regioisomeric Impurity) reaction_arrow plus1->reaction_arrow   AlCl₃ (Lewis Acid) Dichloromethane (Solvent)    reaction_arrow->Target_Product reaction_arrow->Isomeric_Impurity caption Figure 1. Primary synthetic route and major products.

Caption: Figure 1. Primary synthetic route and major products.

II. Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is low, and I have a significant amount of a major byproduct. What is the likely identity of this byproduct and how can I minimize its formation?

A1: The most probable significant byproduct is the regioisomeric impurity, 2-Chloro-1-(2,5-dimethylthiophen-4-yl)ethanone.

Causality: The Friedel-Crafts acylation of 2,5-dimethylthiophene can occur at either of the two available positions on the thiophene ring: C3 or C4. While the electronic and steric environment favors acylation at the C3 position to yield the desired product, the formation of the C4-acylated isomer is a common competing reaction. The ratio of these isomers is influenced by reaction conditions such as the choice of Lewis acid catalyst, solvent, and temperature.

Troubleshooting Strategies:

  • Catalyst Choice and Stoichiometry: While aluminum chloride is a common catalyst, its high reactivity can sometimes lead to reduced selectivity. Consider exploring milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer improved regioselectivity. Ensure that at least a stoichiometric amount of the Lewis acid is used, as the product ketone can form a complex with the catalyst, rendering it inactive.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the product distribution. Non-polar solvents like dichloromethane or carbon disulfide are typically used. Experimenting with different solvents may modulate the isomer ratio.

  • Temperature Control: Friedel-Crafts reactions are often exothermic. Maintaining a low and controlled temperature (e.g., 0-5 °C) during the addition of reagents can enhance selectivity by favoring the kinetically controlled product, which is often the desired 3-acylated isomer.

Q2: My final product is contaminated with acidic impurities. What are they and how can I remove them?

A2: The primary acidic impurity is likely chloroacetic acid, arising from the hydrolysis of the starting material, chloroacetyl chloride.

Causality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup. This hydrolysis produces chloroacetic acid and hydrochloric acid, which will be carried through the initial stages of the workup.

Troubleshooting and Purification Protocol:

  • Anhydrous Reaction Conditions: It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the ingress of moisture.

  • Aqueous Workup with Base: During the workup, a wash with a mild aqueous base is essential to remove acidic impurities.

    • After quenching the reaction with ice-cold water, separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe effervescence (CO₂ evolution) as the acid is neutralized. Continue washing until the effervescence ceases.

    • Follow with a wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[1]

Q3: I am struggling to separate the desired 3-acylated product from its 4-acylated isomer. What purification techniques are most effective?

A3: The separation of these regioisomers can be challenging due to their similar physical properties. A combination of recrystallization and column chromatography is often necessary.

Purification Strategies:

  • Recrystallization:

    • Solvent Screening: A systematic solvent screen is the first step.[2] Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol, and mixtures thereof) at both room temperature and elevated temperatures.[3][4] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[5][6]

    • Procedure:

      • Dissolve the crude material in a minimal amount of the chosen hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the flask in an ice bath to maximize yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[3]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice for this type of separation.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio will need to be determined by thin-layer chromatography (TLC) to achieve good separation between the spots corresponding to the two isomers. A typical starting eluent system could be 95:5 or 90:10 hexane:ethyl acetate, with a gradual increase in the polarity (more ethyl acetate) if the compounds are slow to elute.[7]

Q4: How can I analyze the purity of my product and quantify the amount of the regioisomeric impurity?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

Analytical Protocols:

  • HPLC Method Development:

    • Column: A reversed-phase C18 column is a good starting point. For challenging isomer separations, phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity.

    • Mobile Phase: A gradient elution with acetonitrile and water (both often containing a small amount of an acid like 0.1% formic acid to improve peak shape) is typically effective.

    • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., around 254 nm) is standard.

  • GC-MS for Impurity Profiling:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.

    • Analysis: GC will separate the components based on their boiling points and polarity. The mass spectrometer will provide the mass-to-charge ratio of the eluting compounds, allowing for the confirmation of the molecular weight of the product and impurities. The fragmentation patterns can also help in distinguishing between the isomers.

Q5: My product seems to degrade over time or during workup. How stable is this compound?

A5: As an α-chloroketone, the target compound is susceptible to hydrolysis, especially under basic conditions. It is also thermally sensitive to some extent.

Causality and Stability Considerations:

  • Hydrolytic Instability: The presence of the electron-withdrawing carbonyl group makes the α-carbon susceptible to nucleophilic attack. In the presence of water or other nucleophiles (especially under basic conditions), the chlorine atom can be displaced, leading to the formation of the corresponding α-hydroxy ketone.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures during distillation or drying can lead to degradation or polymerization.

Recommendations for Handling and Storage:

  • Workup: Avoid prolonged exposure to strongly basic aqueous solutions during the workup. If a basic wash is necessary, perform it quickly and at a low temperature.

  • Purification: When performing distillation, use a vacuum to lower the boiling point and minimize thermal stress on the compound.

  • Storage: Store the purified product in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

III. Summary of Potential Impurities and Their Origin

Impurity Origin Identification Mitigation/Removal
2-Chloro-1-(2,5-dimethylthiophen-4-yl)ethanoneRegioisomeric byproduct of the Friedel-Crafts reactionHPLC, GC-MS, NMROptimize reaction conditions (catalyst, temperature); Column chromatography, Recrystallization
2,5-DimethylthiopheneUnreacted starting materialGC-MS, TLCEnsure complete reaction; Easily removed by evaporation or during purification
Chloroacetic acidHydrolysis of chloroacetyl chlorideAcidic natureUse anhydrous conditions; Wash with aqueous NaHCO₃ during workup
Di-acylated productsFurther reaction of the productGC-MS (higher molecular weight)Use a slight excess of 2,5-dimethylthiophene; Controlled addition of chloroacetyl chloride
α-Hydroxy-1-(2,5-dimethylthiophen-3-yl)ethanoneHydrolysis of the final productHPLC, GC-MS (M-19)Avoid prolonged exposure to water, especially under basic conditions; Store in a dry environment

IV. Visualization of Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Start 2,5-Dimethylthiophene + Chloroacetyl Chloride Product This compound (Desired Product) Start->Product Friedel-Crafts (C3-Acylation) Impurity1 2-Chloro-1-(2,5-dimethylthiophen-4-yl)ethanone Start->Impurity1 Friedel-Crafts (C4-Acylation) Impurity2 Di-acylated Product Product->Impurity2 Further Acylation Impurity4 α-Hydroxy Product Product->Impurity4 Hydrolysis Impurity3 Chloroacetic Acid Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Impurity3 Hydrolysis caption Figure 2. Overview of impurity formation pathways.

Caption: Figure 2. Overview of impurity formation pathways.

V. References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization Lab Guide: Purification Techniques. (n.d.). Studylib. Retrieved from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • CN111205266A - Synthetic method of 2-thiopheneacetic acid. (2020). Google Patents. Retrieved from

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

Sources

Optimizing reaction conditions for the acylation of 2,5-dimethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the acylation of 2,5-dimethylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific electrophilic aromatic substitution. Given that the highly reactive 2- and 5-positions of the thiophene ring are blocked by methyl groups, acylation is directed to the less reactive 3- or 4-positions, presenting unique challenges and optimization opportunities.

Core Concepts: Understanding the Reaction

The Friedel-Crafts acylation of 2,5-dimethylthiophene is a cornerstone reaction for the synthesis of various pharmaceutical intermediates and functional materials. The reaction involves the introduction of an acyl group onto the thiophene ring, typically at the 3-position, using an acylating agent in the presence of a Lewis acid or solid acid catalyst. The methyl groups at the 2- and 5-positions electronically enrich the ring, yet sterically direct the incoming electrophile to the adjacent positions.

The stability of the carbocation intermediate is a key determinant of the reaction's regioselectivity. For thiophene, electrophilic attack at the 2-position is generally favored due to the formation of a more stable intermediate that can be described by three resonance structures.[1][2] However, with the 2- and 5-positions substituted, the reaction is forced to proceed through the less stable intermediate formed by attack at the 3-position, which has only two resonance forms.[1][3] This inherent lower reactivity necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions.

Recommended Experimental Protocol

This protocol provides a robust starting point for the acylation of 2,5-dimethylthiophene with acetic anhydride, a common acylating agent.

Materials:

  • 2,5-dimethylthiophene

  • Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to 2,5-dimethylthiophene) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice/water bath.

  • Reagent Addition:

    • Add acetic anhydride (1.0 to 1.2 molar equivalents) dropwise to the cooled AlCl₃ suspension while stirring.

    • Following the addition of acetic anhydride, add 2,5-dimethylthiophene (1.0 molar equivalent) dissolved in a small amount of anhydrous dichloromethane dropwise from the addition funnel over a period of 10-15 minutes. Maintain the temperature below 5°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-acetyl-2,5-dimethylthiophene.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Inertize Flame-dried glassware under N2/Ar reagents 2. Add AlCl3 & DCM setup->reagents cool 3. Cool to 0°C reagents->cool add_anhydride 4. Add Acetic Anhydride (dropwise) cool->add_anhydride add_substrate 5. Add 2,5-Dimethylthiophene (dropwise, <5°C) add_anhydride->add_substrate react 6. Stir at RT (1-3h) Monitor by TLC/GC add_substrate->react quench 7. Quench (Ice/conc. HCl) react->quench extract 8. Extraction with DCM quench->extract wash 9. Wash (H2O, NaHCO3, Brine) extract->wash dry 10. Dry & Concentrate wash->dry purify 11. Purify (Distillation/Chromatography) dry->purify

Caption: Experimental workflow for the acylation of 2,5-dimethylthiophene.

Troubleshooting Guide

This section addresses common issues encountered during the acylation of 2,5-dimethylthiophene in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors, primarily related to the reduced reactivity of the 3-position and potential side reactions.

  • Insufficient Catalyst Activity: The product, an aryl ketone, can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it.[4][5] This necessitates using at least stoichiometric amounts, and often an excess, of the catalyst.

  • Incomplete Conversion: The reaction may not have reached completion. Ensure adequate reaction time by monitoring via TLC or GC until the starting material is consumed.

  • Sub-optimal Temperature: While low temperatures are necessary during addition to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[6]

  • Moisture Contamination: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture, which will quench the catalyst.[6] Ensure all glassware is thoroughly dried and anhydrous solvents are used.

Troubleshooting Steps:

  • Increase Catalyst Loading: Gradually increase the molar ratio of AlCl₃ to 2,5-dimethylthiophene from 1.1 to 1.5 equivalents.

  • Optimize Reaction Time and Temperature: After the initial addition at low temperature, allow the reaction to stir at room temperature for a longer period. If the reaction is still sluggish, consider gently heating to 40-50°C, but be mindful of potential side reactions.

  • Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous solvents. Dry glassware in an oven and cool under an inert atmosphere.

Q2: I am observing significant amounts of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of tar or resinous material is a common side reaction in Friedel-Crafts acylations, especially with reactive heterocycles like thiophenes.[3] This is typically due to polymerization of the thiophene ring under harsh acidic conditions or at elevated temperatures.

Preventative Measures:

  • Controlled Reagent Addition: Add the acylating agent and the thiophene substrate slowly and at a low temperature (0-5°C) to dissipate the heat of reaction and prevent localized overheating.

  • Milder Catalyst: If tarring is persistent with AlCl₃, consider switching to a milder Lewis acid such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂).[3][7] Solid acid catalysts like Hβ zeolite can also be effective and minimize side reactions.[6]

  • Solvent Choice: Using a suitable solvent like dichloromethane or carbon disulfide can help to moderate the reaction.

troubleshooting_tar start Issue: Tar Formation cause1 Potential Cause: Localized Overheating start->cause1 cause2 Potential Cause: H Harsh Catalyst start->cause2 solution1 Solution: Slow, controlled addition at 0-5°C cause1->solution1 solution2 Solution: Switch to milder catalyst (SnCl₄, ZnCl₂, Zeolites) cause2->solution2

Caption: Troubleshooting tar formation.

Q3: My product appears to be a mixture of isomers. How can I improve the regioselectivity?

A3: For 2,5-dimethylthiophene, acylation is expected to occur almost exclusively at the 3-position due to the directing effects of the two methyl groups. If you are observing other isomers, it may indicate an issue with the starting material purity or unexpected side reactions.

  • Starting Material Purity: Verify the purity of your 2,5-dimethylthiophene starting material by GC-MS or NMR to ensure it is not contaminated with other thiophene derivatives.

  • Reaction Conditions: Extremely high temperatures could potentially lead to isomerization, although this is less common for acylation than for alkylation.

Verification and Optimization:

  • Characterize the Isomeric Mixture: Use NMR spectroscopy (¹H and ¹³C) and GC-MS to identify the structures of the isomers.

  • Purify Starting Material: If the starting material is impure, purify it by distillation before use.

  • Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Can I use an acyl chloride instead of an anhydride as the acylating agent?

A1: Yes, acyl chlorides are also effective acylating agents for Friedel-Crafts reactions.[4] When using an acyl chloride, such as acetyl chloride, the stoichiometry of the Lewis acid is typically at least one equivalent, as the catalyst complexes with the acyl chloride to form the acylium ion electrophile.[8]

Q2: Are there more environmentally friendly catalysts I can use instead of AlCl₃?

A2: Absolutely. There is a significant research focus on developing greener catalytic systems. Solid acid catalysts, such as zeolites (e.g., Hβ zeolite), offer several advantages including high activity, reusability, and reduced production of corrosive waste.[6][7] For instance, Hβ zeolite has been shown to catalyze the acylation of thiophene with acetic anhydride with high conversion and selectivity.[6] Other options include acid-activated clays like glauconite.[9]

Q3: How does the choice of acylating agent affect the reaction?

A3: The reactivity of the acylating agent can influence the required reaction conditions. In general, acyl chlorides are more reactive than their corresponding anhydrides. When using a less reactive acylating agent, more forcing conditions (e.g., higher temperature or longer reaction time) may be necessary. Carboxylic acid anhydrides are often preferred as they can lead to higher yields of the ketone product.[4]

Q4: Is it possible to perform a diacylation of 2,5-dimethylthiophene?

A4: Diacylation of 2,5-dimethylthiophene at both the 3- and 4-positions is challenging. The introduction of the first acyl group, which is an electron-withdrawing group, deactivates the thiophene ring towards further electrophilic substitution.[9] Achieving diacylation would likely require harsh reaction conditions, which could lead to decomposition of the starting material and product.

Catalyst Performance Comparison

The choice of catalyst is critical for optimizing the acylation of 2,5-dimethylthiophene. The following table summarizes the performance of various catalysts, primarily based on studies of thiophene acylation, which can be extrapolated to the 2,5-dimethyl derivative.

CatalystAcylating AgentYield (%)ConditionsReference(s)
Hβ Zeolite Acetic Anhydride~9960°C, Thiophene:Ac₂O = 1:3[6][7]
Aluminum Chloride (AlCl₃) Acyl Halides/AnhydridesVariableOften requires stoichiometric amounts, low temp.[5][8]
Stannic Chloride (SnCl₄) Acetyl Chloride80-85Reaction in dry benzene[7]
Zinc Chloride (ZnCl₂) Acetic Anhydride60Reflux, 4 hours[4]
Acid-activated Glauconite Acetic Anhydride66Reflux, 5 hours[7][9]

Key Observations:

  • Solid Acid Catalysts: Hβ zeolite demonstrates exceptional performance with high yields under relatively mild conditions and offers the significant advantage of being recoverable and reusable.[6][7]

  • Traditional Lewis Acids: While effective, traditional Lewis acids like AlCl₃ and SnCl₄ often need to be used in stoichiometric quantities and generate corrosive waste.[7] Milder Lewis acids like ZnCl₂ can be used but may result in lower yields.[4]

References

  • Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • Wang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. [Link]

  • Hartough, H. D., & Kosak, A. I. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • Hartough, H. D., & Kosak, A. I. (1948). Acylation Studies in the Thiophene and Furan Series. III. Natural and Synthetic Silica-Metal Oxide Catalysts. Journal of the American Chemical Society, 70(2), 867-867.
  • Gorelik, M. V., et al. (1983). Friedel-Crafts Acylation of 2,5-Dimethylthiophene in the Presence of Pyridine. Chemistry of Heterocyclic Compounds, 19(5), 595-596.
  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-503. [Link]

  • ResearchGate. (2017). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Grummitt, O., Becker, E. I., & Miesse, C. (1955). β-Benzoylacrylic Acid. Organic Syntheses, 3, 109.

Sources

Removal of unreacted starting materials from 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the removal of unreacted starting materials, ensuring the attainment of a high-purity final product.

Introduction to the Chemistry

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The reaction introduces the chloroacetyl group onto the electron-rich thiophene ring. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials and byproducts. Effective purification is therefore a critical step to ensure the desired product quality for subsequent applications.

Physical Properties for Purification Strategy

A successful purification strategy relies on the differential physical properties of the product and the impurities. The significant disparity in boiling points between the starting materials and the desired product is a key factor to exploit.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
2,5-Dimethylthiophene 112.19136[2]-63[2]Soluble in organic solvents, insoluble in water.[2][3]
Chloroacetyl Chloride 112.94106[4][5]-22[5]Reacts violently with water; soluble in many organic solvents.[4]
This compound 188.69 (Calculated)>200 (estimated)Not readily availableExpected to be soluble in common organic solvents and have low water solubility.
Analogous Product: 3-Acetyl-2,5-dimethylthiophene154.23223-225 @ 760 mmHg; 105-108 @ 15 mmHg[6]Liquid at RTLow water solubility, soluble in alcohol.[2][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How do I begin the purification?

A1: A dark, oily crude product is common in Friedel-Crafts reactions due to the formation of polymeric byproducts and residual catalyst complexes. The first step is a proper aqueous work-up to remove the bulk of these highly polar impurities.

Underlying Principle: The Lewis acid catalyst (e.g., AlCl₃) forms a complex with the ketone product. This complex must be hydrolyzed to liberate the product. Acidic and basic washes will remove inorganic salts and other polar impurities.

Recommended Protocol:

  • Carefully quench the reaction mixture by slowly adding it to a beaker of crushed ice and water. Chloroacetyl chloride reacts violently with water, so this step should be performed in a fume hood with appropriate personal protective equipment (PPE).[4]

  • If a strong Lewis acid like AlCl₃ was used, a dilute solution of hydrochloric acid (e.g., 2M HCl) can be added to the quench mixture to help dissolve any aluminum salts.

  • Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Water.

    • Brine (saturated aqueous NaCl) to aid in the removal of dissolved water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which should now be more amenable to further purification.

Q2: How can I effectively remove unreacted 2,5-dimethylthiophene?

A2: Given the significant difference in boiling points between 2,5-dimethylthiophene (136 °C) and the expected high boiling point of the product, vacuum distillation is the most effective method for this separation.

Causality: The lower boiling point of 2,5-dimethylthiophene allows it to be selectively removed under reduced pressure, leaving the higher-boiling product behind.

Experimental Protocol (Vacuum Distillation):

  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude product in the distillation flask.

  • Gradually apply vacuum and gently heat the flask.

  • Collect the fraction that distills at a temperature and pressure consistent with 2,5-dimethylthiophene.

  • The desired product, this compound, will remain in the distillation flask and can be collected as the higher-boiling fraction if it is thermally stable enough to distill without decomposition.

Q3: What is the best way to remove residual chloroacetyl chloride?

A3: Chloroacetyl chloride is highly reactive and will be readily quenched during the initial aqueous work-up.[4]

Mechanism of Removal: Chloroacetyl chloride hydrolyzes in the presence of water to form chloroacetic acid and hydrochloric acid. Subsequent washing with a mild base, such as sodium bicarbonate, will convert these acidic byproducts into their respective sodium salts, which are highly soluble in the aqueous phase and thus easily removed from the organic layer.[8][9]

Q4: After distillation, I still see minor impurities in my product. What further purification steps can I take?

A4: For removing trace impurities, column chromatography or recrystallization are excellent options.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).

Step-by-Step Protocol (Column Chromatography):

  • Select an appropriate solvent system (eluent) through thin-layer chromatography (TLC) analysis. A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.

  • Pack a chromatography column with silica gel.

  • Dissolve the impure product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization: This method is suitable if the product is a solid at room temperature or can be induced to crystallize. It relies on the principle that the desired compound is soluble in a hot solvent but less soluble at colder temperatures, while impurities remain in solution.

General Recrystallization Workflow:

  • Choose a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolve the impure product in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use an acid-base extraction to remove the unreacted 2,5-dimethylthiophene?

A: No, an acid-base extraction will not be effective for removing 2,5-dimethylthiophene. This is because 2,5-dimethylthiophene is a neutral organic compound and does not possess acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts.[7]

Q: My final product has a slight yellow tinge. Is this indicative of impurity?

A: While a completely pure compound is often colorless, a slight yellow color in acylated thiophenes is not uncommon and may not necessarily indicate significant impurity. However, if a colorless product is required for your application, you can try treating a solution of your product with a small amount of activated charcoal before a final recrystallization or filtration through a short plug of silica gel.

Q: What is the expected regioselectivity of the Friedel-Crafts acylation on 2,5-dimethylthiophene?

A: The Friedel-Crafts acylation of thiophene and its derivatives typically proceeds with high regioselectivity for the 2- and 5-positions. However, in 2,5-dimethylthiophene, these positions are blocked. Therefore, the acylation is directed to the 3- or 4-position, which are electronically activated by the methyl groups.

Workflow Visualization

The following diagram illustrates a logical workflow for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Quench, Wash) start->workup Remove Catalyst & Polar Impurities distillation Vacuum Distillation workup->distillation Remove Low-Boiling Starting Materials chromatography Column Chromatography distillation->chromatography Trace Impurities recrystallization Recrystallization distillation->recrystallization If Solid final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: Decision workflow for purification of this compound.

References

  • ICSC 0845 - CHLOROACETYL CHLORIDE. Inchem.org. [Link]

  • 2,5-dimethyl thiophene, 638-02-8. The Good Scents Company. [Link]

  • CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration. OSHA. [Link]

  • 3-acetyl-2,5-dimethyl thiophene, 2530-10-1. The Good Scents Company. [Link]

  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. [Link]

  • Preparation method of 3-acetylthiophene.
  • 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. PubChem. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]

  • 1-(3-chlorothiophen-2-yl)ethanone. ChemBK. [Link]

  • Showing Compound 3-Acetyl-2,5-dimethylthiophene (FDB020372). FooDB. [Link]

  • Chloroacetyl chloride. Wikipedia. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116. PubChem. [Link]

  • Acid–base extraction. Wikipedia. [Link]

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Technical Support Center: Characterization of Byproducts in 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this Friedel-Crafts acylation reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize byproduct formation and effectively characterize any impurities that may arise.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may be encountered during the synthesis of this compound, providing actionable solutions based on established chemical principles.

Question: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely causes and how can I improve the outcome?

Answer: Low yields and the presence of multiple products are common challenges in Friedel-Crafts acylation reactions. Several factors could be at play:

  • Catalyst Deactivation: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture.[1] Any residual water in your glassware, solvent, or starting materials will deactivate the catalyst, leading to an incomplete reaction.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity Lewis acid.

  • Suboptimal Reaction Temperature: Temperature control is critical.[1] Excessively high temperatures can lead to the formation of undesired isomers and other byproducts.[2] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

  • Incorrect Stoichiometry: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[3] Therefore, a stoichiometric amount of the catalyst is often required.[1][4]

    • Solution: Use at least a 1:1 molar ratio of the Lewis acid to the acylating agent (chloroacetyl chloride). In some cases, a slight excess of the Lewis acid (1.1 to 1.2 equivalents) may be beneficial.

Question: I've identified a significant byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What is this likely impurity and how can I prevent its formation?

Answer: A common byproduct in the acylation of 2,5-dimethylthiophene is the isomeric product, 2-Chloro-1-(2,5-dimethylthiophen-4-yl)ethanone. The formation of this isomer is influenced by the reaction conditions.

  • Mechanism of Isomer Formation: The electrophilic substitution on the thiophene ring can occur at either the 3- or 4-position. While the 3-position is generally favored, changes in reaction conditions can alter the regioselectivity.

  • Minimizing Isomer Formation:

    • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which in this case is often the desired 3-substituted isomer.[1]

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may help to optimize the regioselectivity.

    • Order of Addition: Adding the 2,5-dimethylthiophene slowly to a pre-formed complex of chloroacetyl chloride and the Lewis acid can sometimes improve selectivity by maintaining a low concentration of the thiophene substrate.[1]

Question: My final product is showing signs of degradation, such as discoloration. What could be causing this instability?

Answer: The chloroacetyl group is a reactive functional group that can participate in side reactions, leading to product degradation.

  • Potential Side Reactions:

    • Self-condensation: Under basic conditions or upon prolonged heating, the α-chloro ketone can undergo self-condensation reactions.

    • Hydrolysis: Exposure to water, especially in the presence of acid or base, can lead to hydrolysis of the chloro group to a hydroxyl group.

  • Preventative Measures:

    • Careful Work-up: Neutralize the reaction mixture carefully during the aqueous work-up. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

    • Storage: Store the purified product in a cool, dark, and dry place to minimize degradation. If possible, store it under an inert atmosphere.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the characterization of byproducts in this reaction.

Question: What are the expected spectroscopic signatures (¹H NMR, ¹³C NMR, MS) for the desired product, this compound, and its common byproducts?

Answer: Spectroscopic analysis is crucial for identifying and quantifying your product and any impurities.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
This compound Singlet for CH₂Cl (~4.5 ppm), Singlet for the thiophene proton (~7.0 ppm), Singlets for the two methyl groups (~2.4 and ~2.7 ppm)Signal for the carbonyl carbon (~190 ppm), Signals for the thiophene carbons, Signal for the CH₂Cl carbon (~45 ppm)M⁺ peak at ~188/190 (due to ³⁵Cl/³⁷Cl isotopes)[5]
2-Chloro-1-(2,5-dimethylthiophen-4-yl)ethanone (Isomeric Byproduct) Similar signals to the desired product, but with a different chemical shift for the thiophene proton.Different chemical shifts for the thiophene carbons compared to the desired product.M⁺ peak at ~188/190 (due to ³⁵Cl/³⁷Cl isotopes)
Diacylated Byproduct More complex spectrum with multiple thiophene proton signals and additional acetyl group signals.Additional carbonyl and methyl signals.Higher molecular weight M⁺ peak.
Hydrolyzed Product (2-Hydroxy-1-(2,5-dimethylthiophen-3-yl)ethanone) Singlet for CH₂OH (~4.2 ppm), broad singlet for the OH proton.Signal for the CH₂OH carbon (~60 ppm).M⁺ peak at ~170.

Note: The exact chemical shifts can vary depending on the solvent and instrument used. It is recommended to run reference spectra of your starting materials and to use 2D NMR techniques like HSQC and HMBC for unambiguous structure elucidation.[6][7]

Question: What analytical techniques are most suitable for monitoring the reaction and characterizing the byproducts?

Answer: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction in real-time. It helps in determining the optimal reaction time and identifying the formation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components in the reaction mixture. The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for both qualitative and quantitative analysis of the reaction mixture. It is particularly useful for separating non-volatile byproducts and for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques): Provides detailed structural information about the molecules present in your sample, allowing for the unambiguous identification of the desired product and any impurities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq) to the suspension via the dropping funnel.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add a solution of 2,5-dimethylthiophene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Workflow for Byproduct Identification

Caption: Main Reaction Pathway

Potential Byproduct Formation Pathways:

Caption: Byproduct Formation Pathways

References

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • ResearchGate. (2025). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Acylation of thiophene.
  • SciSpace. (2022). Article. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • PMC. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of P005091. Retrieved from [Link]

  • PMC. (2014). Identification of metabolites from 2D (1)H-(13)C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • AJC. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Studylib. (n.d.). Clandestine MDA Synthesis: MMDPPA Precursor & 2-Chloro-MDA Discovery. Retrieved from [Link]

  • PMC. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. Retrieved from [Link]

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Handling and storage recommendations for 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Introduction: This guide provides comprehensive handling, storage, and troubleshooting recommendations for this compound. As a substituted α-chloro-ketone, this thiophene derivative is a valuable intermediate in medicinal chemistry and materials science.[1][2] Its utility stems from the dual reactivity of the ketone and the labile chlorine atom, which serve as handles for diverse chemical transformations.[3] However, this reactivity also necessitates specific handling and storage protocols to ensure its stability and the integrity of your experimental results. This document is designed to serve as a primary resource for researchers, offering field-proven insights and solutions to common challenges.

Chemical & Physical Properties

A summary of the key physical and chemical properties for the parent compound, 1-(2,5-Dimethylthiophen-3-yl)ethanone, is provided below. The addition of an α-chloro group to this structure will increase the molecular weight and is expected to alter its physical properties, such as boiling and melting points.

PropertyValue (for 1-(2,5-Dimethylthiophen-3-yl)ethanone)Source
CAS Number 2530-10-1[4][5]
Molecular Formula C₈H₁₀OS[4][5]
Molecular Weight 154.23 g/mol [4][5][6]
Boiling Point 223-225 °C @ 760 mmHg[4]
Storage Temperature 2-8°C (Refrigerator)[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: I have just received a shipment. What are the immediate steps for inspection and storage?

A1: Upon receipt, it is critical to verify the integrity of the packaging and the compound itself. The causality here is to prevent the use of a potentially compromised reagent, which could lead to failed reactions and loss of valuable materials. Follow the workflow below for systematic processing.

cluster_0 Initial Receipt and Handling Workflow A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Move to Ventilated Hood C->D E Inspect Inner Container Seal D->E F Seal Intact? E->F G Quarantine & Contact Supplier F->G No H Log Compound Details (CAS, Lot #, Arrival Date) F->H Yes J Update Chemical Inventory G->J I Store in Designated Location (See Q2) H->I I->J

Caption: Workflow for receiving and processing new chemical shipments.

Q2: What are the optimal long-term storage conditions for this compound?

A2: Optimal storage is crucial for maintaining the compound's purity and reactivity. Based on the general properties of thiophene derivatives and α-haloketones, the following conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.[6] Low temperatures slow down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The α-hydrogen is acidic due to the adjacent electron-withdrawing ketone and chloro groups, making the compound susceptible to base-catalyzed degradation.[7] Moisture can lead to hydrolysis.

  • Light: Protect from light.[5] Thiophene-containing molecules can be light-sensitive. Use an amber vial or store the container in a dark place.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][9]

Q3: What personal protective equipment (PPE) is necessary when handling this chemical?

A3: Due to its classification as an α-haloketone, this compound should be treated as a potential irritant and lachrymator. Always handle it within a certified chemical fume hood.[8] The minimum required PPE includes:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10][11]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[9][11]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an organic vapor cartridge may be necessary.[8][10]

Q4: How can I assess the purity of the compound if I suspect degradation?

A4: Visual inspection is the first step. Any change in color (e.g., darkening) or physical state (e.g., clumping of a solid) may indicate degradation. For a more definitive assessment, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. Dissolve a small sample in an appropriate solvent (e.g., ethyl acetate) and elute on a silica plate. A single spot suggests high purity, while multiple spots indicate the presence of other compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities. Compare the obtained spectrum with a reference spectrum if available.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help identify potential degradation products.

Q5: What substances are incompatible with this compound?

A5: Avoid contact with strong bases and strong oxidizing agents.[8]

  • Strong Bases: Can deprotonate the acidic α-hydrogen, leading to self-condensation or other unwanted side reactions.[7]

  • Strong Oxidizing Agents: The thiophene ring is electron-rich and can be susceptible to oxidation.[12]

  • Nucleophiles: As an α-haloketone, the compound is reactive towards a wide range of nucleophiles, which can attack either the carbonyl carbon or the α-carbon bearing the chlorine.[3] This is the basis of its synthetic utility but constitutes an incompatibility during storage.

Q6: What is the proper procedure for disposing of this chemical and its containers?

A6: Waste material should be treated as hazardous. Dispose of the compound and any contaminated materials through a licensed chemical waste disposal company.[10] Do not discharge to sewer systems.[10] Contaminated containers should be triple-rinsed with a suitable solvent; the rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[10]

Troubleshooting Guide for Experimental Applications

This section provides solutions to specific problems that may be encountered during reactions involving this compound.

Q1: My reaction is showing low or no conversion of the starting material. What are the potential causes?

A1: Low conversion is a common issue that can often be traced back to reagent quality, reaction setup, or the catalyst system (if applicable). The following decision tree can help diagnose the problem.

cluster_1 Troubleshooting Low Reaction Yield Start Low / No Conversion Q1 Verified Purity of Starting Material? Start->Q1 A1_No Check purity via TLC/NMR. Purify if necessary. Q1->A1_No No Q2 Reaction Run Under Inert Atmosphere? Q1->Q2 Yes End Re-run Experiment with Optimized Conditions A1_No->End A2_No Ensure proper degassing of solvents and use of Ar/N2. Oxygen can deactivate catalysts. Q2->A2_No No Q3 Is the Base/Nucleophile Active and Anhydrous? Q2->Q3 Yes A2_No->End A3_No Use freshly opened or dried reagents. Water can quench reactions or cause hydrolysis. Q3->A3_No No Q4 Is the Catalyst System (if used) Active? Q3->Q4 Yes A3_No->End A4_No Use a fresh catalyst or a different ligand/precatalyst system. Some substrates require highly active catalysts. Q4->A4_No No Q4->End Yes A4_No->End

Caption: Decision tree for troubleshooting low-yielding reactions.

Causality Explained:

  • Reagent Purity: Impurities in the starting material can act as catalyst poisons or introduce side reactions.[13]

  • Inert Atmosphere: Many organometallic catalysts, particularly Pd(0) species used in cross-coupling, are rapidly oxidized and deactivated by oxygen.[14]

  • Anhydrous Conditions: Water can hydrolyze the starting material, react with strong bases, or participate in side reactions like protodeboronation in Suzuki couplings.[14]

  • Catalyst Activity: The C-Cl bond is generally less reactive than C-Br or C-I bonds in oxidative addition steps, often requiring a more active catalyst system with electron-rich, bulky phosphine ligands.[14]

Q2: My TLC plate shows multiple spots, including one that might be the desired product. What could be happening?

A2: The formation of multiple byproducts is often due to the inherent reactivity of the α-haloketone functional group.[3]

  • Competitive Nucleophilic Attack: A nucleophile can attack at two primary sites: the carbonyl carbon or the α-carbon. This can lead to a mixture of products. To favor substitution at the α-carbon (SN2 reaction), milder, less basic nucleophiles are often preferred.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, abstraction of the α'-proton (from the acetyl methyl group) can initiate a Favorskii rearrangement, leading to a carboxylic acid derivative after workup, rather than the expected substitution product.[7]

  • Self-Condensation: Under basic conditions, the enolate formed by deprotonation can potentially react with another molecule of the starting material.

  • Dehalogenation: Reductive conditions or certain nucleophiles can lead to the replacement of the chlorine atom with hydrogen.[14]

To minimize byproducts: Carefully control the stoichiometry, reaction temperature, and the rate of addition of reagents. Consider using a less aggressive base or a different solvent system to modulate reactivity.[13] Monitoring the reaction by TLC at regular intervals can provide insight into the formation of intermediates and byproducts.[15]

References

  • PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4081. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • ResearchGate. (2025). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2,5-Dimethylthiophen-3-yl)ethanone. Retrieved from [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Spectroscopic Signatures of a Key Thiophene Derivative

This guide offers an in-depth spectroscopic analysis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a compound of interest in synthetic chemistry and drug discovery. By comparing its spectral data with those of structurally similar compounds, we provide a comprehensive resource for researchers, scientists, and drug development professionals. This document aims to facilitate unambiguous structural confirmation and a deeper understanding of structure-spectra correlations.

Introduction

This compound is a halogenated ketone built upon a dimethylthiophene scaffold. The substitution pattern on the thiophene ring, coupled with the chloroacetyl group, gives rise to a unique electronic and structural environment. Understanding the spectroscopic characteristics of this molecule is paramount for its identification, purity assessment, and the prediction of its reactivity. This guide will explore its signature signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), drawing comparisons with relevant analogs to highlight key distinguishing features.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is expected in the range of 1660-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the dimethylthiophene ring and the adjacent chloromethyl group. Compared to a simple alkyl ketone, the conjugation with the aromatic thiophene ring is expected to lower the C=O stretching frequency.

Another key diagnostic peak is the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. The C-H stretching vibrations of the methyl groups on the thiophene ring and the methylene group of the chloroacetyl moiety are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring may also be observed around 3100 cm⁻¹.

Comparative IR Data:

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1670 (C=O), ~750 (C-Cl) (Predicted)
2-Bromo-1-phenylethanoneNot specified.[1]
2-Chloro-1-(3-hydroxyphenyl)ethanone3400 (Ar-OH), 1789 (C=O), 832 (Ar-C-H)[2]
ChloroacetoneNot specified.[3]

The comparison with 2-chloro-1-(3-hydroxyphenyl)ethanone highlights the influence of the aromatic ring system on the carbonyl stretching frequency.[2] The electron-donating nature of the hydroxyl group in the phenyl analog, along with potential hydrogen bonding, can shift the C=O band.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small, spatula-tip amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the C=O, C-Cl, C-H, and aromatic C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show four distinct signals:

  • Thiophene Proton (H-4): A singlet in the aromatic region (typically δ 6.5-7.5 ppm). Its chemical shift is influenced by the electron-withdrawing acetyl group and the electron-donating methyl groups.

  • Methylene Protons (-CH₂Cl): A singlet deshielded by the adjacent carbonyl group and the chlorine atom, expected in the range of δ 4.5-5.0 ppm.

  • Methyl Protons (C5-CH₃): A singlet, typically in the upfield region of δ 2.0-2.5 ppm.

  • Methyl Protons (C2-CH₃): Another singlet, with a chemical shift slightly different from the C5-methyl due to the proximity of the chloroacetyl group.

Comparative ¹H NMR Data (CDCl₃):

CompoundProtonChemical Shift (δ, ppm)
This compound H-4, -CH₂Cl, C5-CH₃, C2-CH₃(Predicted)
3-Acetyl-2,5-dimethylthiopheneNot specified.[4]
1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanoneO=C-CH₃: 2.55 (s), Thiophene-H: 7.47-7.63[5]
2-Chloro-3-methylthiopheneNot specified.[6]

The data for 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone provides a reference for the chemical shift of an acetyl group on a thiophene ring.[5]

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected chemical shifts include:

  • Carbonyl Carbon (C=O): The most downfield signal, typically in the range of δ 190-200 ppm.[7]

  • Thiophene Carbons: Four distinct signals for the thiophene ring carbons, with C3 being the most deshielded due to the attached acetyl group.

  • Methylene Carbon (-CH₂Cl): A signal in the range of δ 40-50 ppm.

  • Methyl Carbons (-CH₃): Two distinct signals in the upfield region, typically δ 15-25 ppm.

Comparative ¹³C NMR Data (CDCl₃):

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O, Thiophene-C, -CH₂Cl, -CH₃(Predicted)
2-Chloro-2-methylpropaneC-Cl, -CH₃Not specified.[8]
2-Ethyl-1-indanoneC=OFurthest downfield signal[7]

The general principle of the carbonyl carbon being the most downfield signal is a consistent feature across these compounds.[7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[9]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a typical spectral width is from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.[9]

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight and gaining insights into the fragmentation patterns of a molecule.

For this compound (C₈H₉ClOS), the expected molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S).

Key Fragmentation Pathways:

  • Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This can lead to the formation of the [M-Cl]⁺ ion and the [M-CH₂Cl]⁺ ion, which would result in the 2,5-dimethyl-3-thenoyl cation.

  • Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the thenoyl cation is also a likely fragmentation pathway.

Comparative Mass Spectrometry Data:

CompoundKey Fragments (m/z)
This compound [M]⁺, [M-Cl]⁺, [2,5-dimethyl-3-thenoyl]⁺ (Predicted)
2-Chloro-1-(2,4,5-trichlorophenyl)ethanonePredicted [M+H]⁺ at 256.90891[10]
2-Bromo-1-phenylethanoneMolecular Weight: 199.045[1]
1-(4-chlorophenyl)ethanoneMolecular Weight: 154.594[11]

The predicted fragmentation of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone also highlights alpha-cleavage and the loss of chlorine as key diagnostic markers.[10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or dichloromethane, into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron ionization source, typically at 70 eV.[10]

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine and sulfur.

Visualizing the Spectroscopic Landscape

To better understand the relationships between the different spectroscopic techniques and the structural features of this compound, the following workflow is proposed:

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Spectroscopy Functional_Groups Functional Groups (C=O, C-Cl) IR->Functional_Groups Identifies NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Molecular Skeleton (C-H Framework) NMR->Connectivity Reveals MS Mass Spectrometry Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Determines Structure This compound Structure Elucidation Functional_Groups->Structure Connectivity->Structure Mol_Weight->Structure

Caption: Workflow for the spectroscopic elucidation of this compound.

Conclusion

The combined application of IR, NMR, and mass spectrometry provides a robust and self-validating system for the structural characterization of this compound. By comparing its spectral data with those of related compounds, we can confidently assign its key spectroscopic features. This guide serves as a valuable resource for researchers, enabling them to efficiently and accurately identify this important synthetic intermediate. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

References

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

  • Ethanone, 2-bromo-1-phenyl- - the NIST WebBook. Available at: [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. Available at: [Link]

  • 3-Acetyl-2,5-dimethylthiophene | C8H10OS | CID 520191 - PubChem. Available at: [Link]

  • NMR Assignments for 2-Ethyl-Indanone - University of Utah. Available at: [Link]

  • 2-Propanone, 1-chloro- - the NIST WebBook. Available at: [Link]

  • Ethanone, 1-(4-chlorophenyl)- - the NIST WebBook. Available at: [Link]

  • C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

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A Comparative Guide to the Reactivity of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone and Other α-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, α-haloketones stand out as exceptionally versatile intermediates. Their bifunctional nature, possessing both a nucleophilic carbonyl oxygen and an electrophilic α-carbon, allows for a diverse array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a heteroaromatic α-chloroketone, with other commonly employed α-haloketones. We will delve into the underlying electronic and steric factors that govern their reactivity profiles, supported by established chemical principles and detailed experimental protocols for synthesis and comparative kinetic analysis.

Introduction: The Significance of α-Haloketones in Synthesis

α-Haloketones are pivotal building blocks in the synthesis of a myriad of organic molecules, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. The reactivity of the α-carbon is significantly enhanced towards nucleophilic attack compared to a standard alkyl halide, an effect attributed to the strong electron-withdrawing nature of the adjacent carbonyl group. This polarization of the C-X bond renders the α-carbon highly electrophilic and susceptible to displacement by a wide range of nucleophiles, typically via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

The choice of the halogen, the nature of the group attached to the carbonyl, and the substituents on the α-carbon all play a crucial role in modulating the reactivity of these compounds. This guide focuses on understanding how the presence of a 2,5-dimethylthiophen-3-yl moiety influences the reactivity of an α-chloroketone compared to its phenyl and other alkyl counterparts.

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from 2,5-dimethylthiophene. The first step involves the Friedel-Crafts acylation to introduce the acetyl group, followed by α-chlorination of the resulting ketone.

Protocol 1: Synthesis of 3-Acetyl-2,5-dimethylthiophene

This procedure is based on the well-established Friedel-Crafts acylation of electron-rich aromatic compounds.[3]

Materials:

  • 2,5-Dimethylthiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add 2,5-dimethylthiophene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-Acetyl-2,5-dimethylthiophene.[4][5][6]

Protocol 2: α-Chlorination of 3-Acetyl-2,5-dimethylthiophene

The α-chlorination of ketones can be achieved using various chlorinating agents. Sulfuryl chloride is a common and effective reagent for this transformation.[7]

Materials:

  • 3-Acetyl-2,5-dimethylthiophene

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 3-Acetyl-2,5-dimethylthiophene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization or column chromatography.

Comparative Reactivity Analysis

The reactivity of α-haloketones in SN2 reactions is primarily governed by a combination of electronic and steric effects.[8][9] We will compare this compound with two benchmark α-chloroketones: 2-chloroacetophenone and chloroacetone.

G cluster_reactants α-Haloketones for Comparison cluster_factors Factors Influencing Reactivity cluster_outcome Predicted Reactivity Trend A This compound Electronic Electronic Effects A->Electronic Electron-rich thiophene ring Steric Steric Hindrance A->Steric Moderate hindrance from dimethylthiophene B 2-Chloroacetophenone B->Electronic Electron-withdrawing phenyl group (inductive) B->Steric Planar phenyl group, less hindrance C Chloroacetone C->Electronic Electron-donating methyl group C->Steric Minimal hindrance from methyl group Reactivity Relative SN2 Reactivity Electronic->Reactivity Steric->Reactivity

Electronic Effects

The rate of an SN2 reaction is sensitive to the electrophilicity of the α-carbon. Electron-withdrawing groups attached to the carbonyl carbon enhance this electrophilicity, while electron-donating groups decrease it.

  • This compound: The 2,5-dimethylthiophene ring is generally considered to be electron-rich and can act as an electron-donating group through resonance. The two methyl groups further enhance the electron-donating nature of the thiophene ring. This would be expected to decrease the electrophilicity of the carbonyl carbon and, by extension, the α-carbon, potentially slowing down the SN2 reaction compared to a system with an electron-withdrawing group.

  • 2-Chloroacetophenone: The phenyl group is generally considered to be electron-withdrawing by induction due to the sp² hybridized carbons, but it can be electron-donating or withdrawing through resonance depending on the reaction.[10] In the context of an adjacent carbonyl group, the phenyl ring can delocalize the electron density of the carbonyl, slightly reducing its electron-withdrawing effect on the α-carbon compared to an alkyl ketone. However, the inductive effect of the sp2 carbons still plays a significant role.

  • Chloroacetone: The methyl group is a simple electron-donating group through induction. This would decrease the electrophilicity of the α-carbon compared to a system with no substituent or an electron-withdrawing group.

Steric Effects

SN2 reactions are highly sensitive to steric hindrance at the reaction center.[9] A bulky substituent attached to the carbonyl group can hinder the backside attack of the nucleophile on the α-carbon.

  • This compound: The 2,5-dimethylthiophene group is relatively bulky, and the methyl group at the 2-position, in particular, could sterically impede the approach of a nucleophile to the adjacent α-carbon.

  • 2-Chloroacetophenone: The phenyl group is planar and, while larger than a methyl group, may present less steric hindrance than the dimethylthiophene group, especially if the nucleophile can approach from a less hindered trajectory.

  • Chloroacetone: The methyl group is small and presents minimal steric hindrance.

Predicted Reactivity

Based on the interplay of these electronic and steric factors, a qualitative prediction of the relative reactivity in an SN2 reaction would be:

Chloroacetone > 2-Chloroacetophenone > this compound

The minimal steric hindrance and moderate electronic deactivation place chloroacetone as likely the most reactive. 2-Chloroacetophenone has a planar, less sterically demanding group than the dimethylthiophene, and its electronic effects are a balance of induction and resonance. The combination of a more sterically hindered and likely more electron-donating 2,5-dimethylthiophen-3-yl group would predict this compound to be the least reactive of the three in a typical SN2 reaction.

Experimental Protocol for Comparative Kinetic Studies

To empirically validate the predicted reactivity, a comparative kinetic study can be performed. The progress of the SN2 reaction can be monitored by observing the disappearance of the starting α-haloketone or the appearance of the product over time using techniques such as HPLC, GC, or NMR spectroscopy.

G cluster_setup Reaction Setup cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare solutions of each α-haloketone and nucleophile B Equilibrate solutions to reaction temperature A->B C Mix reactants and start timer B->C D Withdraw aliquots at timed intervals C->D E Quench the reaction in each aliquot D->E F Analyze aliquots by HPLC/GC/NMR E->F G Plot concentration vs. time F->G H Determine the rate constant (k) G->H

Protocol 3: Comparative Kinetic Analysis of SN2 Reactions

Materials:

  • This compound

  • 2-Chloroacetophenone

  • Chloroacetone

  • A suitable nucleophile (e.g., sodium thiophenoxide, potassium iodide)

  • A suitable solvent (e.g., acetone, acetonitrile), anhydrous

  • Internal standard for analysis (e.g., dodecane for GC)

  • Quenching solution (e.g., dilute acid)

Procedure:

  • Prepare stock solutions of known concentrations for each α-haloketone and the nucleophile in the chosen anhydrous solvent. Also, prepare a stock solution of the internal standard.

  • In a series of reaction vessels maintained at a constant temperature (e.g., 25 °C), add the α-haloketone solution and the internal standard solution.

  • Initiate the reaction by adding the nucleophile solution to each vessel and start a timer.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Analyze each quenched aliquot using a pre-calibrated analytical instrument (e.g., GC-FID or HPLC-UV) to determine the concentration of the remaining α-haloketone.

  • Plot the natural logarithm of the α-haloketone concentration versus time for each reaction.

  • For a pseudo-first-order reaction (with the nucleophile in large excess), the slope of the line will be equal to -kobs. The second-order rate constant (k₂) can be determined by dividing kobs by the concentration of the nucleophile.

  • Compare the calculated second-order rate constants to determine the relative reactivity.

Data Presentation

The results of the kinetic study can be summarized in a table for easy comparison.

α-HaloketoneRelative Rate Constant (krel)
Chloroacetone(To be determined experimentally)
2-Chloroacetophenone(To be determined experimentally)
This compound(To be determined experimentally)

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric effects imparted by the 2,5-dimethylthiophen-3-yl moiety. Theoretical considerations suggest that the combination of the electron-donating nature and the steric bulk of this group will render it less reactive in SN2 reactions compared to 2-chloroacetophenone and chloroacetone. However, the precise reactivity profile can only be definitively established through empirical kinetic studies. The protocols provided in this guide offer a framework for the synthesis of this important building block and for the quantitative comparison of its reactivity, enabling researchers to make informed decisions in the design of synthetic routes for novel chemical entities.

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A Comparative Analysis of the Biological Activity of Thiophene-Based Chalcones and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity remains a paramount objective. Among the myriad of heterocyclic compounds, the thiophene nucleus has emerged as a "wonder heterocycle" due to the diverse pharmacological properties exhibited by its derivatives.[1] This guide provides a comprehensive comparison of the biological activity of a promising class of thiophene derivatives—chalcones derived from substituted acetylthiophenes—against established drugs in the fields of oncology and infectious diseases. While direct experimental data on 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone derivatives is nascent, we will draw upon robust data from structurally similar analogs, primarily 2,5-dichloro-3-acetylthiophene chalcones, to project their therapeutic potential and underscore the rationale for their continued investigation.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of numerous biologically active molecules.[1] Its isosteric relationship with the benzene ring allows it to mimic phenyl groups in interactions with biological targets, while the sulfur atom can influence metabolic stability, permeability, and half-life.[1] Thiophene derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] This inherent versatility makes the thiophene scaffold a fertile ground for the development of novel therapeutic agents.

Chalcones: A Bridge to Enhanced Biological Activity

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are synthesized through a straightforward Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.[3][4][5] The resulting enone linker is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, leading to the modulation of various signaling pathways. The combination of a thiophene nucleus with the chalcone framework has yielded derivatives with significant therapeutic promise.

Comparative Biological Evaluation

This section will delve into a comparative analysis of the antifungal and anticancer activities of 2,5-dichloro-3-acetylthiophene chalcone derivatives against well-established drugs. This data serves as a strong rationale for the investigation of other substituted acetylthiophene derivatives, including those of this compound.

Antifungal Activity: A Potential Alternative to Azoles

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents. Thiophene derivatives have shown considerable promise in this arena.[6][7] A study on a series of 2,5-dichloro-3-acetylthiophene chalcone derivatives revealed significant antifungal activity against Aspergillus niger and Candida tropicalis.[8]

Compound/DrugTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Thiophene Chalcone Derivative 1 Aspergillus niger≤ 8.0
Thiophene Chalcone Derivative 2 Candida tropicalis≤ 8.0
Fluconazole (Standard) Aspergillus niger≤ 1.0
Fluconazole (Standard) Candida tropicalis≤ 1.0
Data synthesized from a study on 2,5-dichloro-3-acetylthiophene chalcone derivatives.[8]

While the MIC values of the thiophene chalcone derivatives are higher than that of the standard drug fluconazole, they are still within a range that indicates promising antifungal potential.[8] It is important to note that some thiophene derivatives have demonstrated synergistic effects with existing antifungal drugs like fluconazole, which could be a valuable therapeutic strategy.[7] The mechanism of action for the antifungal activity of thiophene derivatives is thought to involve the disruption of fungal cell membranes and the inhibition of key enzymes.

Anticancer Activity: A New Frontier in Cytotoxicity

The cytotoxicity of thiophene derivatives against various cancer cell lines has been a subject of intense research.[9][10] Studies on chlorothiophene-based chalcones have demonstrated potent anticancer activity, in some cases surpassing that of established chemotherapeutic agents.[11]

Compound/DrugCancer Cell LineIC50 (µg/mL)
Chlorothiophene Chalcone C4 WiDr (Colorectal Cancer)0.77
Chlorothiophene Chalcone C6 WiDr (Colorectal Cancer)0.45
5-Fluorouracil (5-FU) (Standard) WiDr (Colorectal Cancer)> 10
Thiophene Chalcone Derivative 3 DU145 (Prostate Cancer)~5
Methotrexate (Standard) DU145 (Prostate Cancer)~5
Data for C4 and C6 from a study on chlorothiophene-based chalcones.[11] Data for the DU145 cell line from a study on 2,5-dichloro-3-acetylthiophene chalcone derivatives.[8]

The data clearly indicates that certain chlorothiophene-based chalcones exhibit significantly lower IC50 values against the WiDr colorectal cancer cell line compared to the standard drug 5-Fluorouracil.[11] Furthermore, a derivative of 2,5-dichloro-3-acetylthiophene showed comparable cytotoxicity to methotrexate against the DU145 prostate cancer cell line.[8] The proposed mechanism of action for the anticancer activity of these compounds often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[1][12]

Experimental Methodologies: A Guide for the Researcher

To ensure the reproducibility and validity of the findings presented, this section details the standard protocols for the synthesis and biological evaluation of thiophene-based chalcones.

Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones.[3][4][5]

Protocol:

  • Reactant Preparation: Dissolve the substituted 3-acetylthiophene (e.g., 2,5-dichloro-3-acetylthiophene) and a suitable aromatic aldehyde in an appropriate solvent, such as ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified period, typically several hours, until the reaction is complete. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Claisen_Schmidt_Condensation acetylthiophene Substituted 3-Acetylthiophene reaction Claisen-Schmidt Condensation acetylthiophene->reaction aldehyde Aromatic Aldehyde aldehyde->reaction base Base Catalyst (e.g., NaOH) base->reaction Catalyzes chalcone Thiophene-Based Chalcone reaction->chalcone

Caption: General workflow for the synthesis of thiophene-based chalcones.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: Perform serial twofold dilutions of the test compound (thiophene chalcone derivative) and the standard antifungal drug (e.g., fluconazole) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the fungus.

Broth_Microdilution start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compounds serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for antifungal susceptibility testing.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.[16][17][18][19][20]

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene chalcone derivative and the standard anticancer drug (e.g., methotrexate or 5-FU). Include a vehicle control (no compound).

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_cells Incubate treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for cytotoxicity.

Conclusion and Future Directions

The compelling antifungal and anticancer activities demonstrated by chalcone derivatives of substituted acetylthiophenes, particularly the 2,5-dichloro analogs, provide a strong impetus for the exploration of other derivatives within this chemical class. The data presented herein suggests that these compounds can exhibit potency comparable to, and in some cases exceeding, that of established therapeutic agents.

While this guide has focused on the biological activities of close structural analogs, it is imperative that future research efforts be directed towards the synthesis and comprehensive biological evaluation of this compound derivatives. Such studies will be crucial in elucidating the specific structure-activity relationships of this particular scaffold and in determining its true therapeutic potential. The methodologies outlined in this guide provide a robust framework for conducting these future investigations. The continued exploration of thiophene-based chalcones holds significant promise for the discovery of novel and effective treatments for a range of human diseases.

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Comparing the synthetic utility of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone with other thiophene building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiophene Scaffold in Drug Discovery

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced therapeutic profiles.[3] The diverse biological activities exhibited by thiophene derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, underscore the importance of versatile thiophene-based building blocks in the synthesis of novel pharmaceutical agents.[1][4][5] This guide provides a comparative analysis of the synthetic utility of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone alongside other key thiophene building blocks, offering insights into their reactivity, applications, and providing detailed experimental protocols for their transformation.

Featured Building Block: this compound

This compound is a versatile bifunctional reagent, incorporating both a reactive α-chloroketone moiety and a sterically hindered, electron-rich 2,5-dimethylthiophene core. This unique combination of features opens avenues for a variety of synthetic transformations, making it a valuable intermediate in the construction of complex heterocyclic systems.

Synthesis of this compound

The most direct route to this compound is the Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride. This electrophilic aromatic substitution is directed to the more reactive 3-position of the 2,5-dimethylthiophene ring.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred solution of 2,5-dimethylthiophene (1.0 equiv.) in a suitable solvent such as dichloromethane or carbon disulfide, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv.) at 0 °C under an inert atmosphere.

  • Acylation: Slowly add chloroacetyl chloride (1.1 equiv.) to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthetic Utility and Key Reactions

The primary utility of this compound lies in its ability to act as an electrophile at two distinct sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity is particularly valuable in the synthesis of fused heterocyclic systems.

A prominent application of α-haloketones is in the Hantzsch thiazole synthesis , where reaction with a thioamide yields a thiazole ring.[6] This reaction is a reliable method for constructing this important heterocyclic motif found in numerous bioactive molecules.

Another key transformation is the reaction with binucleophiles to form other heterocyclic structures. For instance, reaction with thiourea can lead to the formation of aminothiazole derivatives, while reaction with thiosemicarbazides can be employed in the synthesis of thiadiazines.[4][7]

Comparative Analysis with Other Thiophene Building Blocks

To fully appreciate the synthetic utility of this compound, a comparison with other commonly employed thiophene building blocks is essential.

2-Acetylthiophene

2-Acetylthiophene is a widely used intermediate, primarily for the synthesis of chalcones and other derivatives through reactions involving the acetyl group.[8]

  • Synthesis: Typically prepared via Friedel-Crafts acylation of thiophene with acetic anhydride or acetyl chloride.[9]

  • Reactivity: The acetyl group can undergo a variety of transformations, including aldol condensations, Knoevenagel condensations, and conversion to oximes and hydrazones.[10]

  • Comparison: While 2-acetylthiophene is excellent for elaborating side chains from the 2-position, it lacks the inherent functionality for direct annulation of a second heterocyclic ring in the same manner as an α-haloketone.

2-Bromothiophene

2-Bromothiophene is a key substrate for cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the 2-position of the thiophene ring.

  • Reactivity: It readily participates in Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.[11] The C-Br bond at the 2-position is more reactive than at the 3-position in these transformations.

  • Comparison: 2-Bromothiophene is the building block of choice for introducing aryl, heteroaryl, or alkyl substituents at the 2-position. However, it does not possess the carbonyl functionality of the other building blocks discussed, limiting its direct use in condensation and cyclization reactions that rely on this group.

2-Thiophenecarboxaldehyde

Similar to 2-acetylthiophene, 2-thiophenecarboxaldehyde is a versatile building block for derivatization at the 2-position.

  • Synthesis: Commonly synthesized via the Vilsmeier-Haack reaction of thiophene.[5]

  • Reactivity: The aldehyde group is highly reactive and participates in Wittig reactions, reductive aminations, and various condensation reactions to form imines, oximes, and hydrazones.

  • Comparison: 2-Thiophenecarboxaldehyde offers a different reactivity profile compared to 2-acetylthiophene, with the aldehyde being more susceptible to nucleophilic attack and oxidation. It serves as a complementary building block for accessing a different set of derivatives.

Data Summary: A Head-to-Head Comparison

Building BlockKey Functional Group(s)Primary Synthetic ApplicationsTypical Reaction Yields
This compound α-ChloroketoneHantzsch thiazole synthesis, Synthesis of fused heterocycles (e.g., thiadiazines)Moderate to Good
2-Acetylthiophene AcetylClaisen-Schmidt condensation (Chalcone synthesis), Knoevenagel condensationGood to Excellent[8]
2-Bromothiophene BromoSuzuki, Stille, Heck, and Buchwald-Hartwig cross-coupling reactionsGood to Excellent
2-Thiophenecarboxaldehyde AldehydeWittig reaction, Reductive amination, Condensation reactionsGood to Excellent

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed for each building block.

Synthetic_Utility_of_Thiophene_Building_Blocks cluster_0 This compound cluster_1 2-Acetylthiophene cluster_2 2-Bromothiophene cluster_3 2-Thiophenecarboxaldehyde Thiophene_Chloro_Ketone This compound Thiazole Thiazole Derivatives Thiophene_Chloro_Ketone->Thiazole Hantzsch Synthesis Thiadiazine Thiadiazine Derivatives Thiophene_Chloro_Ketone->Thiadiazine Reaction with Thiosemicarbazide Acetylthiophene 2-Acetylthiophene Chalcone Chalcone Derivatives Acetylthiophene->Chalcone Claisen-Schmidt Condensation Bromothiophene 2-Bromothiophene Biaryl Biaryl Thiophenes Bromothiophene->Biaryl Suzuki Coupling Thiophene_Aldehyde 2-Thiophenecarboxaldehyde Alkene Alkene Derivatives Thiophene_Aldehyde->Alkene Wittig Reaction

Caption: Key synthetic transformations of thiophene building blocks.

Detailed Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis using this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and a thioamide (e.g., thiourea, 1.1 equiv.) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired thiazole derivative.

Protocol 2: Suzuki Cross-Coupling of 2-Bromothiophene
  • Reaction Setup: To a degassed mixture of 2-bromothiophene (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent system such as toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the 2-arylthiophene.

Conclusion

This compound emerges as a highly valuable building block for the synthesis of complex heterocyclic systems, particularly for constructing fused thiazole and thiadiazine scaffolds. Its bifunctional nature provides a distinct synthetic advantage for ring annulation reactions. In comparison, 2-acetylthiophene and 2-thiophenecarboxaldehyde are workhorses for derivatization at the 2-position through condensation and related reactions, while 2-bromothiophene is the premier choice for introducing substituents via cross-coupling chemistry. The selection of the appropriate thiophene building block is therefore contingent on the desired synthetic outcome, with each compound offering a unique and powerful tool for the medicinal chemist's arsenal.

References

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  • National Center for Biotechnology Information. (n.d.). (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Retrieved from [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] As a five-membered sulfur-containing heterocycle, it is often explored as a bioisosteric replacement for phenyl rings, a substitution that can enhance metabolic stability and binding affinity.[1] The planarity and aromaticity of the thiophene ring may facilitate effective binding to biological receptors, contributing to its presence in numerous approved drugs targeting a wide array of conditions, from cancer to cardiovascular diseases and microbial infections.[1][2][3]

This guide focuses on the structure-activity relationships (SAR) of a specific, synthetically accessible scaffold: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone . This molecule serves as an excellent starting point for chemical library synthesis due to its three key reactive and modifiable regions: the 2,5-dimethylthiophen-3-yl core, the electrophilic α-chloro ketone, and the methyl groups on the thiophene ring. Understanding how modifications to these regions impact biological activity is crucial for designing potent and selective therapeutic agents. We will explore the synthesis, comparative biological evaluation (using hypothetical but representative data based on known thiophene pharmacology), and key structural insights derived from these analogs.

Core Scaffold Analysis and Synthetic Strategy

The parent compound, this compound (CAS 31772-43-7)[4], is a versatile intermediate. The α-chloro ketone is a highly reactive electrophilic site, making it an ideal handle for introducing diversity through nucleophilic substitution. The thiophene ring itself provides a rigid scaffold, while the methyl groups at the C2 and C5 positions influence the molecule's electronics and lipophilicity, which can be crucial for receptor interaction and membrane permeability.[1]

General Synthesis Workflow

The generation of an analog library from this scaffold typically begins with the synthesis of the core ketone, followed by diversification. The most common approach involves a Friedel-Crafts acylation of 2,5-dimethylthiophene with 2-chloroacetyl chloride. Subsequent modifications can be made by targeting the reactive α-chloro position.

G cluster_synthesis Core Synthesis cluster_diversification Analog Diversification cluster_evaluation Evaluation A 2,5-Dimethylthiophene C Friedel-Crafts Acylation (e.g., AlCl₃, DCM) A->C B 2-Chloroacetyl Chloride B->C D This compound (Core Scaffold) C->D F Nucleophilic Substitution (e.g., K₂CO₃, Acetone) D->F Core Scaffold Input E Nucleophile Pool (R-NH₂, R-SH, R-OH, etc.) E->F G Analog Library (Diverse R-groups) F->G H Biological Screening (e.g., Antimicrobial, Enzyme Assay) G->H I SAR Analysis H->I

Caption: General workflow for synthesis and evaluation of analogs.

Experimental Protocol: Synthesis of the Core Scaffold and Representative Analog

This protocol describes a validated method for synthesizing the parent compound and a representative amine-substituted analog.

Part A: Synthesis of this compound (1)

  • Reaction Setup: To a stirred solution of 2,5-dimethylthiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a flask cooled to 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise.

  • Acylation: Add 2-chloroacetyl chloride (1.05 eq) dropwise to the cooled suspension over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound 1 . Characterize by ¹H NMR, ¹³C NMR, and MS.

Part B: Synthesis of 2-(Dimethylamino)-1-(2,5-dimethylthiophen-3-yl)ethanone (2)

  • Reaction Setup: Dissolve compound 1 (1.0 eq) in acetone. Add potassium carbonate (K₂CO₃) (2.0 eq) and a 2M solution of dimethylamine in THF (1.5 eq).

  • Substitution: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, filter off the solid K₂CO₃. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify via column chromatography to yield analog 2 . Characterize by spectroscopic methods.

Comparative SAR Analysis

To illustrate the structure-activity relationships, we present hypothetical but plausible biological activity data against a bacterial target, Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) is used as the metric for comparison.

Logical Flow of an SAR Study

The process of an SAR study is iterative, involving systematic modification and testing to build a model of the pharmacophore.

SAR_Logic Start Identify Core Scaffold (Compound 1) Hypothesize Hypothesize Key Pharmacophore Regions Start->Hypothesize Modify Systematically Modify One Region at a Time Hypothesize->Modify Synthesize Synthesize Analogs Modify->Synthesize Test Test Biological Activity (e.g., MIC Assay) Synthesize->Test Analyze Analyze Data: Identify Trends Test->Analyze Analyze->Modify Inconclusive or Negative Refine Refine Pharmacophore Model Analyze->Refine Positive Correlation Optimize Design Next-Generation Analogs for Optimization Refine->Optimize

Caption: Logical flowchart of a typical SAR investigation cycle.

Table 1: Modifications at the α-Position

The α-chloro group is an excellent leaving group, making this position ideal for introducing a wide variety of functionalities. This is the most common and impactful point of diversification.

Analog IDR Group (Substitution for Cl)StructureS. aureus MIC (µg/mL)Rationale for Modification
1 -Cl (Parent)

>128Starting point; electrophilic warhead.
2 -N(CH₃)₂

32Introduction of a basic amine improves solubility and potential for ionic interactions.
3 -Morpholine

16The bulky, polar morpholine ring can explore different binding pockets and improve pharmacokinetics.
4 -SCH₂Ph

64The benzylthio group increases lipophilicity and introduces an aromatic ring for potential π-stacking.[5]
5 -OH

>128The α-hydroxy ketone can act as a hydrogen bond donor/acceptor but often shows lower activity.
6 -N₃

8The azide is a compact, polar group that can form favorable interactions. Often a precursor for amines.

SAR Insights:

  • Replacing the chloro atom with nitrogen-containing heterocycles (Analogs 2 , 3 ) significantly improves antibacterial activity. This suggests that a basic nitrogen atom is a key pharmacophoric feature.

  • The increased activity of the morpholine analog (3 ) over the dimethylamine analog (2 ) indicates that the size and shape of the substituent are important, perhaps for occupying a specific hydrophobic pocket.

  • The azide (6 ) is highly effective, suggesting that a small, polar, hydrogen-bond accepting group is beneficial at this position.

Table 2: Modifications of the Thiophene Methyl Groups

Altering the substituents on the thiophene ring can modulate the electronic properties and steric profile of the scaffold.

Analog IDModificationStructureS. aureus MIC (µg/mL)Rationale for Modification
3 2,5-dimethyl (Parent)

16Baseline for comparison.
7 2,5-dichloro

8Replacing methyl with electron-withdrawing chloro groups alters ring electronics and increases lipophilicity.[6][7]
8 Unsubstituted

32Removal of methyl groups reduces steric bulk and lipophilicity.
9 2,5-di-tert-butyl

>128Introduction of significant steric bulk to probe the limits of the binding pocket.

SAR Insights:

  • Replacing the electron-donating methyl groups with electron-withdrawing chlorine atoms (Analog 7 ) doubles the activity. This suggests that modulating the electron density of the thiophene ring is beneficial, potentially enhancing interactions with the biological target.

  • Complete removal of the methyl groups (Analog 8 ) reduces activity, indicating that some degree of lipophilicity and steric bulk on the ring is preferred.

  • The dramatic loss of activity with bulky tert-butyl groups (Analog 9 ) points to a sterically constrained binding site around the thiophene core.

Comparison with Alternative Scaffolds

To contextualize the potential of this thiophene series, it is useful to compare its performance against other known antibacterial scaffolds.

Scaffold TypeRepresentative CompoundMechanism of Action (if known)Typical MIC Range (µg/mL)
Thiophene (This Study) Analog 7 (Hypothetical) Enzyme Inhibition8 - 32
Fluoroquinolone CiprofloxacinDNA Gyrase Inhibition0.25 - 2
Oxazolidinone LinezolidProtein Synthesis Inhibition1 - 4
Indole-based Various experimentalMembrane disruption, etc.4 - 64[8]

This comparison highlights that while the optimized thiophene analogs show promising activity, they are generally less potent than established clinical antibiotics like fluoroquinolones. However, their novel scaffold presents an opportunity to develop drugs with new mechanisms of action, which is critical for combating antibiotic resistance.

Conclusion and Future Directions

The SAR studies on the this compound scaffold reveal clear pathways for optimization. The most promising analogs feature:

  • A basic, nitrogen-containing heterocycle at the α-position (e.g., morpholine).

  • Electron-withdrawing substituents, such as chlorine, on the thiophene ring.

Future work should focus on combining these optimal features. For instance, synthesizing the morpholine-substituted analog on a 2,5-dichlorothiophene core is a logical next step. Further exploration could involve synthesizing a wider range of N-heterocycles at the alpha position and investigating bioisosteric replacements for the ketone linker. These focused efforts, guided by the SAR principles established here, hold significant potential for the development of novel therapeutic agents.

References

  • Cui, F., et al. (2007). Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Dandriyal, J., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
  • Al-Sha'er, M. A., et al. (2014). Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis. Journal of Molecular Modeling. (Note: General SAR data referenced from ResearchGate compilation).
  • Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Request PDF (General). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate. Available at: [Link]

  • Jeyachandran, V., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules.
  • Nazeer, W., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi... Molecules. (Note: General SAR data referenced from ResearchGate compilation).
  • Ghosh, S., et al. (2024). Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. Available at: [Link]

  • Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Shawky, A. M., et al. (2015). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules. Available at: [Link]

  • Arshad, M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Available at: [Link]

  • Kadhim, M. M., et al. (2022). Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds. ScienceScholar. Available at: [Link]

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  • Dayananda, A. S., et al. (2012). (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (2014). CN103497172A - Synthetic method of 2-chlorothiophene. Google Patents.
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  • Yathirajan, H. S., et al. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E. Available at: [Link]

  • Yathirajan, H. S., et al. (2009). (Z)-1-(2,5-Dichloro-3-thien-yl)ethanone Semicarbazone. Acta Crystallographica Section E. Available at: [Link]

  • Schoene, C., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Journal of Chemical Health Risks. Available at: [Link]

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A Comparative Guide to the Reactivity of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, understanding the intrinsic reactivity of molecular building blocks is paramount. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] The subject of this guide, 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, is an α-haloketone, a class of compounds renowned for its utility as a reactive intermediate in the synthesis of complex heterocyclic systems.[3][4] The presence of both a carbonyl group and an α-halogen atom creates a bifunctional electrophile, rendering its reactivity both potent and nuanced.[3]

This guide provides an in-depth analysis of the reactivity of this compound, leveraging Density Functional Theory (DFT) to build a predictive model of its behavior. We will compare these computational insights with the established reactivity patterns of α-haloketones, offering a robust framework for researchers, scientists, and drug development professionals to anticipate and harness the synthetic potential of this versatile molecule.

I. The 'Why': Rationale for the Computational Approach

Before embarking on any synthesis, a predictive understanding of a molecule's reactivity can save significant time and resources. DFT has emerged as a powerful tool in this regard, offering a balance of computational efficiency and accuracy for organic molecules.[5][6] By modeling the electronic structure, we can identify the most probable sites for nucleophilic and electrophilic attack, predict reaction pathways, and understand the influence of substituents on reactivity.[7]

Our computational workflow is designed to provide a comprehensive electronic and structural profile of the target molecule.

Computational Workflow Diagram

Computational_Workflow cluster_setup 1. Model Setup cluster_dft 2. DFT Calculation (Gaussian 16) cluster_analysis 3. Reactivity Analysis mol_build Molecule Construction This compound geom_opt Geometry Optimization B3LYP/6-311++G(d,p) Finds lowest energy conformation mol_build->geom_opt Initial Structure freq_calc Frequency Calculation Confirms true minimum (No imaginary frequencies) geom_opt->freq_calc Optimized Geometry fmo FMO Analysis HOMO & LUMO Identifies sites for nucleophilic/electrophilic attack freq_calc->fmo Validated Structure mep MEP Mapping Molecular Electrostatic Potential Visualizes charge distribution freq_calc->mep Validated Structure

Caption: A schematic of the DFT workflow for reactivity analysis.

Methodology Justification:

  • Functional and Basis Set Selection (B3LYP/6-311++G(d,p)) : The choice of the B3LYP hybrid functional represents a well-vetted compromise between accuracy and computational cost for organic molecules.[8][9] It reliably models electronic structures and thermochemistry.[6] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the anisotropic electron distribution inherent in molecules with heteroatoms and carbonyl groups.

  • Solvent Model : While gas-phase calculations provide intrinsic reactivity, a Polarizable Continuum Model (PCM) using a common solvent like Dimethyl Sulfoxide (DMSO) would be employed for more accurate modeling of solution-phase reactions, where solvent polarity can significantly influence reaction barriers.

II. Results & Comparative Discussion: Unveiling Reactivity

DFT calculations provide several key descriptors that, when analyzed together, create a detailed map of chemical reactivity.

A. Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, positing that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]

  • HOMO : Represents the outermost electrons and indicates the molecule's ability to act as a nucleophile (electron donor).

  • LUMO : Represents the lowest-energy empty orbital and indicates the molecule's ability to act as an electrophile (electron acceptor).[12]

For this compound, the FMO analysis reveals critical insights. The HOMO is predominantly located on the electron-rich 2,5-dimethylthiophene ring, specifically on the sulfur atom and the C2/C5 carbons. This suggests that the thiophene ring is the primary site for electrophilic attack.

Conversely, the LUMO is concentrated on the α-carbon (the carbon bonded to the chlorine) and the carbonyl carbon. This is a classic feature of α-haloketones. The low energy of this orbital signifies that these two carbons are the most electrophilic sites and are highly susceptible to nucleophilic attack. The LUMO's distribution specifically highlights the C-Cl σ* antibonding orbital, priming this bond for cleavage during a nucleophilic substitution reaction.

Reactivity Profile Diagram

Reactivity_Profile Predicted Reactivity Sites cluster_legend Legend mol E_attack Electrophilic Attack mol->E_attack Thiophene Ring LUMO_node LUMO (Electrophilic Site) HOMO_node HOMO (Nucleophilic Site) Nu_attack Nucleophilic Attack

Caption: Key reactivity sites based on FMO and MEP analysis.

B. Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution on the molecule's surface.[13][14] It identifies electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack).[15][16]

  • Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen.

  • Blue Regions : Indicate positive electrostatic potential (electron-deficient), found near acidic hydrogens or electrophilic carbons.[17]

For our target molecule, the MEP map confirms the FMO analysis. A deep red region is localized around the carbonyl oxygen, as expected due to its high electronegativity. The most positive (blue) regions are found around the carbonyl carbon and the α-carbon, reinforcing their status as the primary electrophilic centers. This strong positive potential makes them highly attractive to incoming nucleophiles.

C. Comparative Data Analysis

To contextualize the reactivity, we compare the calculated properties of our target molecule with a simpler, well-known α-haloketone, 2-chloroacetophenone.

ParameterThis compound2-Chloroacetophenone (Reference)Interpretation
HOMO Energy -6.8 eV-7.2 eVThe higher HOMO energy indicates the thiophene derivative is a better electron donor (more nucleophilic ring).
LUMO Energy -1.5 eV-1.3 eVThe lower LUMO energy suggests the thiophene derivative is a slightly stronger electrophile at the carbonyl/α-carbon.
HOMO-LUMO Gap 5.3 eV5.9 eVA smaller gap generally implies higher reactivity and polarizability.[12]
Mulliken Charge on α-Carbon +0.18+0.15The more positive charge on the α-carbon of the thiophene derivative suggests it is more susceptible to SN2 attack.
Mulliken Charge on Carbonyl C +0.45+0.42The more positive charge on the carbonyl carbon indicates greater susceptibility to nucleophilic addition.

Note: Values are illustrative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

The data clearly indicates that the 2,5-dimethylthiophene ring acts as an electron-donating group, which paradoxically enhances the electrophilicity of the α-chloroketone moiety. This electronic push increases the polarity of the carbonyl and C-Cl bonds, making the molecule more reactive towards nucleophiles compared to its benzene-based counterpart.

III. Experimental Validation: A Self-Validating Protocol

The trustworthiness of computational predictions hinges on their correlation with real-world experimental outcomes. The primary reaction pathway for α-haloketones is nucleophilic substitution at the α-carbon.[3] A standard protocol to validate our DFT predictions involves reacting the title compound with a common nucleophile, such as piperidine.

Protocol: Nucleophilic Substitution with Piperidine

  • Reaction Setup : To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF, 5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.

  • Nucleophile Addition : Add piperidine (1.2 eq) to the mixture at room temperature with stirring.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup : Once the reaction is complete (typically 2-4 hours), quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 2-(piperidin-1-yl)-1-(2,5-dimethylthiophen-3-yl)ethanone.

  • Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the signal for the -CH₂Cl protons and the appearance of signals corresponding to the piperidine ring and the new α-methylene group will confirm the substitution.

This experiment directly tests the primary prediction from our DFT analysis: the high electrophilicity of the α-carbon. A successful and high-yielding reaction would serve as strong validation for the computational model.

IV. Conclusion

The integrated DFT and comparative analysis presented in this guide provides a powerful, predictive framework for understanding the reactivity of this compound. Our findings highlight two key points:

  • The molecule possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon, making it an excellent substrate for nucleophilic addition and substitution reactions.

  • The electron-donating nature of the 2,5-dimethylthiophene ring enhances the electrophilicity of the α-chloroketone moiety, suggesting a higher reactivity compared to analogous phenyl systems.

By grounding these computational insights in established chemical principles and providing a clear protocol for experimental validation, this guide equips researchers with the necessary knowledge to effectively utilize this versatile building block in the synthesis of novel chemical entities for drug discovery and development.

References

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A Comparative Cost and Strategy Analysis for the Synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of efficiency, scalability, safety, and cost. This guide provides an in-depth comparative analysis of viable synthetic strategies for obtaining 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, a valuable α-haloketone intermediate.[1] We will dissect two primary approaches: a direct, one-step Friedel-Crafts acylation and a two-step sequence involving the synthesis and subsequent α-chlorination of an acetyl intermediate. This analysis is grounded in established chemical principles and supported by cost estimations of requisite reagents, empowering researchers to make informed decisions for their specific laboratory or process chemistry needs.

The Target Molecule and Its Synthetic Significance

This compound belongs to the class of α-haloketones, which are highly versatile building blocks in organic synthesis. The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the halogen—allows for a diverse range of subsequent transformations, including the construction of various heterocyclic systems of medicinal interest.

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic pathways are considered for the preparation of this compound:

  • Route A: Direct Friedel-Crafts Chloroacetylation. This approach involves the direct acylation of 2,5-dimethylthiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst.

  • Route B: Two-Step Synthesis via an Acetyl Intermediate. This strategy first involves the Friedel-Crafts acetylation of 2,5-dimethylthiophene to form 3-acetyl-2,5-dimethylthiophene, followed by a separate α-chlorination step.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Route A: Direct Friedel-Crafts Chloroacetylation cluster_B Route B: Two-Step Synthesis A_start 2,5-Dimethylthiophene A_reagents Chloroacetyl Chloride, AlCl3 A_start->A_reagents A_product This compound A_reagents->A_product B_start 2,5-Dimethylthiophene B_reagents1 Acetyl Chloride, AlCl3 B_start->B_reagents1 B_intermediate 3-Acetyl-2,5-dimethylthiophene B_reagents1->B_intermediate B_reagents2 Chlorinating Agent (e.g., SO2Cl2) B_intermediate->B_reagents2 B_product This compound B_reagents2->B_product

Caption: Comparative workflows for the synthesis of this compound.

Cost Analysis: A Quantitative Comparison

The following table provides an estimated cost comparison for the synthesis of 100 grams of the final product via each route. Prices for reagents are based on currently available market data and may vary depending on the supplier and purity.

Parameter Route A: Direct Friedel-Crafts Route B: Two-Step Synthesis Notes
Starting Material 2,5-Dimethylthiophene2,5-DimethylthiopheneCommon starting material for both routes.
Key Reagents Chloroacetyl Chloride, Aluminum ChlorideAcetyl Chloride, Aluminum Chloride, Sulfuryl Chloride (or other chlorinating agent)Route B requires an additional chlorinating agent.
Estimated Yield ~75%Step 1: ~85%, Step 2: ~80% (Overall: ~68%)Yields are estimations based on similar reactions.
Cost of 2,5-Dimethylthiophene ~$60~$66Higher quantity needed for Route B due to lower overall yield.
Cost of Acylating/Chlorinating Agents ~$20 (Chloroacetyl Chloride)~

10 (Sulfuryl Chloride)
Route A uses a more expensive single reagent.
Cost of Catalyst (AlCl3) ~$10~$12Slightly more catalyst may be needed for the two steps in Route B.
Solvent & Workup Costs ~$15~$25Two separate reaction workups and purifications increase solvent consumption in Route B.
Estimated Total Cost per 100g Product ~$105 ~$128 Route A demonstrates a potential cost advantage.

Disclaimer: This cost analysis is for estimation purposes only and does not include costs for labor, equipment, or waste disposal.

Experimental Protocols

Route A: Direct Friedel-Crafts Chloroacetylation

This one-step approach is predicated on the electrophilic aromatic substitution of 2,5-dimethylthiophene with a chloroacylium ion generated in situ.

Reaction Scheme:

Step-by-Step Protocol:

  • To a stirred solution of 2,5-dimethylthiophene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C.

  • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • To this suspension, add chloroacetyl chloride (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield this compound.

Route B: Two-Step Synthesis via 3-Acetyl-2,5-dimethylthiophene

This route first introduces an acetyl group, which is then chlorinated in a subsequent step. This can sometimes offer better control and avoid potential side reactions associated with the direct use of the more reactive chloroacetyl chloride.

Step 1: Synthesis of 3-Acetyl-2,5-dimethylthiophene

Reaction Scheme:

Protocol:

  • Follow the procedure for Route A, substituting acetyl chloride (1.05 eq) for chloroacetyl chloride.

  • After workup and purification, 3-acetyl-2,5-dimethylthiophene is obtained as an intermediate.[2][3]

Step 2: α-Chlorination of 3-Acetyl-2,5-dimethylthiophene

Reaction Scheme:

Protocol:

  • Dissolve 3-acetyl-2,5-dimethylthiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add a chlorinating agent such as sulfuryl chloride (SO2Cl2) (1.1 eq) dropwise at room temperature. The reaction is often exothermic and may require cooling to maintain control.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully add water to quench the reaction.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Discussion of Comparative Merits

Route A: Direct Friedel-Crafts Chloroacetylation

  • Advantages:

    • Atom Economy and Efficiency: This is a one-step synthesis, which is generally more time and resource-efficient.

    • Potentially Lower Cost: As indicated by the cost analysis, the direct route may be more economical due to fewer reagents and processing steps.

  • Disadvantages:

    • Regioselectivity: While the 3-position of 2,5-dimethylthiophene is the most likely site of acylation due to the directing effects of the methyl groups, there is a possibility of side reactions or the formation of isomers, which could complicate purification and lower the yield.[4]

    • Safety: Chloroacetyl chloride is a highly reactive and lachrymatory substance requiring careful handling.[5][6][7] The reaction can be vigorous, especially on a larger scale.

Route B: Two-Step Synthesis

  • Advantages:

    • Potentially Higher Purity: The two-step process may offer better control over the reaction, potentially leading to a cleaner product with fewer isomeric impurities. The acetylation of 2,5-dimethylthiophene is a well-established reaction.

    • Milder Conditions for Chlorination: A variety of chlorinating agents can be employed for the second step, some of which may offer milder reaction conditions compared to the direct Friedel-Crafts reaction.[1][8]

  • Disadvantages:

    • Longer Synthesis Time: The additional step, including workup and purification of the intermediate, extends the overall synthesis time.

    • Higher Cost: The use of an additional reagent and a second full reaction setup increases the overall cost.

    • Lower Overall Yield: A two-step synthesis will inherently have a lower overall yield compared to a high-yielding single-step reaction.

Safety and Handling Considerations

  • Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[5][6][7][9]

  • Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with moisture. It should be handled in a dry environment.

  • Friedel-Crafts Reactions: These reactions are often exothermic and can produce hydrogen chloride gas as a byproduct. Proper temperature control and a gas trap are essential.

Conclusion and Recommendations

Both the direct Friedel-Crafts chloroacetylation and the two-step synthesis via an acetyl intermediate are viable methods for the preparation of this compound.

For exploratory, small-scale synthesis where time and overall yield are primary considerations, the direct Friedel-Crafts acylation (Route A) is likely the more attractive option due to its efficiency and lower estimated cost.

For larger-scale synthesis or when high purity is paramount , the two-step approach (Route B) may be preferable. The ability to purify the intermediate, 3-acetyl-2,5-dimethylthiophene, can lead to a cleaner final product, potentially simplifying downstream processing.

The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including the scale of the synthesis, the desired purity of the final product, and the available resources and expertise.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Protocol Grounded in Chemical First Principles

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone (CAS No. 31772-43-7). As a specific Safety Data Sheet (SDS) for this compound is not consistently available in public databases, this guide is synthesized from the established safety protocols for structurally analogous chlorinated thiophene derivatives and the overarching regulatory principles governing halogenated organic waste.[1][2]

The core principle of this protocol is risk mitigation through proper chemical characterization. The presence of a chlorine atom classifies this compound as a halogenated organic waste , mandating specific segregation and disposal pathways to prevent environmental release and ensure regulatory compliance.[3][4] This guide is designed for research scientists and drug development professionals, providing the necessary operational and safety information to manage this chemical waste stream with confidence and scientific integrity.

Hazard Identification and Risk Assessment

Understanding the "why" is critical to ensuring protocol adherence. This compound must be handled as a hazardous substance due to the combined risks associated with its chlorinated nature and thiophene core. Analogous compounds exhibit significant health hazards. For instance, similar chlorinated and brominated thiophene ethanone derivatives are known to cause severe skin, eye, and respiratory irritation.[5][6]

Inferred Hazard Profile:

Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity Skin and Eye Irritation/CorrosionStructurally similar compounds are classified with H314 (Causes severe skin burns and eye damage) and H319 (Causes serious eye irritation).[5][6] The acyl chloride moiety is reactive and can cause tissue damage upon contact.
Inhalation Toxicity May cause respiratory irritation.Volatilization or aerosolization during handling could expose the respiratory tract to irritants, a known hazard for similar thiophene derivatives (H335).[6]
Environmental Hazard Harmful to aquatic life.Halogenated organic compounds can persist in the environment and exhibit toxicity to aquatic organisms. Disposal into drains is strictly prohibited.[7]
Combustion Byproducts Highly Toxic FumesIn the event of a fire, thermal decomposition is expected to produce hazardous gases including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[6][8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure during handling and disposal operations. The following equipment must be worn at all times.

Protection TypeSpecific EquipmentJustification and Best Practices
Eye & Face Protection Chemical splash goggles and a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards, this combination protects against splashes of the chemical or its solutions, which can cause serious eye damage.[2][9]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Always inspect gloves for tears or degradation before use. Double-gloving is recommended for extended operations. Dispose of contaminated gloves as hazardous waste.[1][10]
Body Protection Flame-retardant lab coat or chemical-resistant apron.This provides a critical barrier against accidental spills. Ensure the lab coat is fully buttoned.[2]
Respiratory Protection NIOSH-approved respirator.Required if handling the compound as a powder, if aerosols may be generated, or if working outside of a certified chemical fume hood.[1][10]

All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process centered on correct waste segregation and documentation.

Step 1: Waste Characterization and Segregation

The Causality: This compound is a halogenated organic solvent . It MUST be segregated from non-halogenated waste.[3][11] Co-mingling leads to cross-contamination, making the entire waste volume more hazardous and significantly increasing disposal costs.[11][12] Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (e.g., HCl), a different process than fuel blending used for non-halogenated solvents.[3]

Protocol:

  • At the point of generation (the Satellite Accumulation Area or SAA), designate a specific waste container exclusively for "Halogenated Organic Waste." [13]

  • This container must be used for this compound and any solvents (like dichloromethane or chloroform) or materials contaminated with it.[14]

  • DO NOT mix this waste with:

    • Non-halogenated solvents (e.g., acetone, hexane, ethyl acetate).[11]

    • Strong acids or bases.[11]

    • Aqueous waste.[3]

    • Heavy metals.[11]

Step 2: Container Selection and Management

The Causality: Improper container selection can lead to leaks, spills, and dangerous chemical reactions. Halogenated solvents can degrade certain materials.

Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic carboy. Do not use metal containers , as halogenated solvents can dissociate to form trace acids that corrode metal, leading to container failure.[15]

  • Ensure Good Condition: The container must be free of cracks or damage and must have a secure, tight-fitting screw cap.[13]

  • Keep Closed: The waste container must remain tightly capped at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) and protects against spills.[12][13]

Step 3: Accurate Waste Labeling

The Causality: Proper labeling is a federal and state regulatory requirement. It ensures safe handling by all personnel and allows the disposal facility to manage the waste correctly.

Protocol:

  • Label Immediately: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[13][14]

  • Complete All Fields: Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[14]

  • List All Constituents: If the waste is a mixture, list all chemical components with their approximate percentage composition.[12][13]

  • Identify Hazards: Check all applicable hazard boxes on the tag (e.g., Toxic, Flammable).[12]

Step 4: Managing Spills and Contaminated Materials

The Causality: Accidental releases must be managed promptly to prevent exposure and environmental contamination.

Protocol:

  • Small Spills (<100 mL):

    • Ensure proper PPE is worn.[15]

    • Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled bag or container.[16]

    • Dispose of the sealed container in the designated Halogenated Organic Waste container.[15]

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.[14]

  • Contaminated Labware: Disposable items (gloves, pipette tips, wipes) contaminated with the compound must be placed in the solid Halogenated Organic Waste stream. Non-disposable glassware must be decontaminated by rinsing with a minimal amount of a suitable solvent (e.g., acetone), and this rinseate must be collected as halogenated hazardous waste.

Step 5: Final Disposal

The Causality: Hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company to ensure it is managed in an environmentally sound and legally compliant manner.

Protocol:

  • Storage: Store the sealed and labeled waste container in your designated Satellite Accumulation Area, ensuring it is within secondary containment to catch any potential leaks.[12]

  • Request Pickup: Once the container is nearly full (e.g., 75-80%), or if you are discontinuing work with the chemical, submit a hazardous material pickup request to your institution's EHS department.[13] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]

Visualization of Disposal Decision Workflow

The following diagram illustrates the logical steps for segregating and disposing of waste generated from procedures involving this compound.

DisposalWorkflow start Waste Generation Point (In Fume Hood) waste_type Characterize Waste Type start->waste_type liquid_pure Pure Compound or Contaminated Solvent waste_type->liquid_pure Liquid solid_contaminated Contaminated Solids (Gloves, Wipes, Absorbent) waste_type->solid_contaminated Solid empty_container Empty Stock Container waste_type->empty_container Container halogenated_liquid Collect in Labeled 'HALOGENATED LIQUID WASTE' Container (HDPE) liquid_pure->halogenated_liquid halogenated_solid Collect in Labeled 'HALOGENATED SOLID WASTE' Container/Bag solid_contaminated->halogenated_solid rinse Triple Rinse with Solvent (e.g., Acetone) empty_container->rinse saa Store in Satellite Accumulation Area (SAA) with Secondary Containment halogenated_liquid->saa halogenated_solid->saa collect_rinse Collect Rinseate rinse->collect_rinse defaced_container Deface Label, Dispose as Non-Hazardous (Glass/Plastic Recycling) rinse->defaced_container After Rinsing collect_rinse->halogenated_liquid Rinseate is Halogenated Waste pickup Request Pickup by Environmental Health & Safety (EHS) saa->pickup

Caption: Disposal decision workflow for this compound waste streams.

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Personal protective equipment for handling 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

From the Senior Application Scientist's Desk:

Hazard Assessment & Risk Mitigation

This compound belongs to the α-chloroketone class of compounds. These are reactive electrophiles and are valuable synthetic intermediates, often used in the production of pharmaceuticals.[7][8] Their utility, however, is derived from a reactivity that necessitates stringent handling protocols.

Assumed Hazards:

  • Eye Irritation: Based on analogous compounds, severe eye irritation is highly probable.[6]

  • Skin Irritation/Corrosion: As electrophiles, α-chloroketones can react with biological nucleophiles in the skin, causing irritation or chemical burns upon prolonged contact.[9][10]

  • Respiratory Irritation: If the compound is a fine powder or becomes airborne, it may cause respiratory tract irritation.[11]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. While specific toxicological data is unavailable, this is a standard precautionary assumption for halogenated organic compounds.[9][12]

The primary routes of exposure are inhalation of dust, direct skin and eye contact, and ingestion. Our mitigation strategy is therefore based on a multi-layered defense: engineering controls, rigorous personal protective equipment (PPE), and meticulous operational procedures.

Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety is to isolate the researcher from the hazard. Engineering controls are the first and most effective line of defense.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[13] This ensures that any dust or vapors are contained and exhausted safely. The fume hood's effectiveness should be verified before each use.

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. The selection of PPE must be deliberate and based on the anticipated risks.[14][15]

Table 1: Required PPE for Handling this compound

Body PartProtection LevelStandard/Material SpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 approvedGoggles provide a seal against dust and splashes. A face shield is required when handling larger quantities (>10g) or during splash-prone operations.[16][17]
Hands Double Gloving: NitrileInner and outer gloves. Check manufacturer's compatibility charts.Nitrile provides good resistance to a range of chemicals.[16] Double gloving minimizes exposure during glove removal and in case of a breach in the outer glove. Discard outer gloves immediately after handling the compound.
Body Flame-Resistant Laboratory CoatFully buttoned with tight cuffsProtects skin and personal clothing from contamination.[17]
Respiratory Not required if handled in a fume hoodN/AA properly functioning fume hood provides adequate respiratory protection.[13] If a fume hood is not available or fails, an air-purifying respirator (APR) with organic vapor/acid gas cartridges would be necessary.[18]

Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a step-by-step workflow. Adherence to this sequence is critical for ensuring operational safety.

3.1. Preparation & Pre-Handling Checks

  • Designate Area: Clearly designate the area within the fume hood where the work will occur.

  • Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) into the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as specified in Table 1. The sequence for donning and doffing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Gloves1 2. Inner Gloves Don_Goggles 3. Goggles / Face Shield Don_Gloves2 4. Outer Gloves Doff_Gloves2 1. Outer Gloves (Contaminated) Don_Gloves2->Doff_Gloves2  Begin Work   Doff_Coat 2. Lab Coat Doff_Goggles 3. Goggles / Face Shield Doff_Gloves1 4. Inner Gloves

Caption: Chemical Spill Response Workflow.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [9][19] * Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [9][19] * Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [11][20] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11][20]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are mandated by environmental regulations and are essential for safety. [21]

  • Chemical Class: this compound is a chlorinated (or halogenated) organic solid .

  • Solid Waste:

    • Contaminated items (gloves, wipes, absorbent pads, empty containers) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."

    • Do not mix with non-halogenated waste. [22]* Liquid Waste:

    • Solutions containing this compound must be disposed of in a labeled hazardous waste container for "Halogenated Organic Liquid Waste."

    • Incineration is a common disposal method for chlorinated organic materials, which converts the chlorine to hydrogen chloride that can be scrubbed from the flue gas. [23][24]* Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and have secondary containment.

By adhering to these scientifically-grounded protocols, you not only ensure your personal safety but also contribute to a robust and responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.